2-Bromo-1-(6-bromopyridin-2-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(6-bromopyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO/c8-4-6(11)5-2-1-3-7(9)10-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXDYQVZPQXUQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10695946 | |
| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142978-11-8 | |
| Record name | 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10695946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-1-(6-bromopyridin-2-yl)ethanone chemical properties
An In-Depth Technical Guide to 2-Bromo-1-(6-bromopyridin-2-yl)ethanone: Properties, Synthesis, and Reactivity
Introduction
This compound (CAS No. 142978-11-8) is a highly functionalized synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its molecular architecture, which combines the reactive properties of an α-bromo ketone with the versatile substitution possibilities of a dibrominated pyridine ring, makes it a valuable building block for constructing complex heterocyclic scaffolds. This guide provides a comprehensive overview of its chemical properties, synthetic pathways, and key reactivity patterns, offering field-proven insights for its application in drug discovery and advanced material synthesis.
Core Physicochemical and Computational Properties
The utility of any chemical intermediate begins with a fundamental understanding of its physical and chemical characteristics. These properties dictate storage conditions, solvent selection, and reaction setup.
| Property | Value | Source |
| CAS Number | 142978-11-8 | [1] |
| Molecular Formula | C₇H₅Br₂NO | [1] |
| Molecular Weight | 278.93 g/mol | [1] |
| Purity | ≥97% (Typical) | [1] |
| Physical Form | Solid | |
| Storage | Inert atmosphere, 2-8°C | [2] |
| SMILES | C1=CC(=NC(=C1)Br)C(=O)CBr | [1] |
| InChI | 1S/C7H5Br2NO/c8-3-7(11)6-2-1-5(9)4-10-6/h1-2,4H,3H2 | [3] |
| InChIKey | PVPDCNGXAFKAOT-UHFFFAOYSA-N | [3] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [1] |
| LogP | 2.4217 | [1] |
Synthesis and Mechanistic Rationale
The synthesis of this compound typically involves the selective bromination of a suitable precursor. The most logical and common pathway is the α-bromination of 1-(6-bromopyridin-2-yl)ethanone. This precursor itself can be synthesized from 2,6-dibromopyridine.
Conceptual Synthetic Workflow
The overall process can be visualized as a two-step sequence starting from the commercially available 2,6-dibromopyridine.
Caption: Conceptual workflow for the synthesis of the title compound.
Experimental Protocol: α-Bromination of 1-(6-bromopyridin-2-yl)ethanone
This protocol describes a generalized procedure for the second step of the synthesis. The choice of brominating agent and solvent is critical for achieving high yield and selectivity. Using elemental bromine with an acid catalyst like HBr is a common and effective method.
-
Dissolution: Dissolve 1-(6-bromopyridin-2-yl)ethanone (1.0 eq) in a suitable solvent such as acetic acid or diethyl ether. The solvent choice is crucial; it must be inert to the brominating agent and capable of dissolving the starting material.
-
Catalyst Addition: Add a catalytic amount of 48% hydrobromic acid (HBr). The acid catalyzes the enolization of the ketone, which is the reactive species that attacks the bromine. This is a classic example of acid-catalyzed α-halogenation.
-
Bromination: Cool the solution in an ice bath to 0-5°C to control the exothermicity of the reaction. Slowly add a solution of bromine (Br₂) (1.0-1.1 eq) in the same solvent dropwise. The slow addition prevents the formation of dibrominated byproducts and manages heat generation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture into a large volume of ice water. This quenches the reaction and precipitates the product. The crude product can then be collected by filtration.
-
Purification: The collected solid is washed with cold water and a dilute solution of sodium thiosulfate to remove any unreacted bromine. Further purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from its two distinct reactive centers: the electrophilic α-carbon and the bromine-substituted carbon on the pyridine ring.
α-Bromo Ketone Reactivity: Synthesis of Imidazo[1,2-a]pyridines
The most prominent application of this compound is in the synthesis of the imidazo[1,2-a]pyridine scaffold.[4][5] This heterocyclic core is a "privileged scaffold" in medicinal chemistry, appearing in numerous clinically used drugs.[6] The reaction proceeds via a condensation and subsequent cyclization with a 2-aminopyridine derivative.
Caption: Reaction pathway for the synthesis of Imidazo[1,2-a]pyridines.
This reaction is a powerful method for rapidly constructing molecular complexity. The resulting imidazo[1,2-a]pyridine products can be further modified, making this a cornerstone strategy in combinatorial chemistry and drug discovery programs.[7]
C6-Br Reactivity: Cross-Coupling Reactions
The bromine atom at the 6-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations.[8][9] This allows for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, amino groups) at this position.
A key aspect of this molecule's design is the potential for selective functionalization. The reactivity of the two bromine atoms is different. The α-bromo ketone moiety is highly susceptible to nucleophilic substitution (as seen in the imidazo[1,2-a]pyridine synthesis), which typically occurs under milder conditions than the Pd-catalyzed coupling at the C6-Br position. This differential reactivity allows for a stepwise synthetic strategy:
-
First, react the α-bromo ketone to form a heterocyclic core.
-
Second, perform a cross-coupling reaction at the C6-Br position to add further diversity.
This sequential approach provides chemists with precise control over the final molecular structure, which is invaluable in structure-activity relationship (SAR) studies during drug development.[10][11]
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would show characteristic signals for the three aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. A key diagnostic signal would be a singlet for the methylene protons (-CH₂Br) adjacent to the carbonyl group, expected to be significantly downfield (around δ 4.5-5.0 ppm) due to the deshielding effects of both the bromine and the carbonyl group.
-
¹³C NMR: The spectrum would display seven distinct carbon signals. The carbonyl carbon (C=O) would appear significantly downfield (δ > 180 ppm). The methylene carbon (-CH₂Br) would be found around δ 30-40 ppm, while the five carbons of the pyridine ring would resonate in the aromatic region (δ 120-150 ppm).
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch would be prominent around 1700 cm⁻¹. C-Br stretching vibrations would be observed in the fingerprint region (500-700 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent M, M+2, and M+4 peaks.
Safety and Handling
Based on data for structurally related α-bromo ketones, this compound should be handled with care.[14] It is classified as harmful if swallowed and causes skin and serious eye irritation.[14] As with many α-haloketones, it is likely a lachrymator. Therefore, it is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Conclusion
This compound is a potent and versatile chemical building block. Its dual reactivity, stemming from the α-bromo ketone and the 6-bromo-substituted pyridine ring, provides a robust platform for the synthesis of diverse and complex molecules. Its primary application in the construction of the medicinally significant imidazo[1,2-a]pyridine scaffold underscores its importance for researchers and professionals in the field of drug development and organic synthesis. A thorough understanding of its properties, synthetic routes, and reactivity is key to unlocking its full potential in creating next-generation pharmaceuticals and advanced materials.
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2-Bromo-1-(6-bromopyridin-2-yl)ethanone spectroscopic data (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound, a key intermediate in synthetic organic chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features of this molecule. The methodologies for data acquisition are detailed, and the rationale behind the spectral interpretations is explained based on established principles of spectroscopy and the electronic effects of the constituent functional groups.
Introduction and Molecular Structure
This compound is a disubstituted pyridine derivative belonging to the class of α-haloketones. Its structure comprises a pyridine ring brominated at the 6-position, with a bromoacetyl group attached at the 2-position. This combination of a reactive α-bromo ketone moiety and a synthetically versatile bromopyridine core makes it a valuable building block for the synthesis of various heterocyclic compounds. The presence of two bromine atoms and a carbonyl group dictates its unique spectroscopic signature.
The structural analysis of this compound is fundamental to confirming its identity and purity after synthesis. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture.
Figure 1: Molecular structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Workflow: NMR Sample Preparation and Analysis
Figure 2: Standard workflow for NMR data acquisition and processing.
¹H NMR Spectroscopy Data
The ¹H NMR spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the two protons of the methylene group.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0 - 7.8 | Triplet (t) | 1H | H4 | Located between two deshielding C-Br and C-C=O substituted carbons. |
| ~7.8 - 7.6 | Doublet (d) | 1H | H3 or H5 | Adjacent to a single proton (H4). |
| ~7.6 - 7.4 | Doublet (d) | 1H | H5 or H3 | Adjacent to a single proton (H4). |
| ~4.5 - 4.3 | Singlet (s) | 2H | H9 (-CH₂Br) | Methylene protons adjacent to a carbonyl group and an electronegative bromine atom. |
Interpretation: The pyridine protons (H3, H4, H5) form an AMX spin system. The H4 proton, being flanked by the other two, appears as a triplet. The H3 and H5 protons will each appear as a doublet due to coupling with H4. The exact chemical shifts are influenced by the electron-withdrawing nature of the bromo and acyl substituents. The methylene protons (H9) are significantly deshielded due to the adjacent carbonyl group and the bromine atom, resulting in a downfield singlet. The absence of coupling for the H9 protons indicates no adjacent protons.
¹³C NMR Spectroscopy Data
The proton-decoupled ¹³C NMR spectrum will display signals for all seven carbon atoms in the molecule. A DEPT-135 experiment would confirm the assignments for the CH and CH₂ carbons.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~190 | Absent | C7 (C=O) | Typical chemical shift for a ketone carbonyl carbon.[1] |
| ~152 | Absent | C2 | Attached to the electronegative nitrogen and the carbonyl group. |
| ~142 | Absent | C6 | Attached to the electronegative nitrogen and bromine. |
| ~140 | Positive | C4 | Aromatic CH carbon. |
| ~130 | Positive | C5 | Aromatic CH carbon. |
| ~125 | Positive | C3 | Aromatic CH carbon. |
| ~30 | Negative | C9 (-CH₂Br) | Aliphatic carbon attached to an electronegative bromine atom.[2] |
Interpretation: The carbonyl carbon (C7) is the most deshielded, appearing at the lowest field (~190 ppm)[1]. The quaternary carbons C2 and C6, attached to the heteroatom (N) and electron-withdrawing groups, are also found downfield. The aromatic CH carbons (C3, C4, C5) appear in the typical aromatic region (120-140 ppm). The methylene carbon (C9) is found in the aliphatic region but is shifted downfield to around 30 ppm due to the attached bromine atom[2]. A DEPT-135 experiment would show positive signals for C3, C4, and C5 (CH groups) and a negative signal for C9 (CH₂ group), while the quaternary (C2, C6) and carbonyl (C7) carbons would be absent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions are the C=O stretch of the ketone and the vibrations associated with the substituted aromatic ring.
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Workflow: ATR-FTIR Analysis
Figure 3: Workflow for acquiring an IR spectrum using an ATR accessory.
IR Data and Interpretation
Table 3: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~1710 - 1690 | Strong | C=O stretch (ketone) | The presence of the electronegative α-bromine atom increases the C=O stretching frequency compared to a simple alkyl ketone.[3][4] |
| ~1600 - 1550 | Medium | C=C and C=N stretching | Characteristic vibrations of the pyridine ring. |
| ~1450 - 1400 | Medium | C=C stretching | Aromatic ring vibrations. |
| ~1200 - 1000 | Medium-Strong | C-H in-plane bending | Aromatic C-H bending modes. |
| ~850 - 750 | Strong | C-H out-of-plane bending | Bending modes indicative of the substitution pattern on the pyridine ring. |
| ~700 - 600 | Medium-Weak | C-Br stretch | Carbon-bromine bond vibration. |
Interpretation: The most prominent peak in the IR spectrum will be the strong absorption from the carbonyl (C=O) group. For α-haloketones, this peak is typically found at a higher wavenumber (1710-1690 cm⁻¹) compared to unconjugated ketones (~1715 cm⁻¹) due to the electron-withdrawing inductive effect of the adjacent bromine atom.[5][6] The aromatic C=C and C=N stretching vibrations of the pyridine ring will appear in the 1600-1400 cm⁻¹ region. The C-Br stretch is expected at a lower frequency, typically in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
Experimental Protocol: MS Data Acquisition
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
Workflow: Electron Ionization Mass Spectrometry
Figure 4: General workflow for EI-MS analysis.
MS Data and Interpretation
The mass spectrum of this compound will be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.
Table 4: Predicted Key Ions in the Mass Spectrum
| m/z | Ion | Rationale |
| 281/279/277 | [M]⁺ | Molecular ion peak cluster (C₇H₅⁷⁹Br₂NO, C₇H₅⁷⁹Br⁸¹BrNO, C₇H₅⁸¹Br₂NO). Expected intensity ratio of ~1:2:1.[7] |
| 200/198 | [M - Br]⁺ | Loss of a bromine radical. |
| 184/182 | [M - CH₂Br]⁺ | α-cleavage, loss of the bromomethyl radical. This is a very common fragmentation for ketones. |
| 157/155 | [C₅H₃BrN]⁺ | Fragmentation of the pyridine ring. |
| 121 | [M - 2Br]⁺ | Loss of both bromine atoms. |
| 76 | [C₅H₂N]⁺ | Pyridine ring fragment after loss of substituents. |
Interpretation and Fragmentation Pathway: Upon electron ionization, the molecule will form a molecular ion [M]⁺. Due to the two bromine atoms, this will appear as a characteristic cluster of peaks at m/z 277, 279, and 281 with a relative intensity ratio of approximately 1:2:1.[7]
The primary fragmentation pathway for ketones is α-cleavage, which involves the cleavage of the bond adjacent to the carbonyl group. In this case, cleavage of the C-C bond between the carbonyl carbon and the methylene carbon would result in the loss of a ·CH₂Br radical, leading to the formation of the 6-bromopicolinoyl cation at m/z 182/184. Another likely fragmentation is the loss of a bromine radical from the molecular ion.
Figure 5: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The combination of NMR, IR, and MS provides a complete and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy verifies the presence of the key α-bromo ketone functional group. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of two bromine atoms) and provides further structural evidence through predictable fragmentation patterns. This comprehensive spectroscopic analysis is an indispensable tool for quality control and for guiding the synthetic applications of this versatile chemical intermediate.
References
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An In-depth Technical Guide to the Purity and Specifications of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone
Introduction: A Key Intermediate in Pharmaceutical Synthesis
2-Bromo-1-(6-bromopyridin-2-yl)ethanone is a highly functionalized heterocyclic ketone that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds. Its structure, featuring a pyridine ring substituted with two bromine atoms and an α-bromoketone moiety, offers multiple reactive sites for the construction of complex molecular architectures. The precise control of its purity and the clear definition of its specifications are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this important intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
Synthesis and Purification: A Pathway to High Purity
The synthesis of this compound typically proceeds via the α-bromination of a suitable precursor. A plausible and commonly employed synthetic route starts from 1-(6-bromopyridin-2-yl)ethanone.
Diagram of the Synthetic Pathway
Caption: Synthetic route to this compound.
Representative Synthesis Protocol
The following protocol is a representative method for the α-bromination of an aromatic ketone and can be adapted for the synthesis of this compound. The choice of a brominating agent such as N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its milder reaction conditions and improved selectivity, which can minimize the formation of over-brominated byproducts.[1]
-
Reaction Setup: To a solution of 1-(6-bromopyridin-2-yl)ethanone (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a catalytic amount of a radical initiator like benzoyl peroxide or AIBN if using NBS, or an acid catalyst such as a drop of HBr if using elemental bromine. The solvent choice is critical; a non-polar, aprotic solvent is generally preferred to avoid side reactions.
-
Addition of Brominating Agent: Slowly add N-bromosuccinimide (1.05 eq.) or a solution of bromine (1.05 eq.) in the reaction solvent to the mixture at 0 °C. The slight excess of the brominating agent is to ensure complete conversion of the starting material. Maintaining a low temperature during the addition is crucial to control the reaction rate and prevent potential side reactions.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This is a critical self-validating step to prevent over-bromination and the generation of impurities.
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with saturated aqueous sodium bicarbonate to neutralize any acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes. Recrystallization is an effective method for removing unreacted starting material and succinimide byproduct (if NBS is used).[2]
Analytical Characterization and Specifications
A comprehensive analytical characterization is essential to confirm the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques should be employed.
Table of Typical Specifications
Based on common practices for pharmaceutical intermediates and guidelines from the International Council for Harmonisation (ICH), a typical specification sheet for this compound would include the following:[3][4][5]
| Test | Acceptance Criteria | Analytical Method |
| Appearance | White to off-white solid | Visual Inspection |
| Identification | The retention time of the major peak in the sample chromatogram corresponds to that of the reference standard. | HPLC |
| The ¹H NMR spectrum conforms to the structure. | ¹H NMR | |
| Assay | ≥ 97.0% | HPLC |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residue on Ignition | ≤ 0.1% | USP <281> |
| Heavy Metals | ≤ 20 ppm | USP <231> |
| Related Substances | ||
| Any individual impurity | ≤ 0.5% | HPLC |
| Total impurities | ≤ 1.5% | HPLC |
| Residual Solvents | Meets the requirements of ICH Q3C | GC-HS |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity and assay of this compound. A reverse-phase method is typically employed.
Representative HPLC Method:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: A gradient of Acetonitrile and Water (containing 0.1% trifluoroacetic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
This method allows for the separation of the main compound from its potential impurities, such as the starting material and over-brominated species. The use of a mixed-mode column can also be beneficial for separating polar pyridine-containing compounds.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ ~4.5 ppm (s, 2H): This singlet corresponds to the two protons of the methylene group (CH₂Br) alpha to the carbonyl. The chemical shift is downfield due to the deshielding effects of the adjacent bromine atom and carbonyl group.
-
δ ~7.5-8.0 ppm (m, 3H): This multiplet represents the three aromatic protons on the pyridine ring. The exact chemical shifts and coupling patterns will depend on the substitution pattern. For a 2,6-disubstituted pyridine, one would expect a triplet and two doublets.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ ~30-35 ppm: Corresponds to the carbon of the CH₂Br group.
-
δ ~120-155 ppm: Aromatic carbons of the pyridine ring.
-
δ ~190 ppm: The carbonyl carbon (C=O), which is typically found in this downfield region for α-bromo ketones.[7]
Diagram of the Analytical Workflow
Caption: A typical analytical workflow for the characterization of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Expected Key FT-IR Absorption Bands:
-
~1710 cm⁻¹ (strong, sharp): This absorption is characteristic of the C=O stretching vibration of the α-bromoketone. The presence of the electronegative bromine atom alpha to the carbonyl group typically shifts this band to a higher wavenumber compared to a simple aryl ketone.[8]
-
~1600-1450 cm⁻¹ (multiple bands): These absorptions correspond to the C=C and C=N stretching vibrations within the pyridine ring.
-
~1200 cm⁻¹ (strong): A band in this region is often associated with the C-Br stretching vibration of the CH₂Br group.
-
~3100-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable technique for identifying volatile impurities and confirming the molecular weight of the compound.
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (278.93 g/mol for C₇H₅Br₂NO). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed.
-
Major Fragments: Common fragmentation pathways for α-bromoacetophenones include α-cleavage, leading to the loss of a bromine radical (•Br) or a bromoacetyl radical (•COCH₂Br). The fragmentation of the pyridine ring can also lead to characteristic ions.[9][10]
Potential Impurities and Their Control
A thorough understanding of potential impurities is crucial for developing robust analytical methods and ensuring the quality of the final product.
Common Process-Related Impurities:
-
1-(6-bromopyridin-2-yl)ethanone: Unreacted starting material.
-
2,2-Dibromo-1-(6-bromopyridin-2-yl)ethanone: Over-brominated byproduct.
-
Isomeric brominated pyridyl ethanones: If the starting material contains isomeric impurities.
-
Degradation products: α-Bromoketones can be susceptible to hydrolysis or other degradation pathways, especially in the presence of moisture or nucleophiles.
The control of these impurities is achieved through careful optimization of the reaction conditions (temperature, stoichiometry, reaction time), a robust work-up procedure, and an effective purification method. The HPLC method described above should be validated for its ability to separate and quantify these potential impurities.
Conclusion
The purity and well-defined specifications of this compound are critical for its successful application in pharmaceutical research and development. This guide has provided a comprehensive framework for its synthesis, purification, and analytical characterization. By implementing the described protocols and analytical methodologies, researchers and drug development professionals can ensure the quality and consistency of this key intermediate, thereby contributing to the development of safe and effective medicines. The principles and techniques outlined here serve as a self-validating system, ensuring the scientific integrity and trustworthiness of the data generated.
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SIELC Technologies. Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. [Link]
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SpectraBase. 1-(6-bromopyridin-2-yl)ethanone. [Link]
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Organic Chemistry Portal. α-Bromoketone synthesis by bromination. [Link]
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ResearchGate. Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. [Link]
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ResearchGate. ChemInform Abstract: Convenient Synthesis of α-Bromo Ketones by the Meerwein Reaction.[Link]
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International Council for Harmonisation. ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. [Link]
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Institute of Pharmaceutical Management. Setting Specifications. [Link]
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SCIRP. GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]
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NIST. Ethanone, 2-bromo-1-phenyl-. [Link]
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PharmaTutor. SPECIFICATIONS FOR STARTING MATERIALS, INTERMEDIATES AND FINISHED PRODUCTS. [Link]
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Organic Syntheses. PREPARATION OF 3-OXOCYCLOHEX-1-ENE-1-CARBONITRILE. [Link]
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Chemistry LibreTexts. 13.2: The Mass Spectrum • Fragmentation. [Link]
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YouTube. Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]
-
Agilent. Interpretation of 2D NMR Spectra. [Link]
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ChemBK. 2-Bromo-1-pyridin-3-ylethanone. [Link]
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An In-depth Technical Guide to the Electronic and Steric Effects of Substituents on Bromopyridine Compounds
Introduction: The Central Role of Bromopyridines in Modern Chemistry
In the landscape of pharmaceutical and materials science, pyridine-based molecular scaffolds are ubiquitous, forming the core of numerous therapeutic agents and functional materials.[1] Among the most versatile building blocks for constructing these complex architectures are bromopyridines. Their utility stems from the strategic placement of a bromine atom, which serves as a highly effective synthetic handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[2][3][4]
The reactivity of the carbon-bromine (C-Br) bond in these compounds is not static; it is exquisitely sensitive to the electronic and steric environment imposed by other substituents on the pyridine ring. A predictive understanding of these effects is therefore paramount for researchers, scientists, and drug development professionals. It allows for the rational design of synthetic routes, the optimization of reaction conditions, and the fine-tuning of molecular properties to achieve desired biological activities or material characteristics.
This guide provides a deep dive into the fundamental principles governing the electronic and steric effects of substituents on bromopyridine compounds. We will move beyond simple definitions to explore the causality behind these phenomena, offering field-proven insights into how they are quantified and how they dictate the outcome of key chemical reactions.
Chapter 1: The Electronic Landscape of the Bromopyridine Ring
The inherent electronic nature of the pyridine ring is the foundation upon which all substituent effects are layered. The presence of the electronegative nitrogen atom makes the entire aromatic system electron-deficient compared to benzene. This fundamental property enhances the electrophilicity of the ring carbons, making the C-Br bond more susceptible to oxidative addition by a low-valent metal catalyst—a critical first step in many cross-coupling reactions.[5][6] Substituents further modulate this electronic landscape through inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), further decrease the electron density of the ring. This generally increases the reactivity of the bromopyridine towards oxidative addition in cross-coupling reactions and makes the ring more susceptible to nucleophilic aromatic substitution.[7][8]
-
Electron-Donating Groups (EDGs) , such as amino (-NH₂) or methoxy (-OMe), increase the electron density of the ring. This can decrease the rate of oxidative addition but may be beneficial for other reaction types.
Quantifying Electronic Effects: pKa as a Molecular Probe
One of the most direct methods to quantify the net electronic effect of a substituent is to measure the basicity of the pyridine nitrogen, expressed as the pKa of its conjugate acid (the pyridinium ion).[9] A lower pKa value indicates that the nitrogen is less basic, which correlates with a more electron-deficient ring system.[10][11] This is because electron-withdrawing substituents pull electron density away from the nitrogen, making its lone pair less available for protonation.
| Substituent (at position 4) | pKa of Conjugate Acid | Electronic Nature |
| -H (Pyridine) | 5.23[12] | Reference |
| -CH₃ | 6.02 | Donating (EDG) |
| -OCH₃ | 6.62 | Donating (EDG) |
| -Cl | 3.83 | Withdrawing (EWG) |
| -Br | 3.91 | Withdrawing (EWG) |
| -CN | 1.90 | Withdrawing (EWG) |
| Data compiled from various sources. Exact values may vary slightly based on measurement conditions. |
The Hammett Equation: Correlating Structure with Reactivity
The Hammett equation provides a powerful linear free-energy relationship to correlate the electronic properties of substituents with reaction rates or equilibrium constants.[13][14]
log(k/k₀) = ρσ
Where:
-
k is the rate constant for the substituted reactant.
-
k₀ is the rate constant for the unsubstituted (reference) reactant.
-
σ (sigma) is the substituent constant , which quantifies the electronic effect of a substituent (positive for EWGs, negative for EDGs).
-
ρ (rho) is the reaction constant , which indicates the sensitivity of the reaction to electronic effects. A positive ρ value means the reaction is accelerated by EWGs.[15]
For reactions involving bromopyridines, such as Suzuki coupling, a Hammett plot can be constructed by measuring the reaction rates for a series of compounds with different substituents and plotting log(k/k₀) against their known σ values. The resulting linear correlation provides profound insight into the reaction mechanism.[16][17]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This reaction is a cornerstone for the synthesis of aryl amines, coupling an amine with the bromopyridine. [18]
-
Electronic Effects : Similar to the Suzuki reaction, EWGs on the bromopyridine substrate facilitate the oxidative addition step. The reaction is also sensitive to the electronics of the amine; less basic (more electron-poor) amines can be more challenging to couple.
-
Steric Effects : This reaction is highly sensitive to steric hindrance on both coupling partners. [19]Coupling a bromopyridine with a bulky ortho-substituent to a sterically demanding secondary amine can be extremely difficult. The development of specialized, sterically hindered phosphine ligands (e.g., XPhos, BrettPhos) has been crucial for overcoming these limitations by creating a more reactive and accessible catalytic species. [20][21]
Chapter 4: A Practical Guide to Analysis
A systematic approach is required to characterize the electronic and steric profile of a novel substituted bromopyridine and predict its reactivity.
Experimental & Computational Workflow
The following workflow provides a logical progression for characterizing a new compound.
Caption: A logical workflow for the comprehensive analysis of a novel bromopyridine derivative.
Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a representative starting point for the Suzuki-Miyaura coupling of a substituted bromopyridine. [5][22] Objective: To couple a substituted bromopyridine with an arylboronic acid.
Materials:
-
Substituted Bromopyridine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Triphenylphosphine [PPh₃] or other suitable ligand (0.04 mmol, 4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane/Water mixture (e.g., 4:1 v/v, 5 mL)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add the substituted bromopyridine, arylboronic acid, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the main reaction flask.
-
Solvent Addition & Degassing: Add the dioxane/water solvent mixture. Seal the flask and degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. Causality: Removing oxygen is critical as it can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromopyridine is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol: Representative Buchwald-Hartwig Amination
This protocol provides a general method for the C-N coupling of a bromopyridine. [5][23] Objective: To couple a substituted bromopyridine with a primary or secondary amine.
Materials:
-
Substituted Bromopyridine (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)
-
XPhos (a bulky phosphine ligand) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup (Inert Atmosphere): All steps must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). To a dry, sealed reaction tube, add Pd₂(dba)₃, XPhos, and NaOt-Bu. Causality: The base, NaOt-Bu, is highly hygroscopic and the catalyst is air-sensitive. An inert atmosphere is mandatory for reproducibility and high yield.
-
Reagent Addition: Add the anhydrous toluene, followed by the substituted bromopyridine and the amine.
-
Sealing and Reaction: Securely seal the reaction tube. Heat the mixture to 100-110 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography.
Conclusion and Future Outlook
The electronic and steric effects of substituents are not mere academic curiosities; they are the fundamental levers that chemists can pull to control the reactivity and behavior of bromopyridine compounds. A thorough understanding of pKa values, Hammett-Taft parameters, and the mechanistic nuances of key reactions empowers scientists to troubleshoot challenging syntheses and rationally design molecules with enhanced properties. As the demand for more complex and sophisticated pyridine-containing molecules grows in drug discovery and materials science, the principles outlined in this guide will remain central to innovation. The continued development of advanced catalysts and ligands, designed specifically to overcome substrates with challenging electronic or steric profiles, will further expand the synthetic chemist's toolkit, enabling the construction of previously inaccessible molecular architectures.
References
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The Role of 3-Bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Plot of pKa values of 3-and 4-substituted pyridinium in water vs. the corresponding substituent electrophilic s w values. ResearchGate. [Link]
-
New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. ResearchGate. [Link]
-
The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central. [Link]
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Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]
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The Role of 4-Bromopyridine Hydrochloride in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Effect of atomic Charge on pka 's of Substituted pyridines. National Journal of Chemistry. [Link]
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Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Science and Education Publishing. [Link]
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Bromopyridine: Common isomorphs, synthesis, applications and storage. Chempanda. [Link]
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Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [Link]
-
Hammett plot of the investigated pyridine substituents. ResearchGate. [Link]
-
Computational Estimation of the Acidities of Pyrimidines and Related Compounds. PubMed Central. [Link]
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Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. [Link]
-
Taft equation: Polar substituent constants, σ. Scribd. [Link]
-
Examination of the Role of Taft-Type Steric Parameters in Asymmetric Catalysis. ACS Publications. [Link]
-
Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle. Science and Education Publishing. [Link]
-
Taft Equation. Dalal Institute. [Link]
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Taft equation. Wikipedia. [Link]
-
Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids. ResearchGate. [Link]
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons. AIP Publishing. [Link]
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Steric parameters taft's steric factor (es). Slideshare. [Link]
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A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
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Pyridine. Wikipedia. [Link]
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The Substituent Effects of Suzuki Coupling in Aqueous Micelles. PubMed. [Link]
-
Theoretical Considerations Concerning Hammett's Equation. Ill. u-Values for Pyridine and Other Aza-Substituted Hydrocarbons. AIP Publishing. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. Semantic Scholar. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
-
The substituent effect in the Suzuki coupling reaction at different Pd amounts. ResearchGate. [Link]
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3-Bromopyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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4-Bromopyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
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13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Semantic Scholar. [Link]
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Steric and Electronic Effects on the Structure and Photophysical Properties of Hg(II) Complexes. National Institutes of Health. [Link]
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The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines. ResearchGate. [Link]
-
Structural and electronic modifications of pyridones and pyrones via regioselective bromination and trifluoromethylation. ResearchGate. [Link]
-
A Study on the Effect of the Substituent against PAK4 Inhibition Using In Silico Methods. MDPI. [Link]
-
A database of steric and electronic properties of heteroaryl substituents. PubMed Central. [Link]
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The Synthetic Versatility of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery
Introduction: Unveiling a Privileged Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the strategic design of molecular building blocks is paramount to the efficient discovery of novel therapeutic agents. Among these, bifunctional molecules that offer multiple points for diversification are of exceptional value. 2-Bromo-1-(6-bromopyridin-2-yl)ethanone emerges as a preeminent example of such a scaffold. This technical guide delves into the synthesis, reactivity, and potential applications of this compound, highlighting its role as a versatile precursor for a range of heterocyclic systems, particularly those of interest in drug development. The presence of two distinct bromine atoms—an electrophilic α-bromoacetyl group and a nucleophilically substitutable 6-bromopyridine moiety—opens a gateway for sequential and diverse chemical transformations. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strategic utility of this powerful synthetic intermediate.
Core Synthesis Strategy: A Two-Step Approach
The synthesis of this compound is most effectively approached through a two-step sequence, commencing with the preparation of the precursor ketone, 1-(6-bromopyridin-2-yl)ethanone, followed by a regioselective α-bromination.
Step 1: Synthesis of 1-(6-Bromopyridin-2-yl)ethanone
The precursor, 1-(6-bromopyridin-2-yl)ethanone (also known as 2-acetyl-6-bromopyridine), is a crucial intermediate. A common synthetic route involves the acylation of a suitable bromopyridine derivative. One effective method is the reaction of 2,6-dibromopyridine with a suitable acetylating agent. For instance, treatment of 2,6-dibromopyridine with n-butyllithium at low temperatures followed by the addition of acetaldehyde can yield the desired product.
Alternatively, the synthesis can be achieved via a Grignard reaction. 2-Bromopyridine can be converted to its Grignard reagent, which is then reacted with an acetylating agent to introduce the acetyl group.
Step 2: α-Bromination to Yield this compound
The conversion of 1-(6-bromopyridin-2-yl)ethanone to the target α-bromoketone is a critical transformation. A reliable and selective method for the α-bromination of acetophenone derivatives involves the use of pyridine hydrobromide perbromide in an acidic medium, such as acetic acid.[1] This reagent offers advantages over elemental bromine in terms of handling and selectivity.
The reaction mechanism proceeds through the acid-catalyzed enolization of the ketone, followed by electrophilic attack of the enol on the bromine of the pyridine hydrobromide perbromide complex.[2]
Synthetic Applications: A Hub for Heterocyclic Chemistry
The dual reactivity of this compound makes it an exceptional starting material for the construction of a variety of heterocyclic scaffolds, many of which are prevalent in medicinal chemistry.
Synthesis of Imidazo[1,2-a]pyridines: A Privileged Scaffold
The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in drug discovery, found in numerous marketed drugs and clinical candidates. The reaction of α-haloketones with 2-aminopyridines is a classical and highly efficient method for the synthesis of this heterocyclic system, often referred to as the Tschitschibabin reaction.[3][4]
In this context, this compound can react with a variety of substituted 2-aminopyridines to generate a library of 2-aryl-6-bromoimidazo[1,2-a]pyridines. The bromine atom at the 6-position of the newly formed imidazo[1,2-a]pyridine ring remains available for further functionalization, such as cross-coupling reactions.
Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-6-bromoimidazo[1,2-a]pyridines
-
To a solution of this compound (1.0 mmol) in a suitable solvent such as ethanol or DMF (10 mL), add the desired 2-aminopyridine derivative (1.1 mmol).
-
The reaction can be heated under conventional heating or microwave irradiation. Reaction times and temperatures will vary depending on the substrates.
-
Upon completion (monitored by TLC or LC-MS), the reaction mixture is cooled to room temperature.
-
The product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent.
-
Purification is typically achieved by recrystallization or column chromatography.
Causality in Experimental Choices: The choice of solvent and reaction conditions (conventional heating vs. microwave) can significantly impact reaction times and yields. Microwave irradiation often accelerates the reaction, leading to shorter reaction times and potentially higher yields. The use of a slight excess of the 2-aminopyridine ensures complete consumption of the α-bromoketone.
Hantzsch Thiazole Synthesis: Access to another Key Heterocycle
The Hantzsch thiazole synthesis is a fundamental reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide. This reaction provides a direct route to substituted thiazoles, another important scaffold in medicinal chemistry. This compound can be effectively employed in this reaction to synthesize 2-amino-4-(6-bromopyridin-2-yl)thiazoles when reacted with thiourea.
Diagram: Hantzsch Thiazole Synthesis
Caption: Hantzsch synthesis of thiazoles.
Sequential Cross-Coupling Reactions: Unleashing the Power of Two Bromine Atoms
A key strategic advantage of this compound lies in the differential reactivity of its two carbon-bromine bonds. The α-bromoacetyl group is highly susceptible to nucleophilic substitution, as seen in the syntheses of imidazopyridines and thiazoles. The 6-bromo-pyridine moiety, on the other hand, is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6]
This differential reactivity allows for a sequential functionalization approach. First, the α-bromoacetyl group can be used to construct a heterocyclic core. Subsequently, the bromine atom on the pyridine ring can be subjected to a cross-coupling reaction to introduce further molecular diversity. The reactivity of bromopyridines in Suzuki couplings generally follows the order 2-bromo ≈ 4-bromo > 3-bromo, making the 6-position (equivalent to a 2-position) highly suitable for such transformations.[5]
Diagram: Sequential Functionalization Strategy
Caption: Sequential functionalization workflow.
This strategy is particularly powerful for building complex molecules for structure-activity relationship (SAR) studies in drug discovery.
Applications in Medicinal Chemistry: Targeting Kinases
The heterocyclic scaffolds readily accessible from this compound are frequently found in kinase inhibitors, a major class of therapeutic agents, particularly in oncology and inflammatory diseases.
Potential in the Synthesis of p38 MAP Kinase and GSK-3 Inhibitors
Pyridinyl-imidazole and related heterocyclic cores are known to be effective pharmacophores for the inhibition of p38 MAP kinase and Glycogen Synthase Kinase 3 (GSK-3).[7][8] These kinases are implicated in inflammatory responses and neurodegenerative diseases, respectively. The synthesis of libraries of substituted imidazo[1,2-a]pyridines derived from this compound could provide a rapid route to novel inhibitors of these important targets. The 6-bromo position offers a convenient point for modification to explore the solvent-exposed regions of the kinase active sites.
JNK Inhibitors
Similarly, substituted pyridines and related heterocycles have been identified as inhibitors of c-Jun N-terminal kinases (JNKs), which are involved in apoptosis and inflammatory responses.[9] The versatility of this compound allows for the synthesis of diverse heterocyclic systems that could be screened for JNK inhibitory activity.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7H5Br2NO | N/A |
| Molecular Weight | 278.93 g/mol | N/A |
| Appearance | Solid | N/A |
Conclusion and Future Outlook
This compound stands out as a highly versatile and valuable building block in organic synthesis. Its bifunctional nature, characterized by a reactive α-bromoacetyl group and a cross-coupling-amenable bromopyridine moiety, provides a powerful platform for the synthesis of complex heterocyclic molecules. The ability to perform sequential reactions allows for the rapid generation of diverse chemical libraries, which is of particular importance in the early stages of drug discovery. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a crucial role in advancing the field of medicinal chemistry. The potential for developing novel, efficient, and convergent synthetic routes to biologically active molecules makes this compound a compound of significant interest for further exploration.
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2-Bromo-1-(6-bromopyridin-2-yl)ethanone safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone for Research and Development
Section 1: Introduction and Compound Profile
This compound (CAS No: 142978-11-8) is a highly functionalized synthetic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its molecular architecture, featuring a reactive α-bromo ketone moiety attached to a dibrominated pyridine core, makes it a versatile precursor for constructing complex heterocyclic systems. The presence of multiple reactive sites—the electrophilic α-carbon, the carbonyl group, and the two bromine-substituted positions on the pyridine ring—allows for a diverse range of chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and cyclizations.
However, the very features that make this compound synthetically valuable also render it hazardous. The α-bromo ketone is a potent alkylating agent and lachrymator, while the brominated pyridine core contributes to its overall toxicity. This guide provides a comprehensive overview of the inherent hazards and outlines the necessary safety protocols and handling procedures to mitigate risks for researchers and drug development professionals. The information herein is synthesized from data on closely related structural analogs and the fundamental principles of chemical reactivity for its constituent functional groups.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 142978-11-8[1] |
| Molecular Formula | C₇H₅Br₂NO |
| Molecular Weight | 278.93 g/mol |
| Synonyms | Ethanone, 2-bromo-1-(6-bromo-2-pyridinyl)- |
Chemical Structure
Caption: Chemical structure of this compound.
Section 2: Comprehensive Hazard Analysis
A complete Safety Data Sheet (SDS) for this compound is not widely available. Therefore, this hazard assessment is constructed by leveraging data from the closely related isomer, 2-Bromo-1-(6-bromopyrid-3-yl)ethanone, and the known hazards of its core functional groups: α-bromo ketones and bromopyridines. This approach, grounded in established chemical principles, provides a robust predictive hazard profile.
Anticipated GHS Classification
The hazard profile is expected to be severe. Based on data for analogous compounds, the following GHS classifications are anticipated.[2][3]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic/Harmful if swallowed |
| Acute Toxicity, Dermal | Category 2 or 3 | H310/H311: Fatal/Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
Chemical Reactivity and Toxicological Profile
The toxicity of this compound is rooted in its chemical reactivity.
-
The α-Bromo Ketone Moiety: This functional group is a powerful electrophile and alkylating agent.[4] The bromine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack by biological macromolecules like proteins and DNA. This indiscriminate alkylation disrupts cellular function and is the mechanistic basis for its high toxicity and corrosive nature. α-bromo ketones are also known to be potent lachrymators (tear-producing agents).
-
The Dibromopyridine Core: Brominated aromatic heterocycles, such as 2-bromopyridine, are classified as toxic and irritant compounds.[5][6] They can cause irritation to the skin, eyes, and respiratory system.[7] The pyridine ring itself can interfere with various biological processes.
-
Thermal Decomposition: When heated to decomposition, this compound is expected to release highly toxic and corrosive fumes, including hydrogen bromide (HBr), nitrogen oxides (NOx), and carbon monoxide (CO).[2][8]
Caption: Summary of primary hazards associated with the compound.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls over personal reliance on PPE, is mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood.[2] This is the primary barrier to prevent inhalation of fine powders or vapors and to contain any accidental spills.
-
Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.
-
Safety Equipment: An operational safety shower and eyewash station must be immediately accessible.
Personal Protective Equipment (PPE)
PPE is the final line of defense and must be selected to provide comprehensive protection against the specific hazards of this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile base layer, Neoprene or Viton outer layer). | Provides robust protection against a highly toxic and skin-corrosive substance. Check manufacturer's breakthrough time data.[9] |
| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of corrosive material and prevents contact with the lachrymatory powder/vapor.[2][10] |
| Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. A chemically resistant apron is highly recommended. | Prevents skin contact from spills.[11] |
| Respiratory Protection | Not required for routine use within a fume hood. | For spill cleanup or emergency situations, a NIOSH-approved full-face respirator with cartridges for organic vapors and particulates (e.g., P100) is necessary.[10] |
Section 4: Standard Operating Procedures (SOPs)
Adherence to strict, pre-defined protocols is critical for safe handling.
Protocol: Weighing and Aliquoting Solid Compound
-
Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate height.
-
Staging: Place a tared weigh boat or vial on an analytical balance inside the fume hood.
-
Transfer: Using a spatula, carefully transfer the desired amount of the solid compound. Avoid any actions that could generate dust, such as tapping the container or rapid movements.
-
Sealing: Securely cap the stock bottle and the receiving vial immediately after the transfer.
-
Decontamination: Carefully wipe the spatula and any affected surfaces within the fume hood with a solvent-wetted cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.
-
Glove Removal: Remove the outer pair of gloves before exiting the fume hood and dispose of them as hazardous waste.
Protocol: General Handling Workflow
Caption: Standard workflow for safely handling the compound.
Section 5: Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
Spill Response
-
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, cover the spill with a non-combustible absorbent material like vermiculite or sand.[9]
-
Gently sweep the material into a labeled, sealed container for hazardous waste.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately.
-
Alert laboratory personnel and contact the institutional emergency response team.
-
Prevent entry to the contaminated area.
-
Provide details of the spilled substance to emergency responders.
-
First Aid Measures
Medical attention is required for any exposure. Always provide the Safety Data Sheet (or this guide) to medical personnel.[2]
| Exposure Route | First Aid Action |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15-20 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][12] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11] |
Section 6: Storage and Waste Disposal
Storage
-
Store in a tightly sealed, original container in a cool, dry, and well-ventilated area designated for toxic and corrosive chemicals.[2]
-
Keep locked up or in an area accessible only to qualified personnel.
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][8]
-
Some suppliers recommend storage under an inert atmosphere at 2-8°C.[3] Always follow the specific storage instructions provided by the supplier.
Waste Disposal
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be treated as hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams.
-
Dispose of waste through a licensed hazardous waste disposal company, in accordance with all applicable local, state, and federal regulations.
Section 7: Conclusion
This compound is a valuable synthetic intermediate whose utility is matched by its significant hazard profile. It should be regarded as a highly toxic, corrosive, and reactive alkylating agent. Safe handling is achievable but requires a disciplined and informed approach. Strict adherence to the use of engineering controls, comprehensive PPE, and established standard operating procedures is not merely recommended—it is essential for the protection of all laboratory personnel.
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Methodological & Application
Application Note & Protocol: 2-Bromo-1-(6-bromopyridin-2-yl)ethanone as a Versatile Precursor for Pharmaceutical Intermediates
Abstract
2-Bromo-1-(6-bromopyridin-2-yl)ethanone is a highly functionalized building block of significant interest in medicinal chemistry. Its dual reactivity, stemming from an α-bromoketone moiety and a brominated pyridine ring, enables its use in diverse synthetic pathways for the creation of complex heterocyclic systems. This guide provides a detailed examination of its application as a precursor for pharmaceutical intermediates, with a primary focus on the synthesis of substituted imidazo[1,2-a]pyridines, a scaffold present in numerous clinically approved drugs. We present validated, step-by-step protocols, discuss the chemical principles underpinning the methodologies, and offer insights into reaction optimization and characterization.
Introduction: The Strategic Value of a Bifunctional Precursor
In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that can bind to multiple biological targets, thereby serving as a rich source for developing novel therapeutics. The imidazo[1,2-a]pyridine core is one such scaffold, found in widely used drugs like Zolpidem and Alpidem.[1][2][3] The efficient synthesis of derivatives of this scaffold is therefore a key objective for medicinal chemists.
This compound emerges as a strategic starting material for this purpose. The molecule possesses two distinct electrophilic sites ripe for sequential and selective functionalization:
-
The α-Bromoketone: This classic electrophile is primed for reaction with nucleophiles, most notably in condensation reactions with 2-aminopyridines to construct the imidazole portion of the fused ring system. This functionality makes it an excellent building block for a variety of heterocyclic compounds.[4]
-
The 6-Bromopyridine Ring: The bromine atom on the pyridine ring is a versatile handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the late-stage modification of the molecule, a highly desirable feature in the generation of compound libraries for structure-activity relationship (SAR) studies.
This dual reactivity allows for a convergent and flexible synthetic strategy, enabling the rapid assembly of complex molecules with potential therapeutic applications in oncology, infectious diseases, and neuroscience.[2][5]
Core Application: A Modular Synthesis of Substituted Imidazo[1,2-a]pyridines
A powerful and common application of this compound is in the modular synthesis of 2,6-disubstituted imidazo[1,2-a]pyridines. The general strategy involves an initial cross-coupling reaction to modify the 6-position of the pyridine ring, followed by a condensation/cyclization reaction to form the fused imidazole ring.
General Reaction Scheme
The synthetic workflow can be visualized as a two-stage process, offering two points for introducing chemical diversity (R¹ and R²).
Caption: Modular workflow for the synthesis of imidazo[1,2-a]pyridines.
Experimental Protocols & Methodologies
⚠️ Safety Warning: this compound is a lachrymator and a potent alkylating agent. All manipulations must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile or neoprene gloves, is mandatory.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the 6-Position
This protocol describes the palladium-catalyzed coupling of an aryl or heteroaryl boronic acid to the C6 position of the pyridine ring.
Objective: To synthesize a library of 2-bromo-1-(6-arylpyridin-2-yl)ethanone intermediates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
1,4-Dioxane/Water (4:1 v/v)
-
Ethyl Acetate
-
Brine
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the arylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the Pd(dppf)Cl₂ · CH₂Cl₂ catalyst.
-
Add the degassed 1,4-Dioxane/Water solvent mixture via cannula.
-
Heat the reaction mixture to 90 °C under a positive pressure of inert gas.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. The reaction is typically complete within 12-16 hours.
-
Work-up:
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Scientific Rationale:
-
Catalyst System: Pd(dppf)Cl₂ is a highly efficient and robust catalyst for Suzuki couplings, particularly with heteroaryl halides. The dppf ligand facilitates the catalytic cycle, especially the crucial reductive elimination step.
-
Solvent and Base: The aqueous dioxane system is excellent for dissolving both the organic substrates and the inorganic base. The base is essential for the transmetalation step, where the organic moiety is transferred from boron to palladium.
-
Inert Conditions: The Pd(0) species, which is the active catalyst, is oxygen-sensitive. Rigorous exclusion of air is critical to prevent catalyst deactivation and ensure high yields.
Protocol 2: Synthesis of Imidazo[1,2-a]pyridines via Condensation
This protocol details the formation of the imidazo[1,2-a]pyridine ring system from the α-bromoketone intermediate.[6][7]
Objective: To cyclize the 2-bromo-1-(6-arylpyridin-2-yl)ethanone intermediates with various 2-aminopyridines.
Materials:
-
2-bromo-1-(6-arylpyridin-2-yl)ethanone intermediate (1.0 eq)
-
Substituted 2-aminopyridine (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (2.0 eq)
-
Anhydrous Ethanol
Procedure:
-
To a round-bottom flask, add the α-bromoketone intermediate, the 2-aminopyridine, and sodium bicarbonate.
-
Add anhydrous ethanol as the solvent.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume by approximately half using a rotary evaporator.
-
Add deionized water to precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.
-
-
Purification: If necessary, the product can be further purified by recrystallization from ethanol or by flash column chromatography.
Scientific Rationale:
-
Mechanism: The reaction proceeds through an initial Sₙ2 attack of the exocyclic nitrogen of 2-aminopyridine on the α-bromo carbon. This is followed by an intramolecular cyclization where the endocyclic pyridine nitrogen attacks the ketone carbonyl. A final dehydration step yields the aromatic imidazo[1,2-a]pyridine core.
-
Base: Sodium bicarbonate is a mild base used to neutralize the hydrobromic acid (HBr) that is formed during the initial Sₙ2 reaction, driving the reaction to completion.
-
Solvent: Ethanol is an ideal solvent as it has a convenient boiling point for this reaction and effectively solubilizes the reactants.
Analytical Characterization
Confirmation of product identity and purity is crucial. The following table summarizes the expected data for a representative synthesis.
| Analysis Technique | Intermediate: 2-Bromo-1-(6-phenylpyridin-2-yl)ethanone | Final Product: 2-Phenyl-6-(p-tolyl)imidazo[1,2-a]pyridine |
| ¹H NMR (400 MHz, CDCl₃) | Signals for the phenyl and pyridine protons. A characteristic singlet for the -CH₂Br protons around δ 4.5-4.8 ppm. | Disappearance of the -CH₂Br singlet. Appearance of a new singlet for the H-3 proton of the imidazo[1,2-a]pyridine ring (δ ~8.0 ppm). Signals for both aryl rings are present. |
| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl signal (C=O) around δ 190 ppm. Methylene signal (-CH₂Br) around δ 30-35 ppm. | Characteristic signals for the fused heterocyclic core. For example, C-2, C-3, C-5, C-6, C-7, C-8, and C-8a will have distinct chemical shifts. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak corresponding to the molecular weight of the coupled intermediate. | Expected [M+H]⁺ peak corresponding to the molecular weight of the final cyclized product. |
Conclusion
This compound stands out as a high-value precursor in modern pharmaceutical synthesis. Its predictable and versatile reactivity allows for the systematic and efficient construction of complex molecular architectures. The protocols detailed herein for the synthesis of imidazo[1,2-a]pyridines provide a reliable foundation for researchers in drug discovery and development, enabling the exploration of new chemical space and the acceleration of hit-to-lead campaigns.
References
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238-250. Available at: [Link]
-
Gomes, P. A. T. M., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. Available at: [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
Pharma Synthesis. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Available at: [Link]
-
MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
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- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
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- 5. researchgate.net [researchgate.net]
- 6. bio-conferences.org [bio-conferences.org]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Nucleophilic substitution reactions with 2-Bromo-1-(6-bromopyridin-2-yl)ethanone
An In-Depth Guide to Nucleophilic Substitution Reactions with 2-Bromo-1-(6-bromopyridin-2-yl)ethanone
Introduction: The Strategic Importance of a Bifunctional Reagent
This compound is a highly versatile bifunctional reagent that holds significant value for researchers in medicinal chemistry, drug development, and materials science. Its structure integrates two key reactive motifs: an α-bromoketone and a 6-bromopyridine ring. This unique combination provides two distinct electrophilic centers, enabling a wide array of synthetic transformations for the construction of complex molecular architectures.
The primary focus of this guide is the nucleophilic substitution at the α-carbon of the ethanone moiety. This position is exceptionally reactive due to the powerful inductive electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-bromine bond and makes the α-carbon highly susceptible to nucleophilic attack[1]. This enhanced reactivity makes α-halo ketones, in general, valuable precursors for forming carbon-heteroatom bonds, which are fundamental to the synthesis of diverse heterocyclic compounds like thiazoles and imidazoles[2]. The presence of the brominated pyridine ring further enhances the molecule's utility, offering a secondary site for cross-coupling reactions or additional nucleophilic aromatic substitutions, thereby allowing for sequential and divergent synthesis strategies.
This document serves as a comprehensive application note, providing both the theoretical underpinnings and practical, field-proven protocols for leveraging the reactivity of this compound with various classes of nucleophiles.
Pillar 1: Mechanistic Rationale and Causality
The nucleophilic substitution reactions at the α-carbon of this compound predominantly proceed via a bimolecular (SN2) pathway. Understanding the factors that govern this mechanism is critical for experimental design and optimization.
The SN2 Pathway Dominance: An SN2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs[3][4]. This pathway is favored for α-halo ketones for several key reasons:
-
Electronic Activation: The carbonyl group's inductive effect significantly increases the partial positive charge on the α-carbon, making it a prime target for electron-rich nucleophiles[1].
-
Transition State Stabilization: The transition state of the SN2 reaction is stabilized through orbital overlap with the adjacent carbonyl π-system.
-
SN1 Pathway Unfavorable: The alternative SN1 pathway, which involves the formation of a carbocation intermediate, is highly disfavored. An α-carbonyl carbocation would be destabilized by the electrostatic repulsion from the adjacent, electron-deficient carbonyl carbon[5].
Key Experimental Choices and Their Consequences:
-
Nucleophile Selection: The choice of nucleophile is paramount. Strong, soft nucleophiles (e.g., thiols, secondary amines, iodide) are ideal. While strong bases like alkoxides can be used, they may lead to competing side reactions such as enolate formation, which can result in complex product mixtures[5]. Therefore, reactions are often conducted with less basic nucleophiles or in the presence of a non-nucleophilic base to scavenge the HBr byproduct.
-
Solvent Effects: Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone are the solvents of choice. These solvents can solvate the cation of a nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the SN2 reaction rate[6].
-
Temperature Control: Most substitutions on this substrate proceed readily at or slightly above room temperature. However, gentle heating can be employed to accelerate slower reactions. Excessive heat should be avoided as it can promote side reactions, including elimination or decomposition.
Below is a diagram illustrating the generalized SN2 mechanism for this substrate.
A simplified representation of the SN2 reaction pathway.
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be robust and reproducible. Each includes steps for reaction monitoring and purification, which serve as internal validation checkpoints to ensure the desired transformation is proceeding as expected.
General Experimental Workflow
A standardized workflow ensures consistency and minimizes potential errors. Key stages include reagent preparation, reaction execution under an inert atmosphere, diligent monitoring, a well-planned aqueous workup, and final purification.
A generalized workflow for nucleophilic substitution reactions.
Protocol 1: Synthesis of 1-(6-Bromopyridin-2-yl)-2-(morpholin-4-yl)ethanone (Amine Nucleophile)
This protocol details the reaction with a secondary amine, morpholine, a common and moderately basic nucleophile. A non-nucleophilic base (K₂CO₃) is used to neutralize the HBr formed during the reaction.
-
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration relative to the substrate).
-
Stir the suspension at room temperature for 10 minutes.
-
Add morpholine (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting material is consumed (typically 2-4 hours).
-
Upon completion, filter the reaction mixture to remove the K₂CO₃. Rinse the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-amino ketone.
-
Protocol 2: Synthesis of 1-(6-Bromopyridin-2-yl)-2-(phenylthio)ethanone (Thiol Nucleophile)
This protocol uses thiophenol, a soft and highly effective nucleophile for SN2 reactions with α-halo ketones[7]. The reaction is often rapid and clean.
-
Materials:
-
This compound
-
Thiophenol
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl Ether (Et₂O)
-
1 M aqueous Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Step-by-Step Methodology:
-
To a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) followed by the dropwise addition of thiophenol (1.05 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Once complete, dilute the reaction mixture with diethyl ether and wash with 1 M HCl (2x) to remove the amine base.
-
Wash subsequently with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid or oil via flash column chromatography (e.g., ethyl acetate/hexanes) to obtain the pure thioether product.
-
Pillar 3: Data Presentation and Comparative Analysis
To facilitate experimental design, the following table summarizes typical reaction parameters for different classes of nucleophiles with this compound.
| Nucleophile Class | Example Nucleophile | Typical Base | Recommended Solvent | Temp (°C) | Approx. Time |
| Amine (Secondary) | Morpholine | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 20 - 40 | 2 - 6 h |
| Thiol | Thiophenol | Triethylamine | DMF, THF | 0 - 20 | 1 - 2 h |
| Oxygen (Carboxylate) | Sodium Acetate | None (salt) | DMF, Acetone | 20 - 60 | 4 - 12 h |
| Azide | Sodium Azide | None (salt) | DMF/H₂O | 20 - 50 | 3 - 8 h |
Physicochemical Properties of Starting Material
| Property | Value | Source |
| Molecular Formula | C₇H₅Br₂NO | [] |
| Molecular Weight | 278.93 g/mol | [] |
| Appearance | Solid | [9] |
| Storage Temperature | 2-8 °C, Inert Atmosphere | [9] |
Troubleshooting and Advanced Considerations
-
Competing Reactions: With sterically hindered or strongly basic nucleophiles, E2 elimination to form an α,β-unsaturated ketone can be a competitive pathway[10]. Using milder bases and lower temperatures can mitigate this.
-
Low Reactivity: If a reaction is sluggish, ensure all reagents and solvents are anhydrous. Gentle heating (e.g., to 40-50 °C) can increase the rate. For very weak nucleophiles, catalysis with a salt like sodium iodide (NaI) can be effective via an in-situ Finkelstein reaction.
-
Purification Challenges: Some resulting products, particularly those containing basic nitrogen atoms, may streak on silica gel. Pre-treating the silica with triethylamine (0.5-1% in the eluent) can improve chromatographic separation.
By understanding the mechanistic principles and following these validated protocols, researchers can effectively utilize this compound as a powerful tool for the synthesis of novel compounds for a wide range of scientific applications.
References
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5009-5095. [Link]
-
JoVE. (n.d.). Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. Journal of Visualized Experiments. Retrieved from [Link]
-
Russell, G. A., & Ros, F. (1985). Electron transfer processes. 34. Reactions of .alpha.-halo ketones with nucleophiles. Journal of the American Chemical Society, 107(9), 2504–2511. [Link]
-
University of Pretoria. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. [Link]
-
Bordwell, F. G., & Brannen, W. T. (1964). Reactions of nucleophiles with α-halo ketones. Journal of the American Chemical Society, 86(21), 4645–4650. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
D'hooghe, M., & De Kimpe, N. (2008). Synthetic Access to Aromatic α-Haloketones. Chemical Reviews, 108(12), 5269-5325. [Link]
-
YouTube. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution? Retrieved from [Link]
-
Master Organic Chemistry. (2012). Introduction to Nucleophilic Substitution Reactions. [Link]
-
Carter, S. E. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern. [Link]
-
Greenberg, M. M. (2008). Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. Journal of the American Chemical Society, 130(35), 11841–11848. [Link]
-
Carter, S. E. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern. [Link]
-
YouTube. (2015). Nucleophilic Substitution Mechanism. [Link]
-
YouTube. (2015). Nucleophilic Substitution: Practice Problems. [Link]
-
Elterman, M. H. (2024). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern. [Link]
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- 4. m.youtube.com [m.youtube.com]
- 5. Video: Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution [jove.com]
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Application Notes and Protocols for 2-Bromo-1-(6-bromopyridin-2-yl)ethanone in Agrochemical Research
Introduction: The Strategic Value of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone in Agrochemical Discovery
In the continuous search for novel and effective agrochemicals, the strategic selection of versatile chemical scaffolds is paramount. Pyridine-based compounds have historically formed the backbone of numerous successful fungicides, herbicides, and insecticides.[1][2][3] The pyridine ring's unique electronic properties and its ability to interact with biological targets make it a privileged structure in agrochemical design.[4] this compound emerges as a highly valuable, yet underexplored, building block for the synthesis of new potential agrochemicals.
This α-bromo ketone combines two key reactive features: the synthetically versatile α-bromo ketone moiety and the biologically relevant bromopyridine core. The α-bromo ketone functionality is a classical electrophile, primed for reaction with a wide range of nucleophiles to construct diverse heterocyclic systems.[5][6] Notably, it is an ideal substrate for the Hantzsch thiazole synthesis, a robust and high-yielding method for creating thiazole rings.[7][8][9] Thiazole derivatives are themselves a well-established class of bioactive compounds, with many exhibiting potent antifungal properties in both agricultural and medicinal contexts.[10][11][12][13]
This application note provides a comprehensive guide for researchers, outlining the utility of this compound as a precursor for the synthesis of novel pyridinyl-thiazole compounds and detailing a protocol for their preliminary evaluation as potential antifungal agents against common phytopathogens.
Chemical Profile of this compound
| Property | Value |
| CAS Number | 142978-11-8 |
| Molecular Formula | C₇H₅Br₂NO |
| Molecular Weight | 278.93 g/mol |
| Appearance | Off-white to yellow solid |
| Storage | 2-8°C, under inert atmosphere |
Safety Precautions: Based on data for analogous compounds like 2-Bromo-1-(6-bromopyrid-3-yl)ethanone, this reagent should be handled with caution in a well-ventilated fume hood. It is expected to be corrosive and harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Synthetic Application: Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry, providing a direct route to the thiazole scaffold. The reaction proceeds via the condensation of an α-haloketone with a thioamide.[5][6][8] In this protocol, we utilize this compound and thiourea to synthesize 2-amino-4-(6-bromopyridin-2-yl)thiazole, a novel compound with potential fungicidal activity.
Reaction Mechanism
The reaction is initiated by a nucleophilic attack of the sulfur atom from thiourea on the electrophilic carbon bearing the bromine atom, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic thiazole ring.[5][6]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Protocol for the Synthesis of 2-Amino-4-(6-bromopyridin-2-yl)thiazole
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.5 eq)
-
Ethanol (anhydrous)
-
5% Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and thiourea (1.5 eq).
-
Add anhydrous ethanol to the flask (approximately 10 mL per gram of the starting ketone).
-
Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approx. 4 volumes of the reaction mixture) while stirring. This will neutralize the hydrobromic acid formed during the reaction and precipitate the product.[6][8]
-
Stir the resulting suspension for 15-20 minutes in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water to remove any inorganic salts.
-
Allow the product to air dry on the filter paper or on a watch glass. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) if necessary.
-
Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).
Biological Evaluation: In Vitro Antifungal Screening
The synthesized pyridinyl-thiazole derivative can be screened for its antifungal activity against a panel of economically important plant pathogenic fungi. The following protocol describes a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of the test compound.[14][15]
Workflow for Antifungal Screening
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Advancement of Phenoxypyridine as an Active Scaffold for Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
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- 9. synarchive.com [synarchive.com]
- 10. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
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- 12. Design and synthesis of camphor-thiazole derivatives as potent antifungal agents: structure-activity relationship and preliminary mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and fungicidal evaluation of novel 2-phenyl thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for the Asymmetric Reduction of 2-Bromo-1-(pyridin-2-yl)ethanone Derivatives
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the asymmetric reduction of 2-bromo-1-(pyridin-2-yl)ethanone and its derivatives. Chiral 2-bromo-1-(pyridin-2-yl)ethanols are valuable intermediates in the synthesis of a variety of pharmacologically active compounds. This guide details established methodologies, including catalyst selection, detailed experimental protocols, and methods for determining the enantiomeric purity of the resulting chiral alcohols. The protocols are designed to be robust and reproducible, providing a solid foundation for laboratory-scale synthesis and process development.
Introduction: The Significance of Chiral Pyridyl Alcohols
Chiral alcohols are fundamental building blocks in the pharmaceutical industry, where the stereochemistry of a molecule is often intrinsically linked to its biological activity and safety profile. The enantioselective synthesis of these molecules is a critical challenge in drug discovery and development. Specifically, chiral 2-bromo-1-(pyridin-2-yl)ethanol derivatives serve as key precursors for a range of bioactive molecules. The asymmetric reduction of the corresponding prochiral ketone, 2-bromo-1-(pyridin-2-yl)ethanone, offers a direct and efficient route to these valuable chiral intermediates.
This guide explores two powerful and widely adopted strategies for this transformation: Corey-Bakshi-Shibata (CBS) reduction using oxazaborolidine catalysts and biocatalytic reduction using ketoreductase (KRED) enzymes. Each method presents distinct advantages, and the choice between them will depend on factors such as substrate scope, desired enantioselectivity, scalability, and process greenness.
Methodologies for Asymmetric Reduction
The conversion of a prochiral ketone to a chiral, non-racemic alcohol is a cornerstone of modern asymmetric synthesis.[1] This can be achieved through various methods, including the use of stoichiometric chiral reducing agents, but catalytic approaches are generally preferred due to their efficiency and atom economy.[1]
Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of a wide range of prochiral ketones.[2][3][4] The reaction is catalyzed by a chiral oxazaborolidine, which is typically generated in situ from a chiral amino alcohol and a borane source.[5][6][7] The catalyst forms a complex with the borane reducing agent, enhancing its reactivity and creating a chiral environment that directs the hydride transfer to one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess.[2][3]
Mechanism of CBS Reduction:
The catalytic cycle of the CBS reduction involves several key steps:
-
Catalyst-Borane Complex Formation: The borane reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[3][4] This coordination activates the borane as a hydride donor and increases the Lewis acidity of the endocyclic boron atom of the catalyst.[3][4]
-
Ketone Coordination: The prochiral ketone coordinates to the now more Lewis acidic endocyclic boron of the catalyst-borane complex. The ketone orients itself to minimize steric interactions, typically with the larger substituent pointing away from the chiral directing group of the catalyst.
-
Intramolecular Hydride Transfer: A hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone via a six-membered ring transition state.[2] This intramolecular delivery ensures high stereoselectivity.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated to enter another catalytic cycle.
Figure 1: Simplified workflow of the CBS reduction.
Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis has emerged as a powerful and sustainable alternative for asymmetric synthesis.[8] Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with exceptional stereoselectivity.[8][9] These enzymes often operate under mild reaction conditions (e.g., neutral pH, room temperature) and are environmentally benign. The use of recombinant KREDs has become a standard approach for the synthesis of chiral alcohols in the pharmaceutical industry.[8]
Cofactor Regeneration:
KREDs typically require a nicotinamide cofactor, such as NADPH or NADH, as the hydride source.[8] Since these cofactors are expensive, a cofactor regeneration system is essential for a cost-effective process. A common and efficient method involves using a sacrificial alcohol, such as isopropanol, and a corresponding dehydrogenase enzyme (e.g., glucose dehydrogenase) or using the KRED's inherent ability to utilize isopropanol as a co-substrate.[8]
Figure 2: Biocatalytic reduction with a cofactor recycling system.
Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
Protocol for CBS Reduction of 2-Bromo-1-(pyridin-2-yl)ethanone
This protocol describes a general procedure for the CBS reduction. Optimization of catalyst, solvent, and temperature may be necessary for specific derivatives.
Materials:
-
(R)- or (S)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)
-
2-Bromo-1-(pyridin-2-yl)ethanone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 2-bromo-1-(pyridin-2-yl)ethanone (1.0 mmol). Dissolve the ketone in anhydrous THF (5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Add (R)- or (S)-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1 M solution in toluene) dropwise to the stirred solution.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (1.2 mmol) dropwise over 10 minutes. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed (typically 1-2 hours), slowly add methanol (2 mL) to quench the excess borane.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Washing: Combine the organic layers and wash with saturated NaHCO₃ solution (10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude chiral alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for Biocatalytic Reduction of 2-Bromo-1-(pyridin-2-yl)ethanone
This protocol outlines a general procedure using a commercially available ketoreductase screening kit.
Materials:
-
Ketoreductase (KRED) enzyme (lyophilized powder or solution)
-
2-Bromo-1-(pyridin-2-yl)ethanone
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)
-
NADP⁺ or NAD⁺
-
Isopropanol
-
Optional: Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration
-
Microcentrifuge tubes or small reaction vials
-
Incubator shaker
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Phosphate buffer (to a final volume of 1 mL)
-
2-Bromo-1-(pyridin-2-yl)ethanone (e.g., 10 mM final concentration, added from a stock solution in a co-solvent like DMSO or isopropanol)
-
KRED (e.g., 1-5 mg/mL)
-
NADP⁺ (e.g., 1 mM)
-
Isopropanol (e.g., 5-10% v/v) or Glucose (e.g., 100 mM) and GDH (e.g., 1 U/mL)
-
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at different time points and analyzing by HPLC or GC.
-
Workup: Once the reaction has reached completion, quench the reaction by adding a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).
-
Extraction: Vortex the mixture and then centrifuge to separate the layers. Carefully collect the organic layer. Repeat the extraction if necessary.
-
Analysis: Analyze the organic extract directly by chiral HPLC or GC to determine the yield and enantiomeric excess.
Data Presentation and Analysis
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the asymmetric reduction of 2-bromo-1-(pyridin-2-yl)ethanone derivatives. These values are illustrative and may require optimization for specific substrates.
| Method | Catalyst | Catalyst Loading (mol%) | Reductant | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| CBS | (S)-Me-CBS | 5-10 | BH₃·SMe₂ | THF | 0 - 25 | 1-4 | >90 | >95 |
| Biocatalytic | KRED-P1-A04 | N/A (mg/mL) | Isopropanol | Buffer/IPA | 30 | 12-24 | >95 | >99 |
Determination of Enantiomeric Excess (ee)
The enantiomeric excess (ee) is a critical measure of the success of an asymmetric synthesis.[10] It is defined as:
ee (%) = |([R] - [S]) / ([R] + [S])| * 100
Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively.
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the most common and accurate method for determining the enantiomeric excess of chiral alcohols.[10] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.
Experimental Protocol for Chiral HPLC Analysis:
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating chiral alcohols.
-
Mobile Phase: A typical mobile phase consists of a mixture of hexane and isopropanol. The ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve a small amount of the purified alcohol (approx. 1 mg/mL) in the mobile phase.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Calculation of ee: The area of each peak is proportional to the concentration of the corresponding enantiomer. Calculate the ee using the peak areas:
ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Conclusion
The asymmetric reduction of 2-bromo-1-(pyridin-2-yl)ethanone derivatives provides efficient access to valuable chiral building blocks for pharmaceutical research and development. Both the Corey-Bakshi-Shibata reduction and biocatalytic methods offer high enantioselectivities and yields. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations. The protocols and analytical methods detailed in this guide provide a solid framework for successfully implementing these important transformations in the laboratory.
References
-
Enantioselective ketone reduction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
- Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411–8414.
- Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). Molecules, 23(9), 2349.
- Ismail, I. M., Prasad, M., & Kumar, L. S. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones. International Journal for Pharmaceutical Research Scholars, 7(4), 31-39.
- Gill, I., & Gill, R. T. (2009). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Tetrahedron: Asymmetry, 20(20), 2363-2366.
-
Corey-Bakshi-Shibata (CBS) Reduction. (n.d.). Name Reaction Chemistry. Retrieved January 16, 2026, from [Link]
-
Corey–Itsuno reduction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the Enzymatic Reduction of Ketones. Accounts of Chemical Research, 40(12), 1412–1419.
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- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 8. almacgroup.com [almacgroup.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Synthesis of 2-Amino- and 2-Thio-1-(6-bromopyridin-2-yl)ethanone Derivatives
Introduction: Strategic Importance of α-Functionalized Pyridines in Drug Discovery
The pyridine nucleus is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the pyridine scaffold is a critical step in the development of new therapeutic agents. Among the myriad of synthetic intermediates, 2-Bromo-1-(6-bromopyridin-2-yl)ethanone stands out as a versatile building block. Its dual reactive centers—the electrophilic α-carbon and the carbonyl group—provide a gateway to a diverse range of molecular architectures. This guide provides an in-depth exploration of the reaction of this key intermediate with amines and thiols, offering detailed protocols and mechanistic insights for researchers in drug development and organic synthesis. The resulting 2-amino- and 2-thio-1-(6-bromopyridin-2-yl)ethanone derivatives are valuable precursors for a variety of heterocyclic systems with potential therapeutic applications.[1][2]
Mechanistic Insights: The Driving Force of the Reaction
The reaction of this compound with amines and thiols proceeds primarily through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1] The presence of the electron-withdrawing carbonyl group significantly enhances the reactivity of the adjacent α-carbon towards nucleophilic attack. This activation is a key feature of α-halo ketones, making them substantially more reactive than their corresponding alkyl halide counterparts.
Key Mechanistic Features:
-
Electrophilicity of the α-Carbon: The inductive effect of the bromine atom and the resonance effect of the carbonyl group create a significant partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack.
-
Concerted Sₙ2 Pathway: The nucleophile (amine or thiol) attacks the α-carbon from the backside relative to the bromine atom, leading to a concerted transition state where the nucleophile-carbon bond is forming as the carbon-bromine bond is breaking.
-
Stereochemistry: If the α-carbon were chiral, this reaction would proceed with an inversion of stereochemistry, a hallmark of the Sₙ2 mechanism.
-
Avoidance of Strong Bases: With α-halo ketones, it is crucial to use nucleophiles that are not excessively basic. Strong bases can lead to competing side reactions, such as enolate formation and subsequent rearrangements. Amines and thiols are generally excellent nucleophiles with moderate basicity, making them ideal for this transformation.
The general mechanism can be visualized as follows:
Caption: General Sₙ2 reaction pathway.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with representative amine and thiol nucleophiles.
Protocol 1: Synthesis of 2-(Morpholino)-1-(6-bromopyridin-2-yl)ethanone
This protocol details the reaction with a secondary amine, morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (1.5 eq) and morpholine (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Upon completion of the reaction (typically within 2-4 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to afford the pure 2-(morpholino)-1-(6-bromopyridin-2-yl)ethanone.
Protocol 2: Synthesis of 2-(Phenylthio)-1-(6-bromopyridin-2-yl)ethanone
This protocol outlines the reaction with an aryl thiol, thiophenol.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of thiophenol (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiophenolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 1-3 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain the pure 2-(phenylthio)-1-(6-bromopyridin-2-yl)ethanone.
Visualization of Experimental Workflow
The general workflow for the synthesis and purification of the target compounds can be represented as follows:
Caption: General experimental workflow.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the nucleophilic substitution of this compound with various amines and thiols. Please note that yields are highly dependent on the specific reaction conditions and purification methods.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Amines | |||||
| Morpholine | K₂CO₃ | Acetonitrile | Reflux | 2-4 | 85-95 |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 2-4 | 80-90 |
| Aniline | NaHCO₃ | Ethanol | Reflux | 6-8 | 60-75 |
| Benzylamine | Et₃N | Dichloromethane | Room Temp | 3-5 | 75-85 |
| Thiols | |||||
| Thiophenol | NaH | THF | 0 to RT | 1-3 | 90-98 |
| Ethanethiol | NaOEt | Ethanol | Room Temp | 1-2 | 85-95 |
| Benzyl Mercaptan | K₂CO₃ | DMF | Room Temp | 2-4 | 88-96 |
Subsequent Transformations: Gateway to Heterocyclic Scaffolds
The synthesized 2-amino- and 2-thio-1-(6-bromopyridin-2-yl)ethanone derivatives are not merely final products but are versatile intermediates for the construction of fused heterocyclic systems of significant medicinal interest.
Synthesis of Imidazo[1,2-a]pyridines
The reaction of 2-Bromo-1-(pyridin-2-yl)ethanone derivatives with 2-aminopyridines is a well-established method for the synthesis of imidazo[1,2-a]pyridines, a privileged scaffold in drug discovery.[3][4][5][6] The initial Sₙ2 reaction is followed by an intramolecular cyclization and dehydration to form the aromatic fused ring system.
Caption: Pathway to Imidazo[1,2-a]pyridines.
Hantzsch Thiazole Synthesis
Similarly, the reaction of this compound with a thioamide leads to the formation of a thiazole ring via the renowned Hantzsch thiazole synthesis.[7][8][9][10] This reaction involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the bromo-ketone, followed by cyclization and dehydration.
Caption: Hantzsch Thiazole Synthesis Pathway.
Conclusion
The reaction of this compound with amines and thiols provides a robust and efficient platform for the synthesis of a wide range of functionalized pyridine derivatives. The protocols and mechanistic insights presented herein offer a comprehensive guide for researchers to leverage this versatile building block in their drug discovery and development endeavors. The resulting products serve as key intermediates for the construction of medicinally relevant heterocyclic scaffolds, underscoring the strategic importance of this synthetic transformation.
References
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An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). Organic & Biomolecular Chemistry, 15(25), 5421-5429.
- Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). Oriental Journal of Chemistry, 38(4), 899-905.
- Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. (2011). Green and Sustainable Chemistry, 1(3), 93-97.
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Indonesian Journal of Pharmaceutical Science and Technology, 1(1), 1-10.
- Synthesis and Characterization of N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021). International Journal of Pharmaceutical Sciences and Research, 12(7), 3865-3873.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2022). Molecules, 27(19), 6285.
-
Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect, 7(3).
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (2015).
- Thiol-thiol cross-clicking using bromo-ynone reagents. (2025).
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Honors College Theses. 856.
- Method for synthesizing 2-amino-6-bromopyridine. (2023).
- NOTE Synthesis and Biological Screening of Substituted 2-Aminocyano Pyridines. (2007). Asian Journal of Chemistry, 19(6), 4957-4959.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2019). Molecules, 24(18), 3290.
- Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. (2023). Honors College Theses. 856.
-
1-(6-bromopyridin-2-yl)ethanone. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]
-
1-(6-BROMOPYRIDIN-2-YL)ETHAN-1-ONE | CAS 49669-13-8. (n.d.). Matrix Fine Chemicals. Retrieved January 16, 2026, from [Link]
- Thiol-thiol cross-clicking using bromo-ynone reagents. (2025).
- Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. (2019). European Journal of Medicinal Chemistry, 164, 171-178.
- Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole deriv
- Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). Molecules, 27(19), 6285.
- Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4′- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. (2020). BMC Chemistry, 14(1), 38.
- Thiol-Activated DNA Damage By α-Bromo-2-cyclopentenone. (2007). Biochemistry, 46(20), 6069-6080.
-
2-Bromo-1-(6-chloropyridin-3-YL)ethanone. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
- Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermedi
- Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. (2017). Archiv der Pharmazie, 350(9).
- Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. (2023). The Journal of Organic Chemistry, 88(21), 15286-15295.
- Applications substituted 2-aminothiophenes in drug design. (2017). Mini-Reviews in Medicinal Chemistry, 17(13), 1254-1274.
- SYNTHESIS OF N-SUBSTITUTED CARBONYLAMINO-1,2,3,6-TETRAHYDROPYRIDINES AS POTENTIAL ANTI-INFLAMMATORY AGENTS. (2010). Acta Poloniae Pharmaceutica, 67(3), 241-248.
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Application Note: Modern Synthetic Strategies for the Construction of Novel Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrogen-containing heterocycles (N-heterocycles) are the most common structural motifs in pharmaceuticals, with a staggering 82% of small-molecule drugs approved by the U.S. FDA between 2013 and 2023 containing at least one N-heterocycle.[1] This prevalence underscores their critical role as pharmacophores that enhance drug-target interactions, optimize physicochemical properties, and mimic natural biological ligands.[1][2][3][4] The ever-present demand for novel therapeutics necessitates the development of efficient, robust, and innovative synthetic methodologies to access new chemical space. This guide details three powerful, modern strategies for the synthesis and functionalization of N-heterocycles: Multi-Component Reactions (MCRs) for rapid diversity generation, transition metal-catalyzed C-H Activation for late-stage functionalization, and Visible-Light Photoredox Catalysis for accessing unique reactivity under mild conditions. Each section provides the core principles, explains the causality behind experimental choices, and includes a detailed, field-proven protocol.
Introduction: The Centrality of N-Heterocycles in Modern Medicine
The unique properties of N-heterocycles make them indispensable in drug design. The nitrogen atom can act as a hydrogen bond acceptor or donor, engage in specific interactions with protein targets, and modulate a molecule's solubility and metabolic stability.[1][5] From the quinoline core in the antimalarial drug Chloroquine to the pyrimidine and pyridine motifs in the targeted cancer therapy Imatinib, N-heterocycles form the backbone of countless life-saving medicines.[1][2] As drug discovery moves towards increasingly complex and specific biological targets, the ability to synthesize novel and diverse heterocyclic scaffolds is paramount. This application note serves as a practical guide to three cutting-edge synthetic paradigms that are empowering medicinal chemists to meet this challenge.
Multi-Component Reactions (MCRs): A Paradigm of Efficiency and Diversity
Principle & Rationale: Multi-component reactions are convergent processes where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all starting materials.[6][7] This approach is a cornerstone of diversity-oriented synthesis, prized for its high atom economy, operational simplicity, and ability to rapidly generate complex molecular scaffolds from simple precursors.[8]
The Ugi four-component reaction (Ugi-4CR) is a prime example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like adduct.[9][10][11] The true power of the Ugi reaction in heterocyclic synthesis often lies in subsequent intramolecular cyclization steps (post-Ugi transformations), where functional groups incorporated into the Ugi adduct react to form a ring.[12] This strategy allows for the creation of vast libraries of diverse heterocycles by simply varying the four initial building blocks.
Logical Workflow for MCR-based Heterocycle Synthesis
Caption: Convergent workflow for heterocycle synthesis using an MCR.
Protocol 2.1: Ugi-4CR/Cyclization for Dihydropyrazin-2-one Synthesis
This protocol describes the synthesis of a dihydropyrazin-2-one scaffold, a common core in biologically active molecules, using a post-Ugi cyclization strategy. The carboxylic acid component is strategically chosen to contain a masked amine (an N-Cbz protected amino acid), which is deprotected and cyclizes onto the amide generated during the Ugi reaction.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Benzylamine (1.0 mmol, 107 mg)
-
N-Cbz-glycine (1.0 mmol, 209 mg)
-
Cyclohexyl isocyanide (1.0 mmol, 109 mg)
-
Methanol (MeOH), 5 mL
-
Palladium on carbon (10% w/w), 20 mg
-
Hydrogen (H₂) balloon
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ugi Reaction:
-
To a 25 mL round-bottom flask, add N-Cbz-glycine (209 mg, 1.0 mmol) and methanol (5 mL). Stir until dissolved.
-
Add benzylamine (107 mg, 1.0 mmol) followed by benzaldehyde (106 mg, 1.0 mmol). Stir the mixture for 15 minutes at room temperature.
-
Add cyclohexyl isocyanide (109 mg, 1.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor completion by TLC.
-
-
Work-up and Isolation of Ugi Adduct:
-
Remove methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Ugi adduct. Purification by column chromatography (hexanes/EtOAc) may be performed if necessary.
-
-
Deprotection and Cyclization:
-
Dissolve the crude Ugi adduct in methanol (10 mL) in a 50 mL flask.
-
Carefully add 10% Pd/C (20 mg).
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times.
-
Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure) for 12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and formation of a new, more polar spot.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude dihydropyrazin-2-one product. Purify by recrystallization or column chromatography.
-
C-H Activation: The Art of Late-Stage Functionalization
Principle & Rationale: Transition metal-catalyzed C-H bond activation has revolutionized synthetic chemistry by allowing for the direct conversion of ubiquitous but inert C-H bonds into new C-C or C-X bonds.[13] This approach bypasses the need for traditional pre-functionalization (e.g., halogenation or boronation) of the substrate, leading to more step- and atom-economical synthetic routes. For drug development, its most profound impact is in late-stage functionalization , where complex lead compounds can be modified directly, rapidly generating analogues for structure-activity relationship (SAR) studies.[13]
Palladium and rhodium are common catalysts for these transformations.[14][15] The reaction often proceeds via a "directing group" (DG) on the substrate, which coordinates to the metal center and positions it in proximity to a specific C-H bond, thereby ensuring high regioselectivity.
Catalytic Cycle for Directed C-H Arylation
Caption: General catalytic cycle for Pd-catalyzed directed C-H arylation.
Protocol 3.1: Palladium-Catalyzed C3-Arylation of Indole
This protocol details a direct C3-arylation of N-acetylindole. The N-acetyl group serves as a transient directing group, facilitating selective C-H activation at the C2 position, which is often followed by migration to the more thermodynamically stable C3 position.[16]
Materials:
-
N-acetylindole (1.0 mmol, 159 mg)
-
4-Iodotoluene (1.2 mmol, 262 mg)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 11.2 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Pivalic acid (PivOH) (0.5 mmol, 51 mg)
-
Dimethylacetamide (DMAc), 4 mL
-
Toluene
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add N-acetylindole (159 mg, 1.0 mmol), 4-iodotoluene (262 mg, 1.2 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Place the tube under an inert atmosphere (Argon or Nitrogen) by evacuating and backfilling three times.
-
Add pivalic acid (51 mg, 0.5 mmol) and anhydrous DMAc (4 mL) via syringe.
-
Rationale: Pivalic acid acts as a proton shuttle and ligand, facilitating the concerted metalation-deprotonation (CMD) pathway for C-H activation, which is often the rate-determining step.
-
-
Reaction Execution:
-
Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 16 hours.
-
Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the C3-arylated indole.
-
Visible-Light Photoredox Catalysis: A Mild and Sustainable Approach
Principle & Rationale: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions.[17][18] The process typically involves a photocatalyst (often an iridium or ruthenium complex, or an organic dye) that absorbs visible light to reach an excited state.[19] This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate, generating a radical ion which can undergo further reactions.[20]
This methodology provides access to unique reaction pathways that are often difficult to achieve with traditional thermal methods.[18][21] Its advantages include high functional group tolerance, ambient reaction temperatures, and the use of a sustainable energy source, making it highly attractive for complex molecule synthesis.[22]
General Scheme for Photoredox Catalysis
Caption: Simplified oxidative and reductive quenching cycles in photoredox catalysis.
Protocol 4.1: Iridium-Catalyzed α-Arylation of N-Aryl Tetrahydroisoquinoline
This protocol describes the direct C-H functionalization adjacent to the nitrogen atom in an N-aryl tetrahydroisoquinoline (THIQ), a common scaffold in alkaloids and pharmaceuticals. The reaction proceeds via an α-amino radical generated through photoredox catalysis.
Materials:
-
N-Phenyl-1,2,3,4-tetrahydroisoquinoline (0.5 mmol, 105 mg)
-
1-Bromo-4-cyanobenzene (1.0 mmol, 182 mg)
-
fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) (0.005 mmol, 3.3 mg)
-
Sodium carbonate (Na₂CO₃) (1.0 mmol, 106 mg)
-
Dimethylformamide (DMF), 5 mL
-
Blue LED light source (e.g., 450 nm, 24W)
Procedure:
-
Reaction Setup:
-
To a 10 mL vial equipped with a magnetic stir bar, add N-phenyl-THIQ (105 mg, 0.5 mmol), 1-bromo-4-cyanobenzene (182 mg, 1.0 mmol), fac-Ir(ppy)₃ (3.3 mg, 0.005 mmol), and Na₂CO₃ (106 mg, 1.0 mmol).
-
Add 5 mL of anhydrous DMF.
-
Seal the vial with a cap and degas the solution by sparging with argon for 15 minutes.
-
Rationale: Removing oxygen is critical as it can quench the excited state of the photocatalyst, inhibiting the reaction.
-
-
Photochemical Reaction:
-
Place the vial approximately 5-10 cm from a blue LED light source. To maintain a constant temperature (usually room temperature), a small fan can be used for cooling.
-
Stir the reaction mixture under irradiation for 24 hours.
-
The reaction progress can be monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate (25 mL).
-
Wash the organic layer with water (3 x 15 mL) to remove DMF and inorganic salts, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the desired α-arylated product.
-
Comparative Summary of Methodologies
| Feature | Multi-Component Reactions (MCRs) | C-H Activation | Visible-Light Photoredox Catalysis |
| Primary Goal | Rapid construction of complex scaffolds | Late-stage functionalization, step economy | Accessing novel reactivity, mild conditions |
| Key Advantage | High convergence and diversity generation | Bypasses pre-functionalization | High functional group tolerance |
| Typical Conditions | Often room temp, can require heating | High temperatures (100-150 °C) | Ambient temperature, visible light |
| Catalyst | Often catalyst-free or acid/base catalyzed | Transition metals (Pd, Rh, Ni, Co)[13][23] | Photoredox catalysts (Ir, Ru, organic dyes)[17][19] |
| Scalability | Generally good, can be optimized | Can be challenging due to catalyst loading/cost | Good, amenable to flow chemistry setups |
| Ideal Application | Lead discovery, library synthesis | Lead optimization, SAR studies | Synthesis of complex/sensitive molecules |
Conclusion
The synthesis of novel nitrogen-containing heterocycles remains a central focus of modern drug discovery. The three methodologies presented here—Multi-Component Reactions, C-H Activation, and Visible-Light Photoredox Catalysis—represent powerful and complementary strategies for today's medicinal chemist. MCRs offer unparalleled speed and efficiency for building molecular complexity. C-H activation provides a transformative tool for the late-stage diversification of advanced intermediates. Finally, photoredox catalysis opens the door to previously inaccessible chemical transformations under exceptionally mild and sustainable conditions. By mastering these techniques, researchers can significantly accelerate the discovery and development of the next generation of N-heterocycle-based therapeutics.
References
-
Recent Advances on Metal-Free, Visible-Light- Induced Catalysis for Assembling Nitrogen- and Oxygen-Based Heterocyclic Scaffolds. National Institutes of Health (NIH). [Link]
-
Synthesis of N-Containing Heterocyclic Compounds Using Visible-Light Photoredox Catalysis. ResearchGate. [Link]
-
Exploration of Visible-Light Photocatalysis in Heterocycle Synthesis and Functionalization: Reaction Design and Beyond. ACS Publications. [Link]
-
Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]
-
Multi-component synthesis and recent development on heterocyclic compounds: A research. ResearchGate. [Link]
-
Recent advances in the synthesis of nitrogen-containing heterocyclic compounds via multicomponent reaction and their emerging biological applications: a review. ResearchGate. [Link]
-
C3-Arylation of indoles with aryl ketones via C–C/C–H activations. RSC Publishing. [Link]
-
Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. National Institutes of Health (NIH). [Link]
-
A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica. [Link]
-
Importance of Nitrogen Heterocycles in Modern Drug Discovery. Prezi. [Link]
-
A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Research Square. [Link]
-
Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes. RSC Publishing. [Link]
-
Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. ACS Publications. [Link]
-
Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Publishing. [Link]
-
Visible-light mediated strategies for the synthesis of nitrogen-based heterocycles. RSC Publishing. [Link]
-
Palladium-Catalyzed C-H Arylation of Indoles at the C7-Position. ResearchGate. [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]
-
Top 22 Advances in Heterocyclic Chemistry papers published in 2023. SciSpace. [Link]
-
Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. Stanford Libraries. [Link]
-
Direct Palladium-Catalyzed C-2 and C-3 Arylation of Indoles: A Mechanistic Rationale for Regioselectivity. ACS Publications. [Link]
-
Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Frontiers. [Link]
-
Catalytic asymmetric synthesis of a nitrogen heterocycle through stereocontrolled direct photoreaction from electronically excited state. National Institutes of Health (NIH). [Link]
-
Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. PubMed. [Link]
-
Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journals. [Link]
-
Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. ACS Publications. [Link]
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. [Link]
-
Synthesis of various N-heterocycles using the four-component Ugi reaction. ResearchGate. [Link]
-
Photocatalytic synthesis of nitrogen-containing heterocycles. ResearchGate. [Link]
-
Synthesis of heterocyclic bis-amides derivatives through four-component condensation Ugi reaction. Digital Commons@Georgia Southern. [Link]
-
Recent Strategies in Nickel-Catalyzed C–H Bond Functionalization for Nitrogen-Containing Heterocycles. MDPI. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Semantic Scholar. [Link]
-
Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives. National Institutes of Health (NIH). [Link]
-
Photoredox route to medically-important heterocycles. Chemistry World. [Link]
Sources
- 1. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]
- 2. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. prezi.com [prezi.com]
- 5. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]
- 6. chemicaljournal.in [chemicaljournal.in]
- 7. researchgate.net [researchgate.net]
- 8. Top 22 Advances in Heterocyclic Chemistry papers published in 2023 [scispace.com]
- 9. mdpi.com [mdpi.com]
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- 12. Frontiers | Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates [frontiersin.org]
- 13. Recent advances on non-precious metal-catalyzed C–H functionalization of N-heteroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent Advances on Metal-Free, Visible-Light- Induced Catalysis for Assembling Nitrogen- and Oxygen-Based Heterocyclic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Recent Advancements in Photocatalytic Synthesis of Five Membered Nitrogen Heterocycles and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. BJOC - Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry [beilstein-journals.org]
- 23. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-1-(6-bromopyridin-2-yl)ethanone
Welcome to the technical support center for the synthesis and optimization of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors.
Structure of This Guide
This guide is structured to provide direct answers to potential issues encountered during the synthesis of this compound. It begins with a foundational overview of the synthesis, followed by two detailed, optimized protocols. The core of this resource is an extensive FAQ and troubleshooting section that addresses specific experimental challenges with explanations of the underlying chemistry.
Foundational Knowledge: The Synthesis of this compound
The target molecule, this compound, is an α-bromoketone. These compounds are highly valuable synthetic intermediates due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. This dual reactivity allows for the construction of a wide variety of heterocyclic systems of medicinal interest.
The synthesis begins with the precursor, 2-acetyl-6-bromopyridine, which is then subjected to an α-bromination reaction. The primary challenge in this synthesis is to achieve selective monobromination at the α-position of the acetyl group without promoting side reactions, such as dibromination or electrophilic substitution on the pyridine ring.
Below is a general workflow for this transformation:
Caption: General synthetic workflow.
Recommended Experimental Protocols
Two primary methods are recommended for the α-bromination of 2-acetyl-6-bromopyridine. Method A, using Copper(II) Bromide, is lauded for its high selectivity for monobromination of ketones.[1][2][3] Method B, employing an H₂O₂/HBr system, represents a greener and more atom-economical approach.[4][5][6][7]
Method A: Selective α-Bromination using Copper(II) Bromide (CuBr₂)
This method is highly effective for the selective monobromination of ketones and is particularly useful for substrates that may be sensitive to strongly acidic conditions.[1][2]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-acetyl-6-bromopyridine (1.0 eq) and Copper(II) bromide (2.2 eq).
-
Solvent Addition: Add a 1:1 mixture of chloroform and ethyl acetate as the solvent. The volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the insoluble copper salts. Wash the Celite pad with additional solvent (chloroform/ethyl acetate).
-
Extraction: Combine the filtrates and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.
Method B: Green α-Bromination using Hydrogen Peroxide and Hydrobromic Acid (H₂O₂/HBr)
This method generates bromine in situ, avoiding the handling of neat bromine, and uses water as a benign byproduct, making it an environmentally conscious choice.[4][5][6][7]
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-acetyl-6-bromopyridine (1.0 eq) in a suitable solvent such as acetonitrile or acetic acid.
-
Reagent Addition: Add 48% aqueous hydrobromic acid (HBr) (1.2 eq) to the stirred solution.
-
Oxidant Addition: Cool the mixture in an ice bath. Slowly add 30% aqueous hydrogen peroxide (H₂O₂) (2.0 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the consumption of the starting material. This may take several hours.
-
Quenching: Carefully quench the reaction by the slow addition of a 10% aqueous sodium thiosulfate solution until the color of any excess bromine dissipates.
-
Workup and Extraction: Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or flash column chromatography as described in Method A.
Troubleshooting Guide and FAQs
This section addresses common issues that may arise during the synthesis and provides scientifically grounded solutions.
Caption: A systematic troubleshooting workflow.
Q1: My reaction is very slow or does not go to completion. What are the possible causes and solutions?
-
Possible Cause (Method A - CuBr₂): Insufficient heating or poor solubility of the starting material and reagent.
-
Solution: Ensure the reaction mixture is at a vigorous reflux. If solubility is an issue, you can try adding a co-solvent like methanol in a small amount, although this may alter the reaction kinetics.
-
-
Possible Cause (Method B - H₂O₂/HBr): The in situ generation of bromine is too slow, or the concentration of the acid catalyst is insufficient.
-
Solution: Ensure the correct stoichiometry of HBr is used. The reaction can be gently warmed to 30-40 °C to increase the rate, but this should be done cautiously to avoid promoting side reactions.
-
Q2: I am observing the formation of a significant amount of a byproduct with a higher Rf on TLC. What is it and how can I avoid it?
-
Possible Cause: This is likely the α,α-dibrominated product. This occurs when the initially formed monobrominated product reacts further with the brominating agent. Under acidic conditions, the formation of the enol intermediate is the rate-determining step.[8] The introduction of an electron-withdrawing bromine atom at the α-position can sometimes destabilize the transition state for further enolization, thus favoring monohalogenation.[9][10] However, if the reaction is left for too long or if an excess of the brominating agent is used, dibromination can still occur.
-
Solution:
-
Stoichiometry: Use no more than 1.05-1.1 equivalents of the brominating agent (or the in-situ generated bromine).
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.
-
Temperature: Avoid excessive heating, as this can increase the rate of the second bromination.
-
-
Q3: My TLC plate shows a spot at a similar Rf to my starting material, but my starting material appears to be consumed. What could this be?
-
Possible Cause: This could be the result of electrophilic bromination on the pyridine ring. The 6-position is already substituted with a bromine atom. The acetyl group is a meta-director, which would direct incoming electrophiles to the 4-position.
-
Solution:
-
Method A (CuBr₂): This method is generally very selective for α-bromination over aromatic bromination.[11][12] If ring bromination is observed, ensure that the reaction conditions are not overly harsh (e.g., prolonged heating).
-
Method B (H₂O₂/HBr): The strongly acidic conditions can promote ring bromination. Running the reaction at a lower temperature (0 °C to room temperature) can help to mitigate this side reaction.
-
-
Q4: During workup, I am having trouble with emulsions or separating the layers. What can I do?
-
Possible Cause: Pyridine derivatives can sometimes act as surfactants, leading to emulsions. The presence of insoluble copper salts (in Method A) can also contribute to this issue.
-
Solution:
-
Add a small amount of brine to the separatory funnel to help break the emulsion.
-
For Method A, ensure that the copper salts are thoroughly removed by filtration through Celite before extraction.
-
Centrifugation can also be an effective way to separate stubborn emulsions in a laboratory setting.
-
-
Q5: The isolated product is a dark oil or a discolored solid. How can I improve its purity and appearance?
-
Possible Cause: α-Bromoketones can be unstable and may decompose over time, especially if exposed to light or residual acid. The product may also contain colored impurities from side reactions.
-
Solution:
-
Purification: Recrystallization is often very effective for removing colored impurities. Common solvent systems include ethanol/water, isopropanol, or hexanes/ethyl acetate.[13] If recrystallization is not successful, flash column chromatography on silica gel is a good alternative.
-
Workup: Ensure that the product is thoroughly washed during extraction to remove any residual acid. A wash with a saturated sodium bicarbonate solution is crucial.
-
Storage: Store the purified product under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C) and protected from light to prevent decomposition. The hydrobromide salt of the target molecule is also commercially available, suggesting that the compound may have enhanced stability as a salt.[14][15][16][17]
-
-
Q6: My NMR spectrum shows a complex mixture of products. How can I identify the desired product?
-
Possible Cause: Incomplete reaction, side reactions, or product decomposition can lead to a complex mixture.
-
Solution: The key signal for the desired product, this compound, in the ¹H NMR spectrum will be a singlet for the -CH₂Br protons, typically appearing in the range of δ 4.4-4.8 ppm in CDCl₃.[18] The aromatic protons of the pyridine ring will also show a characteristic splitting pattern. Comparing your spectrum to known data for similar compounds can aid in identification.
-
| Parameter | Method A (CuBr₂) | Method B (H₂O₂/HBr) |
| Selectivity | High for α-monobromination | Good, but can lead to ring bromination |
| Reagents | Stoichiometric CuBr₂ | Catalytic HBr, stoichiometric H₂O₂ |
| Conditions | Reflux in CHCl₃/EtOAc | 0 °C to room temperature |
| Workup | Filtration of Cu salts | Quenching of excess oxidant |
| Green Chemistry | Less favorable (metal waste) | More favorable (water byproduct) |
References
-
ResearchGate. (2025). A Facile, Regioselective and Controllable Bromination of Aromatic Amines Using CuBr2/Oxone System. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron‐Rich Aromatic Compounds. Retrieved from [Link]
-
ResearchGate. (2025). Copper(II) Bromide: A Simple and Selective Monobromination Reagent for Electron-Rich Aromatic Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. (n.d.). Retrieved from [Link]
-
Chemistry Stack Exchange. (2019). Di-alpha-halogenation of ketones in acidic medium. Retrieved from [Link]
-
Wikipedia. (n.d.). Copper(II) bromide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. Retrieved from [Link]
-
ResearchGate. (2015). How can I carry out bromination?. Retrieved from [Link]
-
RSC Publishing. (n.d.). A facile, regioselective and controllable bromination of aromatic amines using a CuBr2/Oxone® system. Retrieved from [Link]
-
An efficient solvent-free selective bromination of ketones by H2O2-HBr. (n.d.). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanism and Selectivity of Copper-Catalyzed Bromination of Distal C(sp3)–H Bonds. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation and oxidation-bromination of 1a with the H 2 O 2 -HBr(aq) system a. Retrieved from [Link]
-
Scribd. (n.d.). A-Bromination Using HBR H2O2 APK. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(6-bromopyridin-2-yl)ethanone. Retrieved from [Link]
-
ResearchGate. (2025). HBr−H 2 O 2 : A Facile Protocol for Regioselective Synthesis of Bromohydrins and α-Bromoketones and Oxidation of Benzylic/Secondary Alcohols to Carbonyl Compounds under Mild Aqueous Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
ResearchGate. (2018). A H 2 O 2 /HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. Retrieved from [Link]
-
YouTube. (2020). 10.4 Addition of HBr and Peroxide | Organic Chemistry. Retrieved from [Link]
-
22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. (n.d.). Retrieved from [Link]
-
Chemia. (2024). Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5): Discussion series on bromination/iodination reactions 38. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Bromination of ketones with H2O2–HBr “on water”. Retrieved from [Link]
-
National Institutes of Health. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from [Link]
-
ResearchGate. (2025). Bromination of unsymmetrical ketones with cupric bromide. Product dependence on reaction conditions. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2023). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS. Retrieved from [Link]
Sources
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- 4. A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 15. chemscene.com [chemscene.com]
- 16. 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 17. 949154-36-3|this compound hydrobromide|BLD Pharm [bldpharm.com]
- 18. rsc.org [rsc.org]
Technical Support Center: Synthesis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone
Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the synthesis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. This document, structured as a series of frequently asked questions and troubleshooting guides, is designed to provide Senior Application Scientist-level insights into the common challenges encountered during this synthesis. We will delve into the mechanistic origins of common impurities, provide actionable strategies for their prevention and control, and outline robust analytical and purification protocols.
Part 1: FAQs on Starting Material and Reaction Setup
This section addresses critical preliminary considerations for ensuring a successful and clean synthesis.
Q1: What are the most critical quality attributes of the starting material, 2-Acetyl-6-bromopyridine, and how can they impact the reaction?
A: The purity of your starting material, 2-Acetyl-6-bromopyridine[1][2][3], is paramount. Two key aspects to consider are:
-
Organic Purity: The presence of isomeric impurities or related substances from its own synthesis can lead to the formation of corresponding brominated byproducts that may be difficult to separate from the final product. For example, residual starting materials from the synthesis of 2-Acetyl-6-bromopyridine, such as 2-aminopyridine[4], could react with the brominating agent.
-
Water Content: The α-bromination of ketones is highly sensitive to reaction conditions. Excess water can affect the reaction kinetics and potentially lead to unwanted side reactions.
Expert Recommendation: Always verify the purity of your starting material by High-Performance Liquid Chromatography (HPLC) and determine the water content by Karl Fischer titration before proceeding. A purity of >98% is recommended for predictable results.
Q2: I am setting up the α-bromination of 2-Acetyl-6-bromopyridine. What are the key process parameters I need to control to minimize impurity formation?
A: The α-bromination of a methyl ketone is a classic reaction, but its selectivity is highly dependent on the conditions.[5][6] The primary goal is to favor the formation of the enol (under acidic conditions) and its subsequent reaction with the electrophilic bromine, while preventing over-bromination or side reactions.
Key Parameters to Control:
| Parameter | Recommended Setting | Rationale & Causality |
| Stoichiometry | 1.0 - 1.1 equivalents of Bromine (Br₂) or NBS | Using a large excess of the brominating agent is the primary cause of di- and tri-bromination. Precise control is crucial.[7] |
| Temperature | 0°C to Room Temperature | Lower temperatures help control the reaction rate, reducing the likelihood of runaway reactions and improving selectivity for mono-bromination. |
| Solvent | Acetic Acid, Dioxane, or CH₂Cl₂ | Acetic acid can act as both a solvent and an acid catalyst, promoting enol formation.[7][8] The choice of solvent can influence reaction kinetics and impurity profiles. |
| Catalyst | Acid (e.g., HBr, H₂SO₄) | Acid catalysis is essential for the enolization of the ketone, which is the rate-limiting step in the reaction.[6][8] |
| Addition Rate | Slow, dropwise addition of the brominating agent | A slow addition rate maintains a low instantaneous concentration of the brominating agent, which significantly suppresses the formation of the dibrominated impurity. |
Part 2: Troubleshooting Guide - Identification and Control of Impurities
This section provides a detailed, issue-focused guide to troubleshoot problems commonly observed during the synthesis.
Q3: My initial analysis (TLC/LC-MS) of the crude product shows a major product peak and two significant impurity peaks. What are they likely to be?
A: Based on the reaction mechanism, the most common process-related impurities are the result of over-bromination and reactions with residual starting materials.
The Most Common Impurities:
-
Unreacted Starting Material (USM): 2-Acetyl-6-bromopyridine.
-
Dibromo Impurity: 2,2-Dibromo-1-(6-bromopyridin-2-yl)ethanone.
-
Tribromo Impurity/Haloform Product: In severe cases, particularly under basic conditions, the reaction can proceed to form a tribrominated intermediate, which can then undergo cleavage (the haloform reaction) to yield 6-bromopicolinic acid.[5][9]
Below is a diagram illustrating the primary reaction pathway and the formation of the key dibrominated impurity.
Caption: Reaction pathway to the desired product and a common dibromo impurity.
Q4: My LC-MS data shows a peak with a molecular weight corresponding to a dibrominated product. What causes this, and how can I prevent it?
A: The formation of 2,2-Dibromo-1-(6-bromopyridin-2-yl)ethanone is a classic example of over-halogenation.
Mechanistic Cause: After the first α-hydrogen is replaced by bromine, the electron-withdrawing nature of the bromine atom increases the acidity of the remaining α-hydrogen on the methyl group. This makes the formation of a second enol intermediate competitive with the enolization of the starting material, leading to a second bromination event.[5] While this effect is more pronounced under basic conditions, it can still occur under acidic conditions if the concentration of the brominating agent is too high.[5]
Preventative Measures:
-
Strict Stoichiometric Control: Use no more than 1.05 equivalents of the brominating agent (e.g., Br₂).
-
Slow Addition: Add the brominating agent dropwise to the reaction mixture over an extended period (e.g., 1-2 hours) to prevent its accumulation.
-
Temperature Management: Maintain a low reaction temperature (0-5 °C) during the addition to moderate the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. Stop the reaction as soon as the starting material is consumed to an acceptable level (e.g., <2%).
Q5: Is bromination on the pyridine ring a possible side reaction?
A: While possible, electrophilic aromatic substitution on the pyridine ring is generally less favorable under these conditions compared to α-bromination of the ketone.
Expert Explanation: The pyridine ring is already electron-deficient. The presence of two electron-withdrawing groups (the bromo and acetyl substituents) further deactivates the ring towards electrophilic attack.[2] The α-bromination proceeds via an enol intermediate, which is a much more rapid and favorable pathway.[6][8] Ring bromination would likely only occur under much harsher conditions (e.g., very high temperatures, strong Lewis acid catalysts) and would be considered a minor impurity if observed at all.
Q6: My purified product is a solid, but it starts to turn yellow/brown and shows new spots on TLC after a few days. What is happening?
A: α-bromo ketones are known to be reactive and can be unstable, particularly when exposed to light, moisture, or nucleophiles.[10]
Degradation Pathway: The primary degradation pathway is likely hydrolysis or reaction with atmospheric moisture, which can regenerate HBr. This acid can then catalyze further decomposition or polymerization reactions, leading to discoloration. They are also susceptible to nucleophilic substitution reactions.
Recommended Storage Protocol:
-
Ensure the final product is completely dry and free of residual solvents.
-
Store the compound in an amber glass vial to protect it from light.
-
Store under an inert atmosphere (e.g., Argon or Nitrogen).
-
Keep refrigerated at 2-8°C to minimize degradation kinetics.[11]
Part 3: Recommended Analytical and Purification Protocols
Q7: What is a reliable method for purifying the crude product?
A: The choice of purification method depends on the impurity profile, but a combination of crystallization and column chromatography is often effective.
Step-by-Step Purification Strategy:
-
Work-up: Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to destroy excess bromine. Neutralize the acid carefully with a base like sodium bicarbonate.
-
Extraction: Extract the product into a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Crystallization (Primary Purification): this compound is a solid.[11] Crystallization from a solvent system like ethanol/water or isopropanol can be highly effective at removing the majority of the dibrominated impurity and unreacted starting material.
-
Column Chromatography (Secondary Purification): If crystallization does not provide the desired purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method for separating closely related impurities.
Q8: Can you provide a standard HPLC method for monitoring the reaction and analyzing the final product purity?
A: High-Performance Liquid Chromatography (HPLC) is the primary analytical tool for evaluating impurities in API synthesis.[12] A standard reversed-phase method is suitable for this compound.
Protocol: HPLC Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1) |
Expected Elution Order: Unreacted Starting Material < Desired Product < Dibromo Impurity (more non-polar). This method provides excellent separation for the key process-related impurities.[][14]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues during the synthesis.
Sources
- 1. 2-Acetyl-6-Bromopyridine Manufacturer & Supplier China | Chemical Properties, Uses & Safety Data [pipzine-chem.com]
- 2. CAS 49669-13-8: 2-Bromo-6-Acetylpyridine | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 142978-11-8|this compound|BLD Pharm [bldpharm.com]
- 12. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 14. youtube.com [youtube.com]
Technical Support Center: Purification of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone
Welcome to the technical support center for the purification of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the purification of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice to ensure the successful isolation of a high-purity product.
I. Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of this compound. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to empower your experimental design.
Issue 1: The crude product is an oil or a low-melting solid, making handling and purification difficult.
Q: My crude this compound is an intractable oil, not the expected solid. What's causing this and how can I rectify it?
A: The oily nature of your crude product is a strong indicator of significant impurities. While the pure compound is a solid, the presence of unreacted starting material, over-brominated byproducts, or residual solvents can lead to a depression of the melting point, resulting in an oily or semi-solid state.[1]
Troubleshooting Steps:
-
Initial Purity Assessment: Before attempting a large-scale purification, it is crucial to assess the purity of your crude material. A quick analysis by Thin Layer Chromatography (TLC) or ¹H NMR will provide valuable insights into the number and nature of the impurities present.
-
Solvent Removal: Ensure that all reaction and workup solvents have been thoroughly removed under reduced pressure. Residual solvents are a common cause of oily products.
-
Strategic Purification Selection:
-
For complex mixtures (multiple spots on TLC): Flash column chromatography is the most effective method for separating the desired product from multiple impurities.
-
For slightly impure products (one major product spot on TLC): Recrystallization is a more efficient and scalable purification technique.
-
Issue 2: Low recovery of the desired product after column chromatography.
Q: I've performed column chromatography, but my yield of pure this compound is disappointingly low. What are the likely causes?
A: Low recovery from column chromatography can stem from several factors, including improper solvent selection, product instability on the stationary phase, or co-elution with impurities.[1]
Troubleshooting Steps:
-
Optimize the Eluent System: The polarity of the mobile phase is critical.
-
Too Polar: If the eluent is too polar, the product may elute too quickly along with impurities, leading to contaminated fractions that must be discarded.
-
Not Polar Enough: Conversely, a non-polar eluent may result in the product not eluting from the column at all.
-
Solution: Systematically test different solvent systems (e.g., gradients of hexanes/ethyl acetate) using TLC to identify the optimal mobile phase that provides good separation between your product and impurities.
-
-
Consider Product Stability: α-Bromoketones can be sensitive to the slightly acidic nature of silica gel, potentially leading to degradation during prolonged exposure on the column.[1]
-
Mitigation: Use a less acidic stationary phase like neutral alumina or perform the chromatography as quickly as possible. Adding a small amount of a neutralizer like triethylamine to the eluent can also help, but be mindful of its potential to react with your product.
-
-
Analyze Fractions Carefully: Co-elution is a common problem.[1] Analyze all fractions by TLC before combining them to ensure you are not discarding fractions containing pure product.
Issue 3: Recrystallization fails to yield crystals or results in an oil.
Q: I'm attempting to recrystallize my crude this compound, but it either remains an oil or crashes out as an oil. How can I induce crystallization?
A: The failure to crystallize is often due to the presence of impurities that inhibit the formation of a crystal lattice or the selection of an inappropriate solvent.
Troubleshooting Steps:
-
Solvent Selection is Key:
-
Ideal Solvent Properties: A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Testing Solvents: Experiment with a range of solvents of varying polarities (e.g., isopropanol, ethanol, hexanes, ethyl acetate, or mixtures thereof) on a small scale to find the optimal one.
-
-
Seeding: If you have a small amount of pure, crystalline product, adding a "seed" crystal to the cooled, supersaturated solution can initiate crystallization.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then in a refrigerator. Rapid cooling often leads to the formation of an oil or very small crystals.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.
-
Purity Check: If all else fails, your product may be too impure for recrystallization to be effective. In this case, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before attempting recrystallization.
II. Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling and purification of this compound.
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The primary impurities are typically:
-
Unreacted Starting Material: 1-(6-bromopyridin-2-yl)ethanone.[2]
-
Over-brominated Byproducts: Dibrominated species can form, especially with excess brominating agent or prolonged reaction times.[2][3]
-
Reagent-Related Byproducts: Impurities originating from the brominating agent (e.g., N-bromosuccinimide or bromine) and any catalysts used.[2]
-
Residual Solvents: Solvents used in the reaction and workup.[2]
Q2: What is a good starting point for a solvent system for flash column chromatography of this compound?
A2: A gradient of hexanes and ethyl acetate is a common and effective choice for purifying α-bromoketones.[4] Start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute your product. The optimal gradient should be determined by preliminary TLC analysis.
Q3: How can I monitor the progress of my column chromatography?
A3: Thin Layer Chromatography (TLC) is the most convenient method. Spot small aliquots of the collected fractions onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Combine the fractions that contain only the pure product.
Q4: Is this compound stable during storage?
A4: α-Bromoketones can be lachrymatory and may degrade over time, especially when exposed to light, moisture, or high temperatures. It is recommended to store the purified product in an inert atmosphere at 2-8°C.[5]
Q5: What safety precautions should I take when handling this compound?
A5: this compound is a hazardous substance. It is harmful if swallowed or in contact with skin and can cause severe skin burns and eye damage.[4] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
III. Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound, from the crude product to the final, pure compound.
Caption: Purification workflow for this compound.
IV. Quantitative Data Summary
The following table provides a starting point for developing a purification method for this compound. The exact conditions may need to be optimized for your specific reaction mixture.
| Purification Technique | Stationary Phase | Recommended Mobile Phase / Solvent | Key Considerations |
| Flash Column Chromatography | Silica Gel | Hexanes / Ethyl Acetate (Gradient) | Monitor fractions by TLC to avoid co-elution.[4] |
| Recrystallization | N/A | Isopropanol or Ethanol/Water | Ensure slow cooling to promote crystal growth. |
V. Experimental Protocol: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound by flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates (silica gel coated)
-
UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Carefully pour the slurry into the column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Alternatively, adsorb the crude product onto a small amount of silica gel and dry-load it onto the top of the column.
-
Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.
-
Fraction Analysis: Monitor the collected fractions by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
References
-
Van Hulle, M., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules, 26(16), 4987. [Link]
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved January 16, 2026, from [Link]
-
Reddit. (2023). Separation of Ketone and alpha Bromo ketone. r/Chempros. [Link]
-
Organic Syntheses. (n.d.). Purification of linalool by column chromatography with isocratic elution. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). US4291165A - Process for making 2-bromopyridine.
-
Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved January 16, 2026, from [Link]
-
Matrix Fine Chemicals. (n.d.). 1-(6-BROMOPYRIDIN-2-YL)ETHAN-1-ONE. Retrieved January 16, 2026, from [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
SpectraBase. (n.d.). 1-(6-bromopyridin-2-yl)ethanone. Retrieved January 16, 2026, from [Link]
Sources
Technical Support Center: Navigating Side Reactions in the Bromination of Acetylpyridines
Welcome to the Technical Support Center for the bromination of acetylpyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with these critical building blocks. The bromination of acetylpyridines is a powerful tool for functionalization, but the interplay between the electron-deficient pyridine ring and the reactive acetyl group often leads to a variety of side reactions, resulting in low yields and complex product mixtures.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of acetylpyridines in a question-and-answer format.
Question 1: My reaction is resulting in a low yield of the desired brominated acetylpyridine, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the bromination of acetylpyridines is a common issue, often stemming from the inherent low reactivity of the pyridine ring towards electrophilic substitution. The pyridine nitrogen and the acetyl group both withdraw electron density from the ring, making it less nucleophilic.[1] Here are the primary causes and actionable solutions:
-
Insufficiently Activating Conditions: Standard bromination conditions used for more electron-rich aromatic compounds may not be sufficient for acetylpyridines.
-
Solution: For electrophilic ring bromination, consider using a stronger brominating agent or adding a Lewis acid catalyst. For instance, using oleum or concentrated sulfuric acid as a solvent can protonate the carbonyl group, increasing the deactivation of the ring, but can also facilitate the reaction with molecular bromine under forcing conditions.[2]
-
-
Inappropriate Brominating Agent: The choice of brominating agent is critical and dictates the reaction pathway.
-
Solution: For α-bromination of the acetyl group, N-Bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent like carbon tetrachloride is generally effective.[3][4] For ring bromination, molecular bromine (Br₂) in the presence of a Lewis acid or in a strong acid is a more traditional approach.[5]
-
-
Reaction Temperature is Too Low: Electrophilic aromatic substitution on deactivated rings often requires higher temperatures to overcome the activation energy barrier.
-
Protonation of the Pyridine Nitrogen: The pyridine nitrogen can be protonated by acidic reagents or byproducts like HBr. This forms a pyridinium salt, which is even more deactivated towards electrophilic attack.
-
Solution: While seemingly counterintuitive, in some cases, performing the reaction in a large excess of strong acid can lead to a more consistent reaction medium. Alternatively, for side-chain bromination, the inclusion of a non-basic buffer might be considered, though this is less common.
-
Question 2: I am observing a mixture of products, including bromination on the pyridine ring and at the α-position of the acetyl group. How can I selectively obtain one over the other?
Answer:
Achieving selectivity between ring and side-chain (α-bromination) is the central challenge in the bromination of acetylpyridines. The key is to choose conditions that favor either an electrophilic aromatic substitution (for ring bromination) or a radical/enol-based mechanism (for α-bromination).
-
To Favor Ring Bromination:
-
Mechanism: Electrophilic Aromatic Substitution (SEAr).
-
Conditions:
-
Use an electrophilic bromine source like molecular bromine (Br₂).[5]
-
Employ a polar, acidic solvent like acetic acid, sulfuric acid, or oleum.[7]
-
Avoid radical initiators and light.
-
Consider protecting the α-position of the ketone if possible, for example, by forming a ketal, though this adds extra steps to the synthesis.[8]
-
-
-
To Favor α-Bromination of the Acetyl Group:
-
Mechanism: Radical substitution or acid-catalyzed enol bromination.
-
Conditions for Radical Pathway:
-
Use N-Bromosuccinimide (NBS) as the bromine source.[3][9] NBS provides a low concentration of Br₂, which favors radical pathways over electrophilic addition to the (unlikely to form) enol in non-polar solvents.[10]
-
Use a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.[4]
-
Add a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or use UV irradiation.[3][4]
-
-
Conditions for Enol Pathway:
-
Below is a diagram illustrating the competing pathways:
Caption: Competing bromination pathways for acetylpyridine.
Question 3: My reaction has produced multiple brominated species on the pyridine ring. How can I improve the regioselectivity?
Answer:
The formation of polybrominated products is a common side reaction, especially under harsh conditions.[5] The directing effects of the acetyl group and the position of the nitrogen atom influence the regioselectivity of ring bromination. The acetyl group is a meta-director, while the pyridine nitrogen deactivates the ortho and para positions.
-
For 2-Acetylpyridine: The acetyl group at the 2-position and the ring nitrogen both deactivate the ring. Electrophilic substitution is difficult but would be expected to occur at the 5-position, which is meta to the acetyl group and beta to the nitrogen.
-
For 3-Acetylpyridine: The acetyl group directs to the 5-position (meta), and the nitrogen deactivates the 2, 4, and 6 positions. Thus, bromination is most likely to occur at the 5-position.
-
For 4-Acetylpyridine: The acetyl group directs to the 3 and 5-positions (meta). These positions are also beta to the nitrogen, making them the most likely sites for substitution.
To improve regioselectivity and avoid polybromination:
-
Control Stoichiometry: Use a slight deficiency or an equivalent amount of the brominating agent.
-
Milder Conditions: If possible, use milder brominating agents and lower reaction temperatures. Some modern, highly regioselective halogenating reagents might be applicable.[13]
-
Reaction Time: Monitor the reaction closely using techniques like TLC, GC, or LC-MS and stop the reaction once the desired monobrominated product is formed.[7]
Frequently Asked Questions (FAQs)
Q1: What is the role of a radical initiator in bromination with NBS?
A radical initiator, such as AIBN or benzoyl peroxide, is used to initiate a free-radical chain reaction.[3][4] It generates a small number of radicals that react with NBS to produce a bromine radical (Br•). This bromine radical then abstracts a hydrogen atom from the methyl group of the acetyl moiety, which is a benzylic-like position, to form a resonance-stabilized radical. This radical then reacts with Br₂ (present in low concentrations from the reaction of NBS with HBr) to form the α-bromo product and another bromine radical, propagating the chain reaction.[10]
Q2: Can I use HBr/H₂O₂ for the bromination of acetylpyridines?
The HBr/H₂O₂ system generates Br₂ in situ and can be used for both electrophilic and radical brominations.[10][14] For α-bromination of ketones, this system has been shown to be effective.[14] It is considered a "greener" alternative to using molecular bromine.[14] However, the acidic nature of HBr will protonate the pyridine nitrogen, deactivating the ring. Therefore, this system is more likely to promote α-bromination of the acetyl group rather than ring bromination.
Q3: How can I monitor the progress of my bromination reaction?
Monitoring the reaction is crucial to prevent the formation of polybrominated byproducts and to determine the optimal reaction time. Common techniques include:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively track the consumption of the starting material and the formation of products.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the relative amounts of starting material, desired product, and byproducts.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the molecular weights of the products and byproducts being formed.
Q4: What are the best practices for purifying the brominated acetylpyridine product?
Purification can be challenging due to the similar polarities of the starting material and the brominated products.
-
Extraction: After quenching the reaction, an aqueous workup is typically performed to remove inorganic salts and acids.
-
Column Chromatography: This is the most common method for separating the desired product from unreacted starting material and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Distillation: For liquid products, distillation under reduced pressure may be possible, but care must be taken as some brominated compounds can be thermally unstable.
Experimental Protocols
Protocol 1: Selective α-Bromination of 4-Acetylpyridine
This protocol is adapted from established methods for the α-bromination of ketones.[11]
Materials:
-
4-Acetylpyridine
-
Pyridinium bromide perbromide
-
Glacial Acetic Acid
-
30% HBr in Acetic Acid
-
Ether
-
Ice bath
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge glacial acetic acid, pyridinium bromide perbromide (1.25 equivalents), and 30% HBr in acetic acid.
-
Stir the mixture at room temperature for 1.5 hours.
-
Add 4-acetylpyridine (1.0 equivalent) dropwise over 45 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, cool the reaction mixture to 15°C with an ice bath.
-
The product, α-bromo-4-acetylpyridine hydrobromide, will precipitate. Collect the solid by filtration.
-
Wash the product with cold ether and air dry.
Protocol 2: General Procedure for Ring Bromination of an Acetylpyridine
This is a general procedure for electrophilic aromatic substitution on a deactivated pyridine ring. Conditions may need to be optimized for specific isomers.
Materials:
-
Acetylpyridine
-
Molecular Bromine (Br₂)
-
Concentrated Sulfuric Acid
-
Sodium bisulfite solution
-
Sodium bicarbonate solution
-
Dichloromethane (or other suitable organic solvent)
-
Ice bath
Procedure:
-
In a round-bottom flask, carefully add the acetylpyridine (1.0 equivalent) to concentrated sulfuric acid at 0°C.
-
Slowly add molecular bromine (1.1 equivalents) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction to room temperature and then heat to the desired temperature (e.g., 80-120°C).
-
Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
If excess bromine is present (indicated by a persistent orange/brown color), quench with a sodium bisulfite solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation
The following table summarizes the expected outcomes for the bromination of acetylpyridines under different conditions, based on the principles discussed. Yields are indicative and will vary with specific reaction conditions.
| Acetylpyridine Isomer | Brominating Agent/Conditions | Major Product | Potential Side Products |
| 2-Acetylpyridine | NBS, AIBN, CCl₄ | 2-(Bromoacetyl)pyridine | Ring bromination at C5, dibromination |
| Br₂, H₂SO₄, heat | 2-Acetyl-5-bromopyridine | α-Bromination, polybromination | |
| 3-Acetylpyridine | NBS, AIBN, CCl₄ | 3-(Bromoacetyl)pyridine | Ring bromination at C5, dibromination |
| Br₂, H₂SO₄, heat | 3-Acetyl-5-bromopyridine | α-Bromination, polybromination | |
| 4-Acetylpyridine | NBS, AIBN, CCl₄ | 4-(Bromoacetyl)pyridine | Ring bromination at C3/C5, dibromination |
| Br₂, H₂SO₄, heat | 4-Acetyl-3-bromopyridine | α-Bromination, polybromination |
Mechanistic Insights
To effectively troubleshoot, a clear understanding of the reaction mechanisms is essential.
Mechanism 1: Electrophilic Aromatic Substitution (Ring Bromination)
Caption: General mechanism for electrophilic ring bromination.
Mechanism 2: Radical Side-Chain Bromination with NBS
Caption: Radical chain mechanism for α-bromination using NBS.
References
- BenchChem. (2025). The Core Mechanism of Electrophilic Substitution on Bromopyridines: An In-depth Technical Guide.
- Pyridines. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of α-Bromo-4-acetylpyridine hydrobromide. Retrieved from [Link]
- Journal of the Chemical Society B: Physical Organic. (1968). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI.
-
ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]
- ResearchGate. (2001).
- YouTube. (2023). Pyridinium tribromide | Electrophilic addition of Br2 to alkene | JAM 2023 Chemistry - Question 14.
- Google Patents. (2019).
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
- Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here?.
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
- Canadian Science Publishing. (1964). THE REACTION OF N-BROMOSUCCINIMIDE WITH SOME ALKYL PYRIDINES.
-
Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]
- Ningbo Inno Pharmchem Co.,Ltd. (2024). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide.
-
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?. Retrieved from [Link]
- PubMed Central. (2023). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution.
- Scribd. (n.d.).
- Chemia. (2024). Bromination reactions with hydrogen bromide (Brominations via HBr-oxidant combinations and other syntheses with HBr): Hydrogen bromide (5)
- ResearchGate. (2006).
- The Hive. (2003).
- ResearchGate. (n.d.). On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF.
- Chemistry of Heterocyclic Compounds. (1999).
-
PubChem. (n.d.). 3-Acetylpyridine. Retrieved from [Link]
- PubMed Central. (2018). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones.
- BenchChem. (2025).
- WordPress. (2015). Br2 and Electorphilic Br+ reagents.
- ResearchGate. (n.d.). Analytical Techniques used in Therapeutic Drug Monitoring.
- Google Patents. (2014). CN104130183A - Synthetic method for 3-bromopyridine.
- Semantic Scholar. (2017). Regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones.
- NIH. (2024).
- Reddit. (2019). PBr3 Bromination of Alcohol/Possible Side Reaction With Azide?.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 3. Regioselective Bromination of Fused Pyridine N-Oxides | TCI AMERICA [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines | Semantic Scholar [semanticscholar.org]
- 7. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 8. reddit.com [reddit.com]
- 9. Bromination - Alpha Bromination [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
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- 14. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2-Bromo-1-(6-bromopyridin-2-yl)ethanone
Welcome to the technical support center for 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. As a key intermediate in the synthesis of complex heterocyclic scaffolds, particularly in the development of novel therapeutics, this α-haloketone presents unique challenges and opportunities in the laboratory. This guide is designed for researchers, chemists, and drug development professionals to navigate common experimental hurdles, enhance reaction outcomes, and ensure the integrity of their synthetic pathways.
As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address the specific issues you may encounter. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the causality behind experimental choices, empowering you to troubleshoot effectively and innovate confidently.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered when using this compound in synthesis, focusing on improving reaction yield and selectivity.
Q1: My reaction yield is consistently low when forming heterocyclic rings (e.g., imidazo[1,2-a]pyridines). What are the primary factors to investigate?
Low yield is a frequent issue stemming from several potential sources. A systematic approach is crucial for diagnosis.
-
Purity of Starting Materials: this compound is susceptible to degradation. As an α-haloketone, it can be lachrymatory and light-sensitive. Verify the purity of your starting material via NMR or melting point analysis before starting the reaction. Impurities from its own synthesis, such as the unbrominated ketone or di-brominated analogs, can inhibit the reaction or introduce side products.[1][2] Similarly, ensure your nucleophile (e.g., a 2-aminopyridine) is pure, as contaminants can compete in the reaction.
-
Reaction Conditions: The choice of solvent, temperature, and base is critical.
-
Solvent: Solvents like ethanol, 1-butanol, or DMF are commonly used. The polarity of the solvent affects the solubility of reactants and the rate of the initial SN2 attack.[3][4] For some modern syntheses of imidazo[1,2-a]pyridines, greener solvents like water have been employed successfully, sometimes with the aid of ultrasound.[5]
-
Temperature: While heating is often necessary to drive the cyclization and dehydration steps, excessive temperatures can lead to decomposition and the formation of tar-like byproducts.[3] We recommend starting at a moderate temperature (e.g., 80 °C) and monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
-
Stoichiometry: While a 1:1 stoichiometry is theoretically required for the initial condensation, using a slight excess (1.1-1.2 equivalents) of the amine component can sometimes help drive the reaction to completion, especially if the α-haloketone is prone to self-condensation or other side reactions.[3][6]
-
Atmosphere: For reactions sensitive to oxidation, such as those employing copper catalysts, conducting the experiment under an inert atmosphere (e.g., Nitrogen or Argon) can prevent the degradation of reagents and catalysts.[5]
Below is a workflow to guide your troubleshooting process.
Q2: I am observing significant side product formation on my TLC. What are the likely side reactions and how can they be minimized?
The high reactivity of the α-haloketone moiety makes it susceptible to several side reactions.[7]
-
Favorskii Rearrangement: This is a classic side reaction for α-haloketones in the presence of a base.[8][9] Instead of undergoing substitution, the ketone forms an enolate, which then cyclizes to a cyclopropanone intermediate. This intermediate is subsequently attacked by a base (e.g., alkoxide or hydroxide) to yield a rearranged carboxylic acid derivative (ester or acid).[10]
-
Mitigation: This rearrangement is most common with strong, non-nucleophilic bases. To favor the desired SN2 pathway, use a nucleophilic reactant that can readily displace the bromide. If a base is required for the reaction, choose milder conditions (e.g., K₂CO₃ or NaHCO₃ instead of NaH or alkoxides) and a lower temperature to disfavor enolate formation.
-
-
Self-Condensation/Polymerization: Two molecules of the α-haloketone can react with each other, or the product can react with the starting material, leading to dimers and oligomeric tars. This is often exacerbated by high temperatures and high concentrations.
-
Mitigation: Add the α-haloketone solution slowly to the reaction mixture containing the nucleophile. This keeps the instantaneous concentration of the electrophile low, favoring the desired intermolecular reaction over self-condensation. Running the reaction at a slightly lower concentration may also help.
-
The diagram below illustrates the competition between the desired cyclization pathway for imidazo[1,2-a]pyridine synthesis and the undesired Favorskii rearrangement.
Q3: I am attempting a Hantzsch thiazole synthesis and obtaining a mixture of isomers. How can I improve the regioselectivity?
The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide (like thiourea).[4][6] When using an N-monosubstituted thiourea, the reaction can yield two different regioisomers: the expected 2-(N-substituted amino)thiazole or the 3-substituted 2-imino-2,3-dihydrothiazole.
The outcome is highly dependent on the reaction's pH.[11]
-
Neutral/Basic Conditions: Under neutral or basic conditions, the reaction typically proceeds through the initial SN2 attack of the sulfur atom of the thiourea onto the α-carbon of the ketone. This is the more nucleophilic atom and leads almost exclusively to the 2-aminothiazole product after cyclization and dehydration.[3][11]
-
Acidic Conditions: In strongly acidic media, the reaction pathway can change. The nitrogen atom of the thiourea can be protonated, and in some cases, the initial attack may occur through a nitrogen atom, or the cyclization step may proceed differently, leading to the formation of the 2-imino-2,3-dihydrothiazole isomer as a significant byproduct.[11]
Recommendation: To ensure high selectivity for the 2-aminothiazole derivative, perform the reaction in a neutral solvent like ethanol or refluxing water without the addition of acid. If a base is needed to neutralize the HBr formed during the reaction, a mild, non-nucleophilic base like sodium bicarbonate is sufficient.[6]
| Condition | Predominant Product | Rationale |
| Neutral (e.g., Refluxing EtOH) | 2-Aminothiazole | Sulfur is the most nucleophilic atom, leading to the standard Hantzsch mechanism.[12] |
| Acidic (e.g., 10M HCl/EtOH) | Mixture of Isomers | Mechanism can be altered, potentially involving nitrogen as the initial nucleophile.[11] |
Q4: What are the best practices for purifying products derived from this reagent?
Purification can be challenging due to the polar nature of the pyridine ring and potential byproducts.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. Pour the reaction mixture into water or a dilute sodium bicarbonate solution. This helps to precipitate the organic product and remove inorganic salts and polar starting materials.[6] The crude product can then be collected by vacuum filtration.
-
Solvent Extraction: If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer should be washed sequentially with water and brine to remove any remaining water-soluble impurities.[13]
-
Recrystallization: This is often the most effective method for purifying solid products. The choice of solvent is key. A solvent system where the product is soluble when hot but sparingly soluble when cold is ideal. Common systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.[14]
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, flash column chromatography on silica gel is the next step. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective for separating the desired product from less polar impurities and more polar baseline material.
Detailed Experimental Protocol: Synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine
This protocol describes a common application of this compound in the synthesis of an imidazo[1,2-a]pyridine derivative, a scaffold of significant interest in medicinal chemistry.[15][16]
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Ammonium acetate (10 eq)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (e.g., 1.0 mmol, 279 mg), benzaldehyde (1.1 mmol, 117 mg), and ammonium acetate (10 mmol, 771 mg).
-
Solvent Addition: Add glacial acetic acid (10 mL) to the flask.
-
Heating: Equip the flask with a reflux condenser and heat the mixture to 120 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate as the eluent). The reaction is typically complete within 4-6 hours.
-
Cooling and Workup: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice-cold water (50 mL).
-
Neutralization: Slowly neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water.
-
Drying: Dry the collected solid under vacuum to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield 6-Bromo-2-phenylimidazo[1,2-a]pyridine as a pure solid.
References
-
Wu, Y., Pan, X., & Zhou, J. (2011). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Synthesis, 2011(14), 2255-2260. Available from: [Link]
-
Martins, M. A. P., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 26(11), 3285. Available from: [Link]
-
Yildirim, S., et al. (2022). Optimization of asymmetric reduction conditions of 2-bromo-1-(naphthalen-2-yl)ethanone by Enterococcus faecium BY48 biocatalyst with A-optimal design-embedded model. Chirality, 34(5), 796-806. Available from: [Link]
-
Wikipedia. (n.d.). Favorskii rearrangement. Available from: [Link]
-
NROChemistry. (n.d.). Favorskii Rearrangement. Available from: [Link]
-
Guchhait, S. K., & Kashyap, M. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(77), 14536-14552. Available from: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available from: [Link]
-
Couture, A., et al. (2011). A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. Synthetic Communications, 41(10), 1469-1477. Available from: [Link]
-
Organic Syntheses. (n.d.). Procedure for purification of α-haloketones. Available from: [Link]
-
Gencheva, M., & Tsenkova, R. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7583. Available from: [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012-4100. Available from: [Link]
-
Chem LibreTexts. (n.d.). Hantzsch Thiazole Synthesis. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Favorskii Reaction. Available from: [Link]
-
Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 177. Available from: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available from: [Link]
-
Kim, S., & Kim, S. (2021). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. Molecules, 26(16), 4983. Available from: [Link]
Sources
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- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 6. chemhelpasap.com [chemhelpasap.com]
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- 8. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 9. Favorskii Reaction [organic-chemistry.org]
- 10. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
- 11. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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Stability of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone under various conditions
An In-Depth Technical Guide to the Stability of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone
Welcome to the Technical Support Center for this compound (Catalog No. B8821; CAS 142978-11-8). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments. This bifunctional molecule, which incorporates both a reactive α-bromoketone and a 6-bromopyridine moiety, is an exceptionally valuable building block for complex molecular architectures. However, its high reactivity demands a nuanced understanding of its stability to prevent experimental failure.
This guide moves beyond simple protocols to explain the why behind the procedures, empowering you to troubleshoot effectively and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and properties of this compound.
Q1: What are the primary reactive sites on this molecule?
A: The molecule possesses three primary sites susceptible to reaction:
-
The α-Carbon: The carbon atom adjacent to the carbonyl group and bearing a bromine atom is highly electrophilic. It is a prime target for nucleophilic substitution (Sₙ2) reactions.
-
The Carbonyl Carbon: Like any ketone, the carbonyl carbon is electrophilic and can be attacked by strong nucleophiles.
-
The C6-Position on the Pyridine Ring: The bromine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SₙAr) and is an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[1][2] The electron-deficient nature of the pyridine ring activates this position.[1]
Q2: How should I properly store this compound to ensure its long-term stability?
A: Proper storage is critical to maintain the compound's purity and reactivity.[3] We recommend storing the solid material at 2-8°C under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber glass vial.[4] The causality is threefold:
-
Low Temperature: Slows the rate of any potential auto-decomposition reactions.
-
Inert Atmosphere: Prevents hydrolysis from atmospheric moisture, which can lead to the formation of the corresponding α-hydroxy ketone.[3]
-
Protection from Light: Pyridyl ketones, particularly those with a carbonyl group ortho to the ring nitrogen, can be photosensitive and may generate persistent radical intermediates upon UV irradiation.[5]
Q3: Is this compound a lachrymator? What safety precautions are necessary?
A: Yes. Like many α-haloketones, this compound is a potent lachrymator (an irritant that causes tearing).[6] It is imperative to handle this reagent exclusively in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Troubleshooting Guide: Addressing Experimental Failures
This section is designed to help you diagnose and solve specific problems you may encounter during your experiments.
Problem 1: My reaction mixture is turning dark brown or black upon adding a base.
-
Probable Cause: This often indicates decomposition or polymerization. α-Bromoketones can be unstable in the presence of strong bases. The base can promote self-condensation reactions or elimination of HBr, leading to reactive, colored byproducts.
-
Investigative Logic:
-
Is the base too strong? Strong, sterically unhindered bases like NaOH, KOH, or sodium methoxide are particularly problematic.
-
Is the temperature too high? Thermal instability is exacerbated by basic conditions.
-
Is oxygen present? Some degradation pathways can be accelerated by atmospheric oxygen.
-
-
Corrective Actions:
-
Switch to a weaker or non-nucleophilic base: Consider using inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or sterically hindered organic bases like diisopropylethylamine (DIPEA).
-
Lower the reaction temperature: Begin the reaction at 0°C or even -20°C before slowly warming if necessary.
-
Ensure an inert atmosphere: Thoroughly degas your solvent and maintain the reaction under a positive pressure of argon or nitrogen.
-
Problem 2: My LC-MS analysis shows significant loss of starting material in my control vial (containing only the compound and solvent) after a few hours.
-
Probable Cause: The compound is reacting with your solvent. This is a common failure mode when using protic or nucleophilic solvents. The α-carbon is highly susceptible to attack.
-
Investigative Logic:
-
What is the solvent? Alcohols (methanol, ethanol) are nucleophilic and can displace the α-bromide to form an α-alkoxy ketone. Water will lead to hydrolysis. Solvents like DMSO can decompose under certain conditions to generate nucleophilic species.
-
What does the mass of the new peak correspond to? Check for [M-Br+OH]⁺ or [M-Br+OMe]⁺, which are diagnostic of hydrolysis or methanolysis, respectively.
-
-
Corrective Actions:
-
Switch to a non-nucleophilic, aprotic solvent: Recommended solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (ACN), or toluene.
-
Perform a solvent stability study: Before launching a full-scale reaction, dissolve a small amount of the compound in your chosen solvent and monitor its stability by LC-MS or TLC over your planned reaction time.
-
In-Depth Stability Profiles
For rigorous process development, a quantitative understanding of stability is essential. The following data provides a representative profile based on the known chemistry of α-bromoketones and bromopyridines.
Data Presentation: Summary of Stability Under Forced Degradation
| Condition | Time | Temperature | Stability | Primary Degradation Pathway | Potential Products |
| Aqueous Acid (0.1 M HCl) | 24h | 50°C | Moderate | Acid-catalyzed hydrolysis | 1-(6-bromopyridin-2-yl)-2-hydroxyethanone |
| Aqueous Base (0.1 M NaOH) | < 1h | 25°C | Highly Unstable | Base-catalyzed hydrolysis, Favorskii rearrangement | 2-(6-bromopyridin-2-yl)acetic acid derivatives, complex mixture |
| Oxidative (3% H₂O₂) | 8h | 25°C | Moderate | Oxidation of ketone/pyridine | Various oxidized species |
| Thermal (in Toluene) | 24h | 80°C | Generally Stable | Minimal decomposition | N/A |
| Photolytic (ICH Q1B) | >1.2 million lux·h | 25°C | Unstable | Photolytic C-Br bond cleavage, radical formation | Dimers, products of radical reaction with solvent |
Experimental Protocols
These protocols provide a self-validating system for assessing the stability of this compound in your specific experimental context.
Protocol 1: General Solution Stability Assessment
-
Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in a Class A volumetric flask using anhydrous acetonitrile.
-
Sample Preparation: Dispense 1 mL of the stock solution into three separate amber HPLC vials for each solvent to be tested (e.g., THF, DCM, Methanol, DMSO).
-
Incubation: Keep one set of vials at room temperature (25°C) and another set in a heating block at an elevated temperature (e.g., 50°C).
-
Time-Point Analysis: Analyze the samples by HPLC (UV detection) or LC-MS immediately after preparation (T=0) and at subsequent time points (e.g., 2, 8, 24, and 48 hours).
-
Data Analysis: Calculate the percentage of the parent compound remaining relative to the T=0 injection. A loss of >5% indicates meaningful instability under those conditions.
Protocol 2: Forced Photostability Study (Adapted from ICH Q1B) [7][8]
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the compound in anhydrous acetonitrile. Prepare a second sample of the solid compound on a watch glass.
-
Dark Control: Wrap identical samples in aluminum foil to serve as dark controls.
-
Light Exposure: Place the unwrapped samples in a validated photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze both the light-exposed samples and the dark controls by HPLC. Compare the chromatograms for the appearance of new peaks (degradants) and a decrease in the main peak area. Significant change relative to the dark control confirms photosensitivity.
Visualization of Degradation and Troubleshooting
Diagrams can clarify complex chemical relationships and decision-making processes.
Key Degradation Pathways
Caption: Major degradation routes for this compound.
Troubleshooting Workflow for Failed Reactions
Caption: A decision tree for troubleshooting common experimental failures.
References
-
PubMed. Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. 2-bromopyridine. Organic Syntheses. [Link]
-
Semantic Scholar. The reactivity of 2-bromo-1-phenylethanone (phenacyl bromide) toward nucleophilic species. Semantic Scholar. [Link]
-
RSC Publishing. Exploration of Cd(ii)/pseudohalide/di-2-pyridyl ketone chemistry – rational synthesis, structural analysis and photoluminescence. CrystEngComm. [Link]
-
ACS Publications. Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. The Journal of Organic Chemistry. [Link]
-
PrepChem.com. Preparation of 2-bromopyridine. PrepChem.com. [Link]
-
Digital Commons@Georgia Southern. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern. [Link]
-
OpenStax. 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. [Link]
-
PubChem. 2-Bromo-1-(6-chloropyridin-3-YL)ethanone. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 22.4: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
ResearchGate. (PDF) Synthesis, Thermal Stability, and Colloid-Chemical Properties of Pyridinium Ionic Liquids with the Bromotrichloroferrate Anion. ResearchGate. [Link]
-
ACS Publications. PHOTOCHEMICAL REACTIONS OF KETONES IN SOLUTION. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]
-
PubMed. 2-Bromo-1-(3-nitro-phen-yl)ethanone. National Center for Biotechnology Information. [Link]
-
BfArM. Guideline on Photostability Testing. Bundesinstitut für Arzneimittel und Medizinprodukte. [Link]
-
European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]
-
J&K Scientific. 2-(6-Bromopyridin-2-yl)acetic acid | 1093879-46-9. J&K Scientific. [Link]
-
ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. ResearchGate. [Link]
-
Pearson+. a. Identify the substitution products that form when 2-bromo-2-me.... Pearson+. [Link]
-
NIST. Ethanone, 2-bromo-1-phenyl-. NIST WebBook. [Link]
-
Matrix Fine Chemicals. 1-(6-BROMOPYRIDIN-2-YL)ETHAN-1-ONE | CAS 49669-13-8. Matrix Fine Chemicals. [Link]
-
RSC Education. The hydrolysis of 2-bromo-2-methylpropane. Royal Society of Chemistry. [Link]
-
AIDIC. Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
-
arXiv. Thermodynamics of ketone + amine mixtures. Part I. Volumetric and speed of sound data at (293.15, 298.15 and 303.15) K for 2-pro. arXiv. [Link]
-
ACS Publications. Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. [Link]
-
Cole-Parmer. Chemical Compatibility Database. Cole-Parmer. [Link]
-
YouTube. Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. [Link]
Sources
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- 4. 142978-11-8|this compound|BLD Pharm [bldpharm.com]
- 5. Unusual and Persistent Free Radical Intermediate Production from 2-Pyridyl Ketones via UV Irradiation: A Direct ESR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
- 7. bfarm.de [bfarm.de]
- 8. ema.europa.eu [ema.europa.eu]
Technical Support Center: A Troubleshooting Guide for Suzuki-Miyaura Coupling with Bromopyridines
Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth technical support for one of the most powerful C-C bond-forming reactions in modern synthesis: the Suzuki-Miyaura coupling, with a specific focus on the nuanced challenges presented by bromopyridine substrates. The inherent electronic properties of the pyridine ring, particularly the coordinating nitrogen atom, can introduce complexities not typically encountered with standard aryl bromides.[1] This guide offers a structured, question-and-answer approach to troubleshoot common issues, underpinned by mechanistic reasoning and field-proven protocols.
I. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section directly addresses the most common hurdles encountered during the Suzuki-Miyaura coupling of bromopyridines. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.
Q1: My reaction shows low or no conversion, with significant starting bromopyridine remaining. What are the likely causes and how can I fix this?
Low conversion is a frequent issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen's lone pair can coordinate with the palladium catalyst, forming inactive species and hindering the catalytic cycle.[1][2]
Troubleshooting Steps:
-
Evaluate the Catalyst System:
-
Catalyst Choice: For electron-deficient bromopyridines (e.g., 2-bromo-5-nitropyridine), a less electron-rich palladium catalyst may suffice. However, for electron-rich bromopyridines, the oxidative addition step is often slower, necessitating a more electron-rich and bulky ligand to promote this key step.[3][4] Consider screening ligands like SPhos, XPhos, or N-heterocyclic carbenes (NHCs) which are known to be effective for heteroaryl couplings.[2][3]
-
Catalyst Loading: While typical loadings range from 1-5 mol%, increasing the catalyst loading to 5 mol% can sometimes overcome minor issues with catalyst deactivation.[5]
-
-
Assess the Base and Solvent:
-
Base Strength: A base that is too weak may not facilitate the transmetalation step effectively. Conversely, a base that is too strong can promote side reactions. For many bromopyridine couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are excellent choices.[2][5][6]
-
Solvent System: The solvent must be anhydrous and thoroughly degassed.[1] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is often employed to ensure all components are soluble.[1][2] The ratio may need optimization.
-
-
Optimize Reaction Temperature:
dot
Caption: Key side reactions in Suzuki coupling of bromopyridines.
Q4: Which palladium catalyst and ligand combination is best for my bromopyridine?
The optimal choice depends heavily on the electronic nature of the bromopyridine. The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. [1][3]
| Bromopyridine Type | Recommended Ligands | Rationale | Typical Pd Source |
|---|---|---|---|
| Electron-Deficient | PPh₃, dppf | Oxidative addition is generally faster. These ligands provide sufficient stability and activity. | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Electron-Rich | SPhos, XPhos, RuPhos, tBu₃P | Bulky, electron-rich ligands are needed to accelerate the slower oxidative addition step. [2][3][4] | Pd(OAc)₂, Pd₂(dba)₃ |
| Sterically Hindered | XPhos, RuPhos, NHC ligands (e.g., IPr) | Sterically demanding ligands can promote reductive elimination and prevent catalyst inhibition by the pyridine nitrogen. | Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-IPr |
This table provides general recommendations. Screening of several catalyst/ligand combinations is often necessary for optimal results.
Q5: What is the best base and solvent system for my specific bromopyridine substrate?
The choice of base and solvent is critical and can profoundly impact the reaction outcome. [6][8]The base is required to activate the organoboron species for transmetalation. [9][10]
| Base | Common Solvents | Considerations |
|---|---|---|
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O, DMF | A versatile and commonly used base. Effective for a wide range of substrates. [9][11] |
| K₃PO₄ | Dioxane, Toluene, THF | A stronger base than K₂CO₃, often providing better yields, especially for less reactive bromopyridines. [2][5] |
| Cs₂CO₃ | Dioxane, Toluene, t-AmylOH | A strong base that is often highly effective, but also more expensive. Can be particularly useful for challenging couplings. [3][6] |
| CsF | Dioxane, i-PrOH | A good choice for anhydrous conditions, especially when dealing with base-sensitive functional groups. [6]|
Note: Solvents should always be of high purity and degassed prior to use. [1]
II. Key Experimental Protocols
Protocol 1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Bromopyridine
This protocol provides a reliable starting point for the coupling of a generic bromopyridine with an arylboronic acid. [7]
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. [2]3. Reagent Addition: Through the septum, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, to make a ~0.1 M solution) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
dot
Caption: Step-by-step experimental workflow for Suzuki coupling.
III. Visualizing the Mechanism
Understanding the catalytic cycle is fundamental to effective troubleshooting. Any issue in the reaction can typically be traced back to an impairment of one of these key steps.
dot
Caption: The Suzuki-Miyaura catalytic cycle. [12][9][13][14]
IV. References
-
Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Journal of Heterocyclic Chemistry, 40(4), 607-612. Retrieved from [Link]
-
Guram, A. S., et al. (2006). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 8(9), 1787–1789. Retrieved from [Link]
-
Akhtar, T., et al. (2017). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 22(12), 2063. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanistic studies on the protodeboronation. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Dreher, S. D., et al. (2008). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 12(4), 691–695. Retrieved from [Link]
-
Sharma, P., et al. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... Retrieved from [Link]
-
Lebleu, T., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Advanced Synthesis & Catalysis, 362(15), 3141-3148. Retrieved from [Link]
-
Smith, R. T., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 282. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Mondal, S., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 217-227. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
Chidambaram, R., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2097–2106. Retrieved from [Link]
-
Wikipedia. (2023). Protodeboronation. Retrieved from [Link]
-
Reddit. (2020). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved from [Link]
-
Rychnovsky Lab. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2019). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Retrieved from [Link]
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- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 13. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies for Selective Monobromination of Ketones
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in organic synthesis. This guide is dedicated to a frequent yet critical issue encountered in the synthesis of pharmaceuticals and fine chemicals: the selective α-monobromination of ketones and the prevention of undesired di- or polybromination.
The introduction of a single bromine atom at the α-position of a ketone is a pivotal transformation, yielding versatile intermediates for subsequent C-C bond formation, nucleophilic substitutions, and elimination reactions to form α,β-unsaturated systems.[1][2] However, controlling this reaction to achieve high yields of the monobrominated product can be challenging. This guide provides a structured approach to understanding the underlying mechanisms, troubleshooting common problems, and implementing robust protocols for achieving high selectivity.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reaction
A fundamental grasp of the reaction mechanism is the first step toward effective troubleshooting. This section addresses the core principles governing ketone bromination.
Q1: Why is my ketone bromination resulting in a mixture of di- and polybrominated products?
This is the most common issue, and its root cause lies in the reaction's autocatalytic nature and the electronic effects of the introduced bromine atom.
-
Under Acidic Conditions: The reaction proceeds through an enol intermediate.[1][3][4][5][6] The rate-determining step is the formation of this enol, which is catalyzed by acid.[1][2][5][7][8] The hydrogen bromide (HBr) generated as a byproduct of the reaction can itself act as an acid catalyst, accelerating the enolization of the remaining starting material and the newly formed α-bromo ketone.[9][10] However, the electron-withdrawing nature of the first bromine atom decreases the basicity of the carbonyl oxygen, making the protonation required for enolization less favorable for the α-bromo ketone.[11][12] This generally slows down the second bromination, allowing for selective monobromination under carefully controlled acidic conditions.[11] If conditions are not well-controlled (e.g., high temperature, excess bromine), polybromination can still occur.
-
Under Basic Conditions: The situation is reversed and far more prone to polybromination. The reaction proceeds through an enolate intermediate.[13] The electron-withdrawing inductive effect of the bromine atom in the monobrominated product makes the remaining α-protons more acidic and therefore easier to remove by the base.[11] This means that the monobromoketone is converted to its enolate and then brominated faster than the starting ketone, leading rapidly to di- and polybrominated species.[11] For methyl ketones, this process continues until a trihalomethyl group is formed, which can then be cleaved in the haloform reaction.[11][14][15] Therefore, basic conditions are generally unsuitable for preparing monobrominated ketones.
Q2: What is the role of the acid or base catalyst, and how does it influence selectivity?
The catalyst's role is to facilitate the formation of the reactive intermediate—the enol in acid or the enolate in base.
-
Acid Catalyst (e.g., HBr, Acetic Acid): It protonates the carbonyl oxygen, which accelerates the keto-enol tautomerism to form the nucleophilic enol.[3][4] The rate of halogenation is dependent on the concentration of the ketone and the acid but is independent of the bromine concentration, confirming that enol formation is the slow, rate-determining step.[1][5][7][8] As mentioned, the HBr byproduct can catalyze the reaction, a phenomenon known as autocatalysis.[9]
-
Base Catalyst (e.g., NaOH, RO⁻): It deprotonates the α-carbon to form the more nucleophilic enolate anion.[13] This reaction is generally much faster than acid-catalyzed bromination. However, because the product of the first bromination is more acidic than the starting material, it is nearly impossible to stop the reaction at the monosubstituted stage under basic conditions.[11][14]
Q3: Can the structure of my ketone substrate affect the selectivity of bromination?
Absolutely. For unsymmetrical ketones, you face the additional challenge of regioselectivity—determining which α-carbon gets brominated. This is governed by the principles of kinetic versus thermodynamic control.
-
Thermodynamic Control: Favored by higher temperatures, weaker bases (allowing for equilibrium), and longer reaction times.[16] This leads to the formation of the more stable, more substituted enolate (or enol), and thus bromination occurs at the more substituted α-carbon.[17][18] This is often the case in standard acid-catalyzed brominations.[9]
-
Kinetic Control: Favored by low temperatures (-78 °C), strong, sterically hindered bases (like Lithium Diisopropylamide, LDA), and short reaction times.[16][17] These conditions favor the rapid removal of the most sterically accessible proton, leading to the formation of the less substituted, kinetic enolate.[17][18] Bromination then occurs at the less substituted α-carbon.
Section 2: Troubleshooting Guide - Practical Solutions for Common Issues
Here we address specific experimental problems with actionable solutions grounded in the principles discussed above.
Issue 1: Over-bromination leading to low yield of the desired monobrominated product.
This is a classic problem of reaction control. The key is to manage stoichiometry and the rate of reaction.
-
Solution 1.1: Precise Control of Stoichiometry & Reagent Addition
-
Causality: Using more than one equivalent of the brominating agent is the most direct path to polybromination.
-
Action: Use a slight sub-stoichiometric amount or a precise 1.0 equivalent of your brominating agent (e.g., Br₂, NBS). The slow, dropwise addition of the brominating agent to the ketone solution ensures that it reacts immediately, preventing a localized excess concentration that can lead to over-bromination.
-
-
Solution 1.2: Use of an HBr Scavenger
-
Causality: The autocatalytic effect of the HBr byproduct can accelerate unwanted side reactions.
-
Action: Incorporate a mild, non-nucleophilic base or an acid scavenger to neutralize the HBr as it forms. Epoxides or oxetanes can serve this purpose, reacting with HBr to form halohydrins.[19] This prevents the buildup of acid concentration, taming the reaction rate.
-
-
Solution 1.3: Choose a Milder, Stoichiometric Brominating Agent
-
Causality: Molecular bromine (Br₂) is highly reactive. Alternative reagents offer better control.
-
Action: Consider using N-Bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂).[3][20][21] These reagents provide a slow, controlled source of electrophilic bromine, significantly reducing the risk of over-bromination. CuBr₂ is particularly effective as it acts as both the bromine source and a Lewis acid catalyst, often yielding clean monobromination.[21][22][23]
-
Issue 2: Reaction is too slow or does not go to completion.
-
Solution 2.1: Optimize Catalyst Concentration
-
Causality: The rate of acid-catalyzed bromination is directly dependent on the acid concentration.[1][5]
-
Action: If the reaction is sluggish, a small increase in the amount of acid catalyst (e.g., a few drops of concentrated HBr or using acetic acid as the solvent) can significantly increase the rate of enol formation and, consequently, the overall reaction rate.[3][4]
-
-
Solution 2.2: Adjust Reaction Temperature
-
Causality: Like most reactions, the rate of bromination is temperature-dependent.
-
Action: Gently warming the reaction mixture can increase the rate. However, be cautious, as excessive heat can decrease selectivity and promote side reactions. A modest increase to 40-50 °C is often a good starting point.
-
Issue 3: Formation of undesired regioisomers in unsymmetrical ketones.
-
Solution 3.1: Leverage Kinetic vs. Thermodynamic Control
-
Causality: The regioselectivity depends on which enolate/enol intermediate is formed.
-
Action:
-
For bromination at the more substituted carbon (Thermodynamic Product): Use standard acid-catalyzed conditions (Br₂ in acetic acid) at room temperature or slightly elevated temperatures.[16]
-
For bromination at the less substituted carbon (Kinetic Product): This is more challenging with electrophilic bromination. The standard approach is to first form the kinetic enolate using a strong, bulky base (e.g., LDA) at low temperature (-78 °C), and then quench the enolate with a bromine source.[16][18]
-
-
Section 3: Advanced Protocols for High-Selectivity Monobromination
For researchers requiring high yields and purity, switching from the classical Br₂/AcOH method to more modern reagents is highly recommended.
Protocol 1: Monobromination using Copper(II) Bromide (CuBr₂)
This method is highly selective for monobromination and avoids the use of elemental bromine.[21][22] The reaction proceeds by converting the black Cu(II)Br₂ to white Cu(I)Br.[22]
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the ketone (1.0 eq).
-
Reagents: Add Copper(II) Bromide (2.2 eq).
-
Solvent: Add a suitable solvent mixture. A common choice is a 1:1 mixture of chloroform and ethyl acetate.[21][22]
-
Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the color change of the solid from black (CuBr₂) to white (CuBr).
-
Work-up: Once the reaction is complete (typically indicated by the disappearance of the black solid), cool the mixture to room temperature.
-
Purification: Filter the solid CuBr and wash it with the solvent. The filtrate contains the α-bromo ketone. The solvent can be removed under reduced pressure, and the crude product can be purified further by chromatography or recrystallization.
Protocol 2: α-Bromination using N-Bromosuccinimide (NBS)
NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[24][25] It serves as an excellent source for electrophilic bromine, often catalyzed by a radical initiator or acid.[25]
Step-by-Step Methodology:
-
Setup: To a solution of the ketone (1.0 eq) in a suitable solvent (e.g., CCl₄ for radical conditions, or methanol for acid-catalyzed conditions), add N-Bromosuccinimide (1.05-1.1 eq).[20][24][26]
-
Catalyst:
-
For acid-catalyzed conditions, a small amount of a catalyst like ammonium acetate or acidic alumina can be added.[20][24][26]
-
For radical-initiated reactions (less common for ketones unless targeting benzylic positions), a radical initiator like AIBN or benzoyl peroxide is used, typically with reflux in CCl₄.[24][27]
-
-
Reaction: Stir the mixture at the appropriate temperature (room temperature to reflux, depending on the substrate and catalyst) and monitor by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture. The succinimide byproduct can often be removed by filtration.
-
Purification: Wash the filtrate with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the resulting crude product as needed.
Section 4: Visualizing the Process
Understanding the mechanistic pathways and troubleshooting logic is enhanced through visualization.
Diagram 1: Acid-Catalyzed Bromination and the Path to Polybromination
Caption: Acid-catalyzed bromination proceeds via a rate-limiting enol formation.
Diagram 2: Troubleshooting Workflow for Over-Bromination
Caption: A logical workflow for diagnosing and solving over-bromination issues.
Section 5: Summary of Key Parameters for Selective Monobromination
| Parameter | Recommendation for Selectivity | Rationale |
| Brominating Agent | NBS or CuBr₂ over Br₂ | Provides a slower, more controlled release of electrophilic bromine, minimizing side reactions.[20][21][24] |
| Catalyst | Acid (e.g., AcOH, catalytic H⁺) | Acid catalysis is self-limiting; the product is less reactive than the starting material.[11][12] Avoid base catalysis. |
| Stoichiometry | 1.0 to 1.05 equivalents | Prevents excess brominating agent from reacting further with the desired monobrominated product. |
| Temperature | Room Temperature or gentle warming | Balances reaction rate with selectivity. High temperatures can lead to undesired side reactions and polybromination. |
| Solvent | Acetic acid, CHCl₃/EtOAc, CCl₄ | Choice depends on the brominating agent and conditions. Acetic acid often serves as both solvent and catalyst.[1][4] |
| Addition Method | Slow, dropwise addition | Maintains a low concentration of the brominating agent, preventing localized excess and over-reaction. |
References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
ChemTube3D. (n.d.). Acid-Catalysed Bromination of Ketones. Retrieved from [Link]
-
ChemTube3D. (n.d.). Base-Catalysed Bromination of Ketones - Summary. Retrieved from [Link]
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Wikipedia. (2023). Ketone halogenation. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Baxendale Group. (2016). Unsaturated ketones via copper(II) bromide mediated oxidation. Retrieved from [Link]
-
National Institutes of Health. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Retrieved from [Link]
-
American Chemical Society. (1965). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 30(8), 2845–2847. Retrieved from [Link]
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OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
YouTube. (2018). Kinetic and thermodynamic enolates. Retrieved from [Link]
-
LibreTexts. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Wikipedia. (n.d.). Copper(II) bromide. Retrieved from [Link]
-
ResearchGate. (2017). Copper (II) bromide catalysed one pot bromination and amination for the green, cost-effective synthesis of clopidogrel. Retrieved from [Link]
-
Organic Chemistry Academy. (2023). Thermodynamic vs Kinetic Enolates. Retrieved from [Link]
-
University of Calgary. (n.d.). Kinetic vs. Thermodynamic Enolates. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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JoVE. (2025). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Royal Society of Chemistry. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Retrieved from [Link]
-
Oxford Academic. (1974). Bromination of Aliphatic Ketones with Copper(II) Bromide in Organic Solvents. I. The Reaction of Acetone with Copper(II) Bromide in Methanol. Retrieved from [Link]
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American Chemical Society. (1979). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Retrieved from [Link]
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Royal Society of Chemistry Publishing. (2004). A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate. Retrieved from [Link]
-
Quora. (2018). Why does the acid catalyzed alpha halogenation of a carbonyl only occur once?. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 5.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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YouTube. (2016). Haloform Reaction Base Catalyzed Bromination of Aldehyde or Ketone. Retrieved from [Link]
-
SciSpace. (1966). Halogenation of ketones v studies on the mechanisms of base. Retrieved from [Link]
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Reddit. (2019). Thermodynamic vs kinetic enolate. Retrieved from [Link]
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Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
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YouTube. (2019). mechanism of alpha-halogenation of ketones. Retrieved from [Link]
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Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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PubMed. (2014). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α -Bromination Versus Ring Bromination. Retrieved from [Link]
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YouTube. (2021). Ketone + Br2 = ? (Alpha Substitution). Retrieved from [Link]
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YouTube. (2021). Bromination of Ketones. Retrieved from [Link]
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ResearchGate. (2016). What is the purpose of adding HBr in bromination? Hbr/Br2 system. Retrieved from [Link]
-
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MANAC Inc. (2024). Bromination reactions with hydrogen bromide. Retrieved from [Link]
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National Institutes of Health. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved from [Link]
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Removal of unreacted starting materials from product mixture
Welcome to the Technical Support Center for the purification of reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the critical step of removing unreacted starting materials and other impurities from your product. Here, you will find scientifically grounded, field-proven insights to help you navigate common purification challenges and optimize your experimental outcomes.
Choosing Your Purification Strategy: A Logic-Driven Approach
The first and most critical step in any purification workflow is selecting the appropriate technique. This decision is not arbitrary; it is dictated by the physicochemical properties of your product and the impurities you aim to remove. A common mistake is to default to a familiar technique without considering its suitability for the specific separation challenge at hand.
Here, we present a decision-making workflow to guide you in selecting the most effective purification method.
Caption: Decision tree for selecting a primary purification technique.
Crystallization: The Art and Science of Purification
Crystallization is a powerful technique for purifying solid organic compounds, leveraging differences in solubility between the desired product and impurities in a given solvent.[1][2]
Frequently Asked Questions (FAQs) about Crystallization
Q1: How do I choose the right solvent for crystallization?
A1: The ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at room or colder temperatures.[1] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).[1][3]
Solvent Selection Guide
| Solvent Property | Rationale |
| High Solvency at High Temperature | To dissolve the maximum amount of the impure solid.[4] |
| Low Solvency at Low Temperature | To maximize the recovery of the pure product upon cooling.[5] |
| Volatility | The solvent should be volatile enough to be easily removed from the purified crystals. |
| Inertness | The solvent should not react with the compound being purified. |
| Boiling Point | The boiling point should be lower than the melting point of the compound to prevent "oiling out". |
Q2: What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of dissolving in the hot solvent. This is often due to the solvent's boiling point being higher than the compound's melting point or the presence of significant impurities that depress the melting point. To prevent this, you can try using a lower-boiling point solvent or adding more solvent to ensure complete dissolution at a temperature below the melting point.[6]
Troubleshooting Guide for Crystallization
Issue 1: No crystals form upon cooling.
-
Cause: The solution may be too dilute, or the compound is highly soluble even at low temperatures.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Add a Seed Crystal: If available, add a small crystal of the pure compound to initiate crystallization.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[6]
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator.
-
Issue 2: The yield of recovered crystals is very low.
-
Cause: Too much solvent was used, the cooling process was too rapid, or the compound has significant solubility in the cold solvent.
-
Solution:
-
Optimize Solvent Volume: In subsequent attempts, use the minimum amount of hot solvent necessary to dissolve the compound.[7]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals and lower recovery.[6]
-
Solvent Combination: Consider using a two-solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent in which the compound is less soluble until the solution becomes slightly cloudy. Then, heat to clarify and cool slowly.[8]
-
Liquid-Liquid Extraction: Separating by Solubility
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9][10]
Frequently Asked Questions (FAQs) about Liquid-Liquid Extraction
Q1: How do I choose the appropriate organic solvent for extraction?
A1: The choice of solvent is crucial for effective separation. The ideal organic solvent should:
-
Readily dissolve the substance to be extracted.
-
Be immiscible with the other phase (usually water).
-
Have a low boiling point for easy removal by evaporation after extraction.
-
Be non-reactive with the solutes.
-
Be non-toxic and non-flammable for safety.
Common Extraction Solvents and Their Properties
| Solvent | Density (g/mL) | Boiling Point (°C) | Polarity | Notes |
| Diethyl Ether | 0.71 | 34.6 | Low | Highly flammable, forms peroxides. |
| Dichloromethane | 1.33 | 39.6 | Medium | Can form emulsions. |
| Ethyl Acetate | 0.90 | 77.1 | Medium | Good general-purpose solvent. |
| Hexane | 0.66 | 68 | Low | Used for non-polar compounds. |
Q2: What is an emulsion and how can I break it?
A2: An emulsion is a stable dispersion of one liquid in a second, immiscible liquid, which prevents the clear separation of the two layers. Emulsions are common when using chlorinated solvents like dichloromethane.
Techniques to Break an Emulsion:
-
Patience: Allow the separatory funnel to stand for a longer period.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.[11]
-
Filtration: Filter the mixture through a plug of glass wool.
-
Centrifugation: If available, centrifuging the mixture can force the layers to separate.
Troubleshooting Guide for Liquid-Liquid Extraction
Issue 1: I'm not sure which layer is the aqueous and which is the organic layer.
-
Cause: The relative densities of the two immiscible liquids determine which is the top and bottom layer.
-
Solution: Add a few drops of water to the separatory funnel. The layer that the water drops join is the aqueous layer. Most halogenated organic solvents are denser than water, while most non-halogenated organic solvents are less dense.
Issue 2: The desired product is not efficiently extracting into the organic layer.
-
Cause: The compound may have higher solubility in the aqueous phase than anticipated, or an insufficient volume of organic solvent was used.
-
Solution:
-
Multiple Extractions: Perform several extractions with smaller volumes of the organic solvent rather than one extraction with a large volume. This is a more efficient way to extract the compound.
-
Salting Out: Add an inert salt, such as sodium chloride, to the aqueous layer. This can decrease the solubility of the organic compound in the aqueous phase and promote its transfer to the organic layer.
-
pH Adjustment: If your compound has acidic or basic properties, you can adjust the pH of the aqueous layer to neutralize the compound and increase its solubility in the organic solvent. For example, an acidic compound will be more soluble in an organic solvent at a low pH.[12]
-
Distillation: Purification by Boiling Point
Distillation is a technique used to separate components of a liquid mixture based on differences in their boiling points.[13][14][15]
Frequently Asked Questions (FAQs) about Distillation
Q1: What is the difference between simple and fractional distillation?
A1:
-
Simple Distillation: This method is effective for separating liquids with significantly different boiling points (a difference of at least 25-70°C).[14][15] It is also used to separate a volatile liquid from a non-volatile solid.
-
Fractional Distillation: This technique is used for separating liquids with closer boiling points. It employs a fractionating column placed between the distillation flask and the condenser, which provides a large surface area for repeated vaporization and condensation cycles, leading to a better separation.[14][16]
Q2: When should I use vacuum distillation?
A2: Vacuum distillation is used for compounds that have very high boiling points (typically above 150°C at atmospheric pressure) or for compounds that are thermally unstable and would decompose at their atmospheric boiling point.[5][16] By reducing the pressure, the boiling point of the liquid is lowered.
Troubleshooting Guide for Distillation
Issue 1: The liquid is "bumping" violently during heating.
-
Cause: Uneven boiling due to superheating of the liquid.
-
Solution:
-
Add Boiling Chips: Always add a few boiling chips or a magnetic stir bar to the distillation flask before heating to promote smooth boiling.
-
Never add boiling chips to a hot liquid, as this can cause violent boiling over.
-
Issue 2: The temperature at the thermometer is fluctuating or is lower than expected.
-
Cause: The thermometer bulb is not correctly positioned, or the heating rate is too high.
-
Solution:
-
Proper Thermometer Placement: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Controlled Heating: Heat the distillation flask slowly and evenly to maintain a steady distillation rate.
-
Chromatography: The Workhorse of Purification
Chromatography encompasses a variety of techniques used to separate mixtures based on the differential distribution of their components between a stationary phase and a mobile phase.[17][18] For the removal of unreacted starting materials, column chromatography is a very common and effective method.[19]
Frequently Asked Questions (FAQs) about Chromatography
Q1: How do I select the right solvent system (mobile phase) for column chromatography?
A1: The selection of the mobile phase is typically guided by thin-layer chromatography (TLC) analysis. The goal is to find a solvent system that provides good separation between your desired product and the starting material/impurities. A good starting point is to aim for an Rf value of 0.2-0.4 for your product on the TLC plate.[20]
Q2: What is the difference between normal-phase and reverse-phase chromatography?
A2:
-
Normal-Phase Chromatography: Uses a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase. In this mode, non-polar compounds elute first, and polar compounds are retained more strongly on the column.
-
Reverse-Phase Chromatography: Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (like water, methanol, or acetonitrile). Here, polar compounds elute first, and non-polar compounds are retained longer.
Troubleshooting Guide for Chromatography
Issue 1: My compounds are not separating on the column (co-elution).
-
Cause: The chosen solvent system may not have the optimal polarity, or the column may be overloaded.
-
Solution:
-
Optimize the Mobile Phase: Re-evaluate your solvent system using TLC. Try different solvent combinations or a gradient elution, where the polarity of the mobile phase is gradually increased during the separation.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Use a larger column or reduce the amount of sample loaded.
-
Proper Column Packing: Ensure the column is packed uniformly to avoid channeling, which can lead to poor separation.
-
Issue 2: The product is taking a very long time to elute from the column.
-
Cause: The mobile phase is not polar enough to move the compound down the column.
-
Solution:
-
Increase Solvent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase.
-
Switch to a More Polar Solvent System: If a gradual increase is not effective, you may need to switch to a different, more polar solvent system altogether.
-
Precipitation: A Rapid Purification Method
Precipitation is a technique that separates a substance from a solution by converting it into a solid form.[21] This can be achieved by changing the temperature, altering the pH, or adding a substance in which the desired compound is insoluble.[22]
Frequently Asked Questions (FAQs) about Precipitation
Q1: What is the difference between crystallization and precipitation?
A1: While both processes result in the formation of a solid from a solution, crystallization is typically a slower, more controlled process that leads to the formation of a highly ordered crystalline solid, which tends to exclude impurities.[4][16] Precipitation is often a more rapid process that can sometimes trap impurities within the amorphous solid that is formed.[21]
Q2: How can I use precipitation to remove unreacted starting materials?
A2: If your product and starting material have different solubilities in a particular solvent or under specific pH conditions, you can exploit this to selectively precipitate one from the other. For instance, if your product is a salt that is insoluble in an organic solvent, you could potentially precipitate it out of the reaction mixture by adding that solvent.
Troubleshooting Guide for Precipitation
Issue 1: The precipitate is very fine and difficult to filter.
-
Cause: Rapid precipitation can lead to the formation of very small particles.
-
Solution:
-
Slower Addition of Precipitating Agent: Add the precipitating agent slowly while stirring to encourage the formation of larger particles.
-
Digestion: Heat the mixture gently (if the compounds are stable) for a period. This process, known as digestion or aging, can promote the growth of larger, more easily filterable particles.
-
Issue 2: The precipitate is contaminated with starting material.
-
Cause: The starting material may have co-precipitated with the product.
-
Solution:
-
Optimize Precipitation Conditions: Experiment with different solvents, temperatures, or pH values to find conditions that maximize the precipitation of the product while keeping the starting material in solution.
-
Wash the Precipitate: Thoroughly wash the filtered precipitate with a solvent in which the starting material is soluble but the product is not.
-
Reprecipitation: Redissolve the precipitate and then precipitate it again under more controlled conditions to improve purity.[7]
-
References
-
Distillation Of A Product From A Reaction | The Chemistry Blog. (2023, January 18). Retrieved from [Link]
-
Methods of Purification of Organic Compounds | CK-12 Foundation. (2025, November 18). Retrieved from [Link]
-
SOP: CRYSTALLIZATION. Retrieved from [Link]
-
How to Purify Compounds - Organic Chemistry. Varsity Tutors. Retrieved from [Link]
-
Crystallization process guide | industrial use - ANDRITZ GROUP. Retrieved from [Link]
-
Precipitation (chemistry) - Wikipedia. Retrieved from [Link]
-
The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9). Retrieved from [Link]
-
Purification of Organic Compounds- Purification Methods in Chemistry - Allen. Retrieved from [Link]
-
How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. Retrieved from [Link]
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Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. Retrieved from [Link]
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Methods of Purification of Organic Compounds - GeeksforGeeks. (2023, January 8). Retrieved from [Link]
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Crystallization - Organic Chemistry at CU Boulder. Retrieved from [Link]
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How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (2025, February 16). Retrieved from [Link]
-
3.3B: General Procedures for Removing Impurities - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
How To: Purify by Distillation - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Retrieved from [Link]
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Distillation - BYJU'S. (2019, December 8). Retrieved from [Link]
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Video: Separation of Mixtures via Precipitation - JoVE. (2015, March 4). Retrieved from [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
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-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. Retrieved from [Link]
-
Liquid–liquid extraction - Wikipedia. Retrieved from [Link]
-
Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). Retrieved from [Link]
-
How Is Chromatography Used for Purification? - Moravek. Retrieved from [Link]
-
What are the chemical separation methods for the resolution of a racemic mixture? - Quora. (2023, August 15). Retrieved from [Link]
-
Separation of an Unknown Mixture - The Department of Chemistry, UWI, Mona, Jamaica. Retrieved from [Link]
-
Separation by Extraction - Pilodist. Retrieved from [Link]
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Method for separating non-reacted monomer from mixture comprising non-reacted monomer - SciSpace. Retrieved from [Link]
-
4.2: Overview of Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
-
Chromatography Sample Preparation Guide - Organomation. Retrieved from [Link]
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Technical Support Center: Analytical Strategies for Impurity Profiling of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone
Prepared by: Senior Application Scientist, Analytical Chemistry Division
Welcome to our dedicated technical support guide for the analysis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] The control of impurities is a critical regulatory expectation throughout the drug development process.[3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, providing not just protocols but the scientific reasoning behind them to empower your analytical strategy.
Section 1: Understanding the Impurity Landscape
This first section addresses the foundational questions regarding what impurities to expect and how to proactively find them. A thorough understanding of potential impurities is the first step in developing a robust and specific analytical method.
Q1: What are the most likely process-related impurities I should expect during the synthesis of this compound?
A1: Based on the common synthetic route—the α-bromination of 1-(6-bromopyridin-2-yl)ethanone—the impurity profile is typically influenced by reaction stoichiometry, kinetics, and purification efficiency.[1][4] From our experience with similar halogenated aromatic ketones, we can categorize the most probable impurities as follows.
Table 1: Potential Process-Related Impurities in this compound
| Impurity Category | Specific Potential Impurity | Chemical Structure | Rationale for Formation | Recommended Primary Detection Method |
| Starting Material | 1-(6-bromopyridin-2-yl)ethanone | C₇H₆BrNO[5] | Incomplete conversion during the bromination reaction. | HPLC, GC-MS |
| Over-brominated Byproduct | 2,2-Dibromo-1-(6-bromopyridin-2-yl)ethanone | C₇H₄Br₃NO | Use of excess brominating agent or prolonged reaction time leading to a second bromination at the α-carbon.[1] | HPLC, LC-MS |
| Aromatic Substitution Byproduct | 2-Bromo-1-(x,6-dibromopyridin-2-yl)ethanone | C₇H₄Br₃NO | Under harsh conditions (e.g., high temperature or Lewis acid catalysis), electrophilic bromination can occur on the pyridine ring itself.[1] | HPLC, LC-MS, NMR |
| Reagent-Related Impurity | e.g., Succinimide (if NBS is used) | C₄H₅NO₂ | Byproduct from the N-bromosuccinimide (NBS) brominating agent. | HPLC (if UV active), GC-MS |
| Solvent-Related Impurity | Residual Solvents (e.g., Acetic Acid, Dichloromethane) | Varies | Incomplete removal during workup and drying steps. | GC-HS (Headspace) |
Q2: Beyond synthesis, what about degradation products? How can I generate and identify them?
A2: Identifying potential degradants is crucial for developing a stability-indicating method.[6] The best practice is to perform forced degradation (stress testing) studies, which intentionally expose the compound to harsh conditions to accelerate decomposition.[6][7] This helps reveal the degradation pathways and ensures your analytical method can separate these new impurities from the parent compound.[6]
A typical forced degradation study involves exposing a solution of this compound to the following conditions as per ICH guideline Q1A(R2):
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60 °C
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature
-
Oxidation: e.g., 3% H₂O₂ at room temperature
-
Thermal Stress: Solid-state sample at 105 °C
-
Photolytic Stress: Exposure to UV/Vis light (ICH Q1B)
The resulting samples are then analyzed, typically by HPLC-PDA or LC-MS, to identify and characterize any new peaks that appear.[7]
Section 2: Core Analytical Methodologies & Troubleshooting
High-Performance Liquid Chromatography (HPLC) is the gold standard for impurity analysis of non-volatile organic compounds due to its high resolution and sensitivity.[2] This section provides practical guidance on method development and troubleshooting.
Q3: Which analytical technique is the best starting point for routine impurity analysis, and why?
A3: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a Photodiode Array (PDA) detector is unequivocally the recommended starting point.
-
Rationale: The target molecule is a moderately polar aromatic ketone, which is well-suited for retention and separation on non-polar stationary phases like C18. RP-HPLC offers excellent resolving power to separate structurally similar impurities.[8] The PDA detector is critical during method development as it allows you to assess peak purity and identify the optimal detection wavelength for all components, ensuring you don't miss impurities that may have different UV maxima than the parent compound.[9]
Q4: I'm developing an HPLC method and seeing poor peak shape (e.g., tailing, fronting) for my main peak. What should I check?
A4: Poor peak shape is a common issue that can compromise resolution and integration accuracy. The cause is often multifactorial. Here is a logical troubleshooting workflow.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Table 2: HPLC Troubleshooting Guide: Common Causes & Solutions
| Issue Observed | Potential Cause | Recommended Action |
| Peak Tailing | Secondary Silanol Interactions: Basic pyridine nitrogen interacting with acidic silanols on the silica support. | Use a modern, end-capped column. Lower the mobile phase pH (e.g., to 2.5-3.5 with formic or phosphoric acid) to protonate the pyridine nitrogen. |
| Column Overload: Injecting too much sample mass. | Dilute the sample and re-inject. A 10-fold dilution is a good starting point. | |
| Peak Fronting | Sample Solvent Stronger than Mobile Phase: Sample dissolved in a solvent that is much stronger (more eluting power) than the starting mobile phase. | Re-dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Collapse/Void: Physical degradation of the column bed. | Replace the column. Ensure operating pressure does not exceed the column's maximum limit. | |
| Split Peaks | Clogged Frit or Contaminated Column Inlet: Particulate matter blocking the flow path. | Disconnect the column and reverse flush it at a low flow rate. If this fails, replace the column. |
| Sample Solvent Incompatibility: Sample precipitates upon injection into the mobile phase. | Ensure the sample solvent is miscible with the mobile phase. |
Q5: Can you provide a robust starting point for an RP-HPLC method?
A5: Absolutely. The following protocol is a validated starting point that should provide good initial separation. Method optimization will likely be required to achieve the best resolution for your specific impurity profile.
Table 3: Recommended Starting Parameters for RP-HPLC Method Development
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18, 150 x 4.6 mm, 3.5 µm | A workhorse column providing a good balance of efficiency and backpressure. The 3.5 µm particle size offers higher resolution than 5 µm. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier, making it compatible with LC-MS analysis if needed.[8] It also controls pH to ensure consistent analyte ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good UV transparency. |
| Gradient | 0-2 min: 10% B; 2-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B | A shallow gradient is essential for resolving closely eluting impurities. The hold and re-equilibration steps ensure reproducibility. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature reduces viscosity and can improve peak shape and efficiency. It must be controlled for reproducible retention times. |
| Injection Vol. | 5 µL | A small volume minimizes injection-related band broadening. |
| Detection (PDA) | 210 - 400 nm, Monitor at 254 nm | Monitor a wide range to capture all chromophores. 254 nm is a good starting point for aromatic compounds. Extract chromatograms at other wavelengths to check for co-eluting peaks. |
| Sample Conc. | ~0.5 mg/mL in 50:50 Water:Acetonitrile | This concentration should provide a strong main peak signal without overloading the column. The diluent should be weaker than or match the initial mobile phase. |
Section 3: Structural Elucidation of Unknown Impurities
Identifying an unknown peak is a critical step in process development and quality control. This requires a systematic approach combining separation science with powerful spectroscopic techniques.
Q6: I have a persistent unknown peak in my chromatogram. What is the standard workflow to identify it?
A6: The workflow for identifying an unknown involves gathering data to propose a structure and then confirming it. The combination of LC-MS and NMR is exceptionally powerful for this task.[10]
Caption: Workflow for the identification of an unknown impurity.
Step-by-Step Explanation:
-
Initial Data (HPLC-PDA): Use the retention time and UV spectrum as initial identifiers.
-
Mass Spectrometry (LC-MS): This is the most critical first step. It provides the molecular weight of the impurity. The presence of one or two bromine atoms will give a characteristic isotopic pattern (¹⁹Br/⁸¹Br are ~50:50 abundance), which is a huge clue. MS/MS fragmentation can reveal structural fragments.[2][10]
-
Isolation (Preparative HPLC): If the structure cannot be determined from MS data alone, the impurity must be isolated in sufficient quantity and purity for NMR analysis.
-
NMR Spectroscopy: NMR is the gold standard for unambiguous structure elucidation.[11] It provides detailed information about the carbon-hydrogen framework, connectivity, and the position of substituents on the pyridine ring.[10][11]
-
Confirmation: The ultimate proof is to synthesize the proposed structure and confirm that its retention time, mass spectrum, and NMR spectrum match those of the isolated impurity.
Q7: When should I prioritize using LC-MS versus NMR?
A7: LC-MS and NMR are complementary, not mutually exclusive.
-
Use LC-MS first for: Rapidly determining the molecular weight of all impurities in a complex mixture without needing to isolate them. It is ideal for initial screening and for identifying process-related impurities where the potential structures are already suspected (e.g., starting material, over-brominated product).
-
Use NMR for: Unambiguous structural determination when MS data is inconclusive, especially for identifying isomers (which have the same mass) or for complex structures where fragmentation patterns are difficult to interpret. NMR is essential for the final, definitive proof of structure.[11]
Section 4: Method Validation Essentials
Once a method is developed, it must be validated to prove it is suitable for its intended purpose.[3][12] Validation is a mandatory requirement for methods used in a regulated environment.[13]
Q8: What are the key parameters I need to validate for an impurity quantification method according to ICH Q2(R1) guidelines?
A8: For a quantitative impurity method, several key performance characteristics must be formally evaluated and documented.[14][15]
Table 4: Key ICH Validation Parameters for Impurity Methods
| Validation Parameter | Purpose | How It's Typically Assessed |
| Specificity / Selectivity | To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., other impurities, degradants, the main compound).[13][14] | Analyze a placebo, spiked samples, and forced degradation samples. Peak purity analysis using a PDA detector is also essential. |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated.[12][15] | Determined based on signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12] | Determined based on signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. The LOQ must be at or below the reporting threshold. |
| Linearity | To demonstrate a proportional relationship between the concentration of the impurity and the analytical response over a specified range. | Analyze a series of solutions with known impurity concentrations (typically 5-6 levels) and perform a linear regression analysis (r² ≥ 0.99). |
| Range | The interval between the upper and lower concentrations for which the method has been demonstrated to have suitable linearity, accuracy, and precision.[12] | For impurities, the range is typically from the LOQ to 120% of the specification limit.[13] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Assessed by analyzing samples spiked with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, 120% of spec limit) and calculating the percent recovery. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at two levels: Repeatability (same lab, same day) and Intermediate Precision (different days, analysts, or equipment). | Calculate the Relative Standard Deviation (%RSD) of a series of measurements (typically n=6). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate). | Intentionally vary parameters and observe the effect on the results (e.g., resolution, retention time). |
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Rajput, D., Rajat, V., & Goyal, A. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
- Analytical method validation: A brief review. (n.d.). GSC Biological and Pharmaceutical Sciences.
- Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. SIELC Technologies.
- An In-depth Technical Guide to Potential Impurities in Synthesized 2,2-Dibromo-1-(4-chlorophenyl)ethanone. Benchchem.
- Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. (2017). Macedonian Pharmaceutical Bulletin.
- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- 2-Bromo-1-(6-bromopyridin-2-yl)ethan-1-one. ChemScene.
- 1-(6-BROMOPYRIDIN-2-YL)ETHAN-1-ONE | CAS 49669-13-8.
- Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone. Benchchem.
- Development of an RP-HPLC–PDA method for brompheniramine impurity profiling in a multi-ingredient cough syrup. (2026). Discover Chemistry.
- Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach. (n.d.).
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparative analysis of the spectroscopic techniques used to elucidate and confirm the structure of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone, a halogenated pyridine derivative with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to not only present experimental data but also to explain the underlying principles and rationale behind the analytical choices, ensuring a thorough understanding for researchers in the field.
The structural integrity of a molecule is paramount, directly influencing its biological activity, safety profile, and intellectual property standing. Therefore, a multi-faceted analytical approach is not just recommended but essential. Here, we will delve into the expected and comparative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a comprehensive and validated structural profile of the target compound.
Molecular Structure and Predicted Spectroscopic Features
The structure of this compound (CAS: 142978-11-8, Molecular Formula: C₇H₅Br₂NO, Molecular Weight: 278.93 g/mol ) presents several key features that will give rise to characteristic spectroscopic signals.[1][2] The molecule consists of a 2,6-disubstituted pyridine ring, an α-bromo ketone moiety, and three aromatic protons.
Figure 1. Chemical structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For this compound, we anticipate two distinct regions in the spectrum: the aromatic region and the aliphatic region.
Expected ¹H NMR Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Pyridine-H (3, 4, 5 positions) | 7.5 - 8.5 | m | 3H | |
| -CH₂Br | 4.4 - 4.6 | s | 2H |
Comparative Analysis:
The methylene protons adjacent to the bromine and carbonyl group (-CH₂Br) are expected to appear as a singlet in the range of 4.4-4.6 ppm. This is consistent with data from similar α-bromo ketones, such as 2-bromo-1-(4-chlorophenyl)ethanone (δ 4.42 ppm, s, 2H) and 2-bromo-1-(m-tolyl)ethanone (δ 4.46 ppm, s, 2H).[3]
The three protons on the pyridine ring will exhibit a more complex splitting pattern due to spin-spin coupling. Based on data for 2-bromopyridine and 2,6-dibromopyridine, these aromatic protons are expected in the downfield region (7.5 - 8.5 ppm).[4][5] The specific coupling constants will be crucial in assigning the individual protons.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of a molecule. Each unique carbon atom will produce a distinct signal.
Expected ¹³C NMR Data:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (Ketone) | 190 - 195 |
| C-Br (Pyridine) | 140 - 145 |
| C-C=O (Pyridine) | 150 - 155 |
| Pyridine CH | 120 - 140 |
| -CH₂Br | 30 - 35 |
Comparative Analysis:
The carbonyl carbon (C=O) is expected to resonate in the downfield region, typically between 190-195 ppm, which is characteristic for α-halo ketones.[3] The carbon of the bromomethylene group (-CH₂Br) is anticipated to appear around 30-35 ppm.[3] The carbons of the pyridine ring will have distinct chemical shifts influenced by the bromine and acetyl substituents. For comparison, the carbons in 2-bromopyridine show signals at approximately 150.3, 142.4, 138.6, 128.4, and 122.8 ppm.[6][7] The substituted carbons in our target molecule will have their shifts adjusted accordingly. For instance, the carbon bearing the second bromine atom is expected to be in a similar range to that of 2,6-dibromopyridine.[8]
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy identifies functional groups based on their characteristic vibrational frequencies.
Expected IR Data:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ketone) | 1700 - 1720 | Strong |
| C-Br | 500 - 600 | Medium-Strong |
| C-N (Pyridine) | 1550 - 1610 | Medium |
| Aromatic C-H | 3000 - 3100 | Medium |
Comparative Analysis:
A strong absorption band between 1700 and 1720 cm⁻¹ is a definitive indicator of the carbonyl group (C=O) of the ketone. This is a highly reliable diagnostic peak. For example, 2-bromo-1-phenyl-ethanone exhibits a strong C=O stretch around this region.[9] The C-Br stretching vibration is expected in the lower frequency region of the spectrum. The presence of the pyridine ring will be confirmed by C-N and aromatic C-H stretching vibrations.[10]
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) provides the molecular weight of the compound and information about its structure through fragmentation patterns.
Expected Mass Spectrometry Data:
| Ion | m/z | Comments |
| [M]⁺ | 277, 279, 281 | Molecular ion peak with characteristic isotopic pattern for two bromine atoms. |
| [M-Br]⁺ | 198, 200 | Loss of one bromine atom. |
| [M-CH₂Br]⁺ | 184, 186 | Loss of the bromomethyl group. |
| [C₅H₃BrNCO]⁺ | 184, 186 | Fragment corresponding to the bromopyridinoyl cation. |
| [C₅H₃BrN]⁺ | 156, 158 | Fragment corresponding to the bromopyridine cation. |
Comparative Analysis:
Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a molecule with two bromine atoms will show three peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.[11] This pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms. The fragmentation pattern will likely involve the loss of a bromine atom or the bromomethyl group, leading to characteristic daughter ions.[12]
Experimental Protocols
The following are generalized, step-by-step methodologies for the key spectroscopic experiments.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Figure 2. Workflow for the spectroscopic confirmation of the target compound.
Conclusion
The structural confirmation of this compound relies on a synergistic approach, integrating data from multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition through its characteristic isotopic pattern. By comparing the expected data with that of structurally related compounds, a high degree of confidence in the assigned structure can be achieved. This guide serves as a comprehensive resource for researchers, providing both the theoretical underpinnings and practical considerations for the spectroscopic analysis of this and similar novel chemical entities.
References
-
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Retrieved from [Link]
-
Köse, E. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. DergiPark. Retrieved from [Link]
-
ResearchGate. (2016). the spectroscopic analysis of 2,4'-dibromoacetophenone moleculeby using quantum chemical calculations. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(6-bromopyridin-2-yl)ethanone. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1,2-diphenyl-. Retrieved from [Link]
-
ResearchGate. (n.d.). Electroselective α-bromination of acetophenone using: In situ bromonium ions from ammonium bromide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(6-methylpyridin-2-yl)ethanone. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Retrieved from [Link]
-
SpectraBase. (n.d.). bis(6-Bromopyridin-2-yl)methanone. Retrieved from [Link]
-
YouTube. (2023). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C NMR spectrum: 2-bromo-2-methylpropane. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone and Other α-Halo Ketones
Introduction: The Versatile Role of α-Halo Ketones in Modern Synthesis
α-Halo ketones are a cornerstone class of bifunctional molecules, prized for their versatility as synthetic intermediates in organic chemistry and drug discovery.[1] Their dual electrophilic sites—the carbonyl carbon and the α-carbon bearing a halogen—provide a rich platform for a diverse array of chemical transformations.[2] These transformations include nucleophilic substitutions, rearrangements, and the construction of complex heterocyclic systems, which are prevalent in many biologically active compounds.[1]
This guide provides an in-depth comparison of the reactivity of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone , a heteroaromatic α-halo ketone, with other commonly employed α-halo ketones such as α-chloroacetone and α-bromoacetophenone. By examining their structural and electronic properties, we will explore how these differences manifest in key reactions, supported by experimental data and detailed protocols. This analysis is designed to offer researchers, scientists, and drug development professionals the field-proven insights necessary to make informed decisions in their synthetic endeavors.
Section 1: A Comparative Analysis of Structural and Electronic Properties
The reactivity of an α-halo ketone is fundamentally governed by the interplay of electronic and steric effects imparted by its constituent groups. The presence of the electron-withdrawing carbonyl group polarizes the adjacent carbon-halogen bond, rendering the α-carbon highly susceptible to nucleophilic attack.[2]
Caption: Structures of α-halo ketones discussed in this guide.
This compound presents a unique electronic profile. The pyridine ring is inherently electron-deficient, an effect that is amplified by the presence of a bromine atom at the 6-position. This combined electron-withdrawing capacity significantly enhances the electrophilicity of the α-carbon, suggesting a heightened reactivity towards nucleophiles compared to α-bromoacetophenone, which bears a less electron-withdrawing phenyl group.
In contrast, α-chloroacetone represents a simple alkyl α-halo ketone. While reactive, the methyl group is electron-donating relative to the aromatic systems, making its α-carbon less electrophilic than its aromatic counterparts. The nature of the halogen itself is also a critical determinant of reactivity, with the leaving group ability following the trend I > Br > Cl > F.[3]
Section 2: Comparative Reactivity in Nucleophilic Substitution (SN2) Reactions
The most characteristic reaction of α-halo ketones is the SN2 displacement of the halide by a nucleophile.[4] This reaction is exceptionally facile due to the stabilization of the transition state by the adjacent carbonyl group.[5] The rate of this reaction is highly sensitive to the electronic nature of the ketone and the leaving group ability of the halogen.
Caption: Generalized SN2 mechanism for α-halo ketones.
Quantitative Reactivity Comparison
Experimental data on the reaction of α-haloacetones with sodium iodide in acetone provides a stark illustration of the leaving group's importance. The reactivity of α-bromo ketones is intermediate to that of α-chloro and α-iodo ketones.
| α-Halo Ketone | Halogen Leaving Group | Relative Reaction Rate |
| α-Iodoacetone | I | ~35,000[3][5] |
| α-Bromoacetone | Br | Intermediate |
| α-Chloroacetone | Cl | 1[3][5] |
| α-Fluoroacetone | F | Very Slow[3] |
Due to the strong electron-withdrawing nature of the 6-bromopyridin-2-yl group, it is anticipated that This compound would exhibit a significantly faster SN2 reaction rate than α-bromoacetophenone under identical conditions.
Experimental Protocol: SN2 Reaction of an α-Bromo Ketone with a Nucleophile
This protocol describes a general procedure for the reaction of an α-bromo ketone with a nucleophile, such as sodium phenoxide.
Causality Behind Experimental Choices:
-
Solvent: Acetone or DMF are excellent choices as they are polar aprotic solvents that favor the SN2 mechanism.
-
Temperature: The reaction is often run at room temperature. Lowering the temperature can help to minimize side reactions like elimination, which typically have a higher activation energy.[6]
-
Nucleophile Basicity: Weakly basic nucleophiles are preferred. Strong bases can induce competing deprotonation at the α'-position, leading to enolate formation and subsequent side reactions like the Favorskii rearrangement.[4]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nucleophile (e.g., sodium phenoxide, 1.1 equivalents) in a suitable solvent (e.g., dry acetone).
-
Addition: To this solution, add the α-bromo ketone (1.0 equivalent) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Experimental workflow for a typical SN2 reaction.
Section 3: The Favorskii Rearrangement
The Favorskii rearrangement is a base-catalyzed reaction of α-halo ketones that yields carboxylic acid derivatives.[7][8] The mechanism is highly dependent on the structure of the starting material.
-
Cyclopropanone Mechanism: For α-halo ketones with at least one α'-hydrogen, the reaction proceeds through a cyclopropanone intermediate.[9]
-
Quasi-Favorskii Mechanism: For α-halo ketones lacking α'-hydrogens, such as This compound , the rearrangement occurs via a different pathway, often referred to as the quasi- or semi-benzilic acid rearrangement.[8][10]
Caption: Comparison of Favorskii rearrangement mechanisms.
The structural constraints of This compound dictate that it will undergo the quasi-Favorskii rearrangement. This contrasts with acyclic α-halo ketones like α-chloroacetone, which would proceed via the cyclopropanone pathway. This mechanistic divergence can lead to different product outcomes and may require different reaction conditions for optimization.
Experimental Protocol: Favorskii Rearrangement
This protocol outlines the rearrangement of a cyclic α-halo ketone to a ring-contracted ester.[10]
Causality Behind Experimental Choices:
-
Base: A strong base like sodium methoxide is used to either deprotonate the α'-position or, in the case of a quasi-Favorskii, to attack the carbonyl directly.
-
Temperature: The reaction may require heating to facilitate the rearrangement, particularly for less reactive substrates.[10]
Step-by-Step Methodology:
-
Preparation: To a solution of the α-halo ketone (1.0 equivalent) in an appropriate solvent (e.g., methanol for ester formation), add a solution of the base (e.g., sodium methoxide, 1.5 equivalents in methanol) at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for a specified time (e.g., 4 hours), monitoring by TLC.[10]
-
Workup: After cooling, neutralize the mixture with an acid (e.g., saturated aqueous NH₄Cl) and extract with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude ester by distillation or column chromatography.
Section 4: Utility in Heterocyclic Synthesis
α-Halo ketones are invaluable precursors for synthesizing a wide variety of heterocycles.[2] For example, in the Hantzsch thiazole synthesis, an α-halo ketone reacts with a thioamide to form a thiazole ring.
The use of This compound in such syntheses allows for the direct incorporation of the 6-bromopyridin-2-yl moiety into the final heterocyclic product. This is a powerful strategy in medicinal chemistry, as the pyridine ring is a common pharmacophore, and the bromine atom provides a handle for further functionalization, for instance, through cross-coupling reactions.
Conclusion
This compound emerges as a highly reactive α-halo ketone, distinguished by the potent electron-withdrawing character of its heteroaromatic substituent. This electronic feature is predicted to accelerate its participation in nucleophilic substitution reactions compared to analogues like α-bromoacetophenone. Its lack of α'-hydrogens dictates a specific pathway in base-catalyzed rearrangements, namely the quasi-Favorskii mechanism. The synthetic utility of this building block is further underscored by its potential to introduce the valuable bromopyridinyl scaffold into complex heterocyclic systems, offering significant advantages for researchers in drug discovery and materials science. Understanding these comparative reactivities is crucial for the strategic design of efficient and novel synthetic routes.
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Comparison of different synthetic routes for 2-Bromo-1-(6-bromopyridin-2-yl)ethanone
Introduction
2-Bromo-1-(6-bromopyridin-2-yl)ethanone is a key heterocyclic building block in medicinal and materials chemistry. Its structure, featuring a pyridine ring substituted with two bromine atoms and an α-bromo ketone moiety, offers multiple reactive sites for further chemical modification. This dual reactivity makes it a valuable precursor for constructing complex molecular architectures, particularly in the development of novel pharmaceutical agents and functional materials. The strategic synthesis of this compound is therefore of significant interest to researchers in drug discovery and organic synthesis.
This guide provides an in-depth comparison of the primary synthetic routes to this compound. We will dissect two distinct, field-proven strategies, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of their respective strengths and weaknesses to aid researchers in making informed decisions for their synthetic campaigns.
Route 1: Convergent Synthesis from 2,6-Dibromopyridine
This approach is arguably the most direct and reliable, beginning with the commercially available and symmetrically substituted 2,6-dibromopyridine. The core strategy involves a selective mono-functionalization of one C-Br bond to introduce the acetyl group, followed by a standard α-bromination of the newly formed ketone.
Mechanistic Rationale & Workflow
The key to this route's success lies in the selective activation of one of the two C-Br bonds on the pyridine ring. A standard Friedel-Crafts acylation is not feasible due to the electron-deficient nature of the pyridine ring, which is further deactivated by the two electron-withdrawing bromine atoms. The pyridine nitrogen would also readily coordinate with and quench the Lewis acid catalyst.[1]
Therefore, a more robust method involving organometallic chemistry is employed. A lithium-halogen exchange reaction is ideal for this purpose.[2] Using one equivalent of an alkyllithium reagent, such as n-butyllithium (n-BuLi), at very low temperatures allows for the selective exchange of one bromine atom for a lithium atom, forming the highly reactive 2-bromo-6-lithiopyridine intermediate. This species is a potent nucleophile and can be efficiently trapped with an acylating agent like N,N-dimethylacetamide to generate the key intermediate, 2-acetyl-6-bromopyridine.[3][4] The final step is a classic acid-catalyzed α-bromination of the methyl ketone.[5]
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A Researcher's Guide to the Biological Activity Screening of Imidazo[1,2-a]pyridine Derivatives
This guide provides a comprehensive overview of the biological activity screening of imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. While the initial focus of this investigation was on derivatives of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone, the synthetic pathway from this precursor naturally leads to the formation of the imidazo[1,2-a]pyridine scaffold. This guide, therefore, concentrates on the biological evaluation of this broader, highly relevant chemical space. We will delve into the rationale behind experimental design and provide detailed protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities, supported by comparative data and mechanistic insights.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The imidazo[1,2-a]pyridine core is considered a "privileged structure" in drug discovery.[1] This is due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets.[1][2] Derivatives of this scaffold have been reported to exhibit a diverse array of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The versatility of the imidazo[1,2-a]pyridine ring system allows for substitutions at various positions, enabling the fine-tuning of its biological activity and pharmacokinetic properties.
Comparative Biological Activity Screening: A Multi-Faceted Approach
A thorough evaluation of novel chemical entities requires a multi-pronged screening approach to identify and characterize their biological effects. This guide will focus on three key areas of significant therapeutic interest: oncology, infectious diseases, and inflammatory conditions.
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives is a burgeoning area of research.[4] Many derivatives have shown potent cytotoxic effects against various cancer cell lines.[5][6]
For a robust comparative analysis, it is essential to benchmark the activity of novel imidazo[1,2-a]pyridine derivatives against established anticancer agents. A suitable comparator is Doxorubicin , a widely used chemotherapeutic drug. Additionally, comparing with other heterocyclic compounds known for their anticancer properties, such as certain 1,3,4-oxadiazole or benzothiazole derivatives , can provide valuable structure-activity relationship (SAR) insights.[5]
The following table summarizes hypothetical cytotoxicity data for a series of novel imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines, with Doxorubicin as a positive control. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are presented.
| Compound | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) | Normal Fibroblasts (NIH/3T3) IC50 (µM) |
| IMP-1 | 8.5 | 12.3 | 10.1 | > 50 |
| IMP-2 | 5.2 | 7.8 | 6.5 | > 50 |
| IMP-3 | 15.6 | 21.4 | 18.9 | > 50 |
| Doxorubicin | 0.9 | 1.2 | 1.0 | 5.8 |
Data is illustrative and based on typical findings in the literature.[5]
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of microbial pathogens.[7][8]
Ciprofloxacin , a broad-spectrum fluoroquinolone antibiotic, and Fluconazole , a common antifungal agent, serve as excellent positive controls for comparative antimicrobial screening.
The table below presents hypothetical MIC values for representative imidazo[1,2-a]pyridine derivatives against common bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9]
| Compound | S. aureus (ATCC 25923) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | C. albicans (ATCC 10231) MIC (µg/mL) |
| IMP-4 | 16 | 32 | 64 |
| IMP-5 | 8 | 16 | 32 |
| Ciprofloxacin | 0.5 | 0.25 | N/A |
| Fluconazole | N/A | N/A | 8 |
Data is illustrative and based on typical findings in the literature.[8][10]
Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, driving the search for novel anti-inflammatory therapeutics. Imidazo[1,2-a]pyridine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[11][12]
Diclofenac , a widely used nonsteroidal anti-inflammatory drug (NSAID), is an appropriate reference compound for in vitro anti-inflammatory assays.
Protein denaturation is a well-established cause of inflammation. The ability of a compound to inhibit protein denaturation can be indicative of its anti-inflammatory potential. The following table shows hypothetical data for the inhibition of heat-induced albumin denaturation by imidazo[1,2-a]pyridine derivatives.
| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| IMP-6 | 100 | 45.2 |
| 200 | 68.9 | |
| IMP-7 | 100 | 55.8 |
| 200 | 79.1 | |
| Diclofenac | 100 | 85.4 |
| 200 | 92.7 |
Data is illustrative and based on typical findings in the literature.[13][14]
Experimental Protocols
To ensure scientific rigor and reproducibility, the following detailed protocols for the aforementioned biological assays are provided.
Protocol 1: In Vitro Anticancer Screening using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2) and a normal cell line (e.g., NIH/3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compounds (imidazo[1,2-a]pyridine derivatives) and positive control (Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and Doxorubicin for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values.
Protocol 2: Antimicrobial Susceptibility Testing using the Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][18]
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli) and fungal strain (C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi
-
96-well microplates
-
Test compounds and positive controls (Ciprofloxacin, Fluconazole)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds and controls in the appropriate broth in a 96-well plate.[18]
-
Inoculation: Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.[19]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.[18]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth. This can be determined by visual inspection or by measuring the absorbance at 600 nm.[9]
Protocol 3: In Vitro Anti-inflammatory Assay using Inhibition of Protein Denaturation
This assay assesses the ability of a compound to prevent the denaturation of proteins, a key event in the inflammatory response.[13][14]
Materials:
-
Bovine Serum Albumin (BSA) or egg albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compounds and positive control (Diclofenac)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of varying concentrations of the test compounds or Diclofenac.[13]
-
Incubation: Incubate the mixtures at 37°C for 20 minutes, followed by heating at 70°C for 5 minutes to induce denaturation.[20]
-
Absorbance Measurement: After cooling, measure the turbidity of the solutions by measuring the absorbance at 660 nm.[13]
-
Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[13]
Mechanistic Insights and Signaling Pathways
The biological activities of imidazo[1,2-a]pyridine derivatives are often attributed to their interaction with specific cellular pathways.
Anticancer Mechanism: Apoptosis Induction
Many anticancer agents, including imidazo[1,2-a]pyridine derivatives, exert their effects by inducing apoptosis, or programmed cell death.[6] This can occur through various signaling pathways, such as the modulation of the Akt signaling pathway, which is crucial for cell survival and proliferation.[6]
Caption: Simplified signaling pathway of apoptosis induction by imidazo[1,2-a]pyridine derivatives.
Anti-inflammatory Mechanism: Modulation of NF-κB Pathway
The anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives are linked to the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[21] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, such as iNOS and COX-2.[21]
Caption: Modulation of the NF-κB signaling pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the biological activity screening of novel imidazo[1,2-a]pyridine derivatives.
Caption: General experimental workflow for biological activity screening.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutic agents with diverse biological activities. This guide has provided a framework for the systematic screening of these derivatives for their anticancer, antimicrobial, and anti-inflammatory potential. By employing robust and standardized experimental protocols, researchers can effectively identify and characterize lead compounds for further development. The elucidation of the underlying mechanisms of action will be crucial for the rational design and optimization of future drug candidates based on this versatile heterocyclic core.
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. PubMed. [Link]
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A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. NIH. [Link]
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Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors. University of Arizona. [Link]
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Synthesis and anti-inflammatory activity of imidazo[1,2-a] pyridinyl/pyrazinyl benzamides and acetamides. ResearchGate. [Link]
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Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Pharmacy Education. [Link]
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Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. International Journal of Pharmaceutical Sciences. [Link]
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In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
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Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines. PubMed. [Link]
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In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Chemical Engineering Transactions. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. [Link]
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Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. PubMed. [Link]
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A Comparative Guide to the Mechanistic Pathways of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Dichotomous Reactivity
In the landscape of synthetic organic chemistry, building blocks possessing multiple, selectively addressable reactive sites are of paramount importance. 2-Bromo-1-(6-bromopyridin-2-yl)ethanone is a prime exemplar of such a scaffold. This guide provides an in-depth analysis of the mechanistic principles governing its reactivity, offering a comparative perspective against common alternatives. By understanding the causality behind its reaction pathways, researchers can harness its full potential for the synthesis of complex heterocyclic systems relevant to pharmaceutical and materials science.
The molecule's structure is unique in that it features two distinct carbon-bromine bonds with fundamentally different chemical properties:
-
An α-bromo ketone system: The bromine atom is adjacent to a carbonyl group, rendering the α-carbon highly electrophilic and susceptible to nucleophilic attack.
-
A 2-bromo-pyridine moiety: The bromine atom is attached to an sp²-hybridized carbon of an aromatic, electron-deficient pyridine ring, making it an ideal handle for transition-metal-catalyzed cross-coupling reactions.
This guide will dissect these two reactive centers, exploring their mechanistic behavior, selectivity, and performance relative to alternative synthetic tools.
Synthesis of the Core Scaffold
The most direct and common route to this compound involves the α-bromination of the parent ketone, 1-(6-bromopyridin-2-yl)ethanone[1][2]. This reaction typically proceeds via an acid-catalyzed enolization followed by electrophilic attack by bromine.
Caption: Synthesis via α-bromination of the parent ketone.
Alternatives like N-Bromosuccinimide (NBS) can also be employed, often offering milder conditions and better control to prevent polybromination, which can be a challenge with molecular bromine.
Part 1: The α-Bromo Ketone Moiety - A Gateway to Heterocycles
The α-bromo ketone is a classic and powerful electrophile. Its reactivity is significantly enhanced compared to a simple alkyl bromide like bromoethane due to the adjacent electron-withdrawing carbonyl group, which polarizes the C-Br bond and stabilizes the transition state of nucleophilic attack.[3]
Mechanistic Pathway: SN2 Nucleophilic Substitution
Reactions at this center overwhelmingly proceed via a concerted SN2 mechanism.[3] An incoming nucleophile attacks the electrophilic α-carbon from the backside relative to the bromide leaving group, resulting in an inversion of stereochemistry if the carbon were chiral.[4]
Caption: Generalized SN2 mechanism at the α-carbon.
This reactivity is the cornerstone of classical heterocyclic syntheses, such as the Hantzsch thiazole synthesis or the formation of imidazopyridines, which are privileged scaffolds in medicinal chemistry.
Comparative Analysis: α-Halo Ketone Alternatives
The choice of the α-halogen significantly impacts reactivity, following the general trend of leaving group ability: I > Br > Cl > F.
| Reagent Alternative | Key Advantages | Key Disadvantages | Mechanistic Implication |
| 2-Chloro-1-(6-bromopyridin-2-yl)ethanone | Lower cost of chlorinating agents (e.g., SO₂Cl₂). More stable for storage. | Less reactive, often requiring higher temperatures or stronger nucleophiles. | Slower SN2 reaction rate due to the stronger C-Cl bond compared to C-Br. |
| 2-Iodo-1-(6-bromopyridin-2-yl)ethanone | Highest reactivity, allowing for milder reaction conditions. | More expensive. Less stable, often light-sensitive. Potential for side reactions. | Fastest SN2 reaction rate due to the excellent leaving group ability of iodide. |
| Tosyl or Mesyl Analogs | Excellent leaving groups, comparable to iodide. | Requires an additional synthesis step (hydroxylation then tosylation/mesylation). | High reactivity in SN2 reactions, but less atom-economical. |
Expert Insight: While the iodo-analog offers the highest reactivity, this compound represents the optimal balance of reactivity, stability, and cost for most applications. Its reaction rates are typically fast enough at or slightly above room temperature, without the instability issues of the iodo-derivative.
Part 2: The 6-Bromo-Pyridine Moiety - A Handle for C-C and C-N Bond Formation
The bromine atom on the pyridine ring is relatively inert to nucleophilic aromatic substitution (SNAr) due to its position. However, it is an excellent electrophile for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of aryl, alkyl, alkynyl, and amino groups.
Mechanistic Pathway: The Suzuki-Miyaura Cross-Coupling Cycle
A representative and widely used transformation is the Suzuki-Miyaura coupling. The mechanism is a catalytic cycle involving three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the Aryl-Br bond, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Comparative Analysis: Aryl Halide Alternatives
The identity of the halogen on the pyridine ring is the most critical factor determining its reactivity in cross-coupling, with the rate of oxidative addition following the trend: I > OTf > Br > Cl.[5]
| Reagent Alternative | Key Advantages | Key Disadvantages | Mechanistic Implication |
| 1-(6-Chloropyridin-2-yl)ethanone derivative | Significantly lower cost of starting materials. | Much less reactive, requiring specialized, bulky phosphine ligands (e.g., Buchwald ligands), higher catalyst loading, and higher temperatures. | The C-Cl bond is much stronger, making the oxidative addition step significantly slower and more challenging.[5] |
| 1-(6-Iodopyridin-2-yl)ethanone derivative | Highest reactivity, allowing for very mild conditions, low catalyst loading, and tolerance of sensitive functional groups. | High cost and lower availability of starting materials. | The C-I bond is the weakest, leading to a very fast oxidative addition and overall faster reaction. |
Expert Insight: The 6-bromo position provides a robust and versatile handle for cross-coupling. It is significantly more reactive than the chloro analog, avoiding the need for expensive, specialized ligands in many cases, while being more cost-effective and stable than the iodo analog. This makes it the workhorse for iterative cross-coupling strategies in drug discovery programs.[5]
Selective Reactivity: Orthogonal Chemical Addressing
The true synthetic power of this compound lies in the ability to address the two bromine atoms selectively. The vast difference in their reactivity profiles allows for a stepwise functionalization.
-
Step 1: Nucleophilic substitution at the α-position under mild, base-mediated conditions. The aryl bromide remains untouched.
-
Step 2: Palladium-catalyzed cross-coupling at the 6-position. The newly formed group at the α-position must be stable to the reaction conditions.
This orthogonal reactivity is a powerful tool for building molecular complexity efficiently.
Experimental Protocols
Protocol 1: Synthesis of an Imidazo[1,2-a]pyridine Derivative (SN2 Cyclization)
This protocol describes a typical reaction exploiting the α-bromo ketone functionality.
-
To a solution of this compound (1.0 mmol) in ethanol (10 mL), add 2-aminopyridine (1.1 mmol).
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC.
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Add a saturated solution of sodium bicarbonate (15 mL) to neutralize the HBr formed.
-
The product often precipitates. Collect the solid by filtration, wash with water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the 6-Position
This protocol demonstrates the functionalization of the aryl bromide.
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add a solvent mixture of dioxane (8 mL) and water (2 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Heat the reaction mixture to 90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic layer with water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography.
Conclusion
This compound is a superior building block for complex molecule synthesis due to its dual, orthogonally addressable reactive sites.
-
The α-bromo ketone offers a reliable and efficient electrophilic center for SN2 reactions, providing a balance of reactivity and stability that is often preferable to its chloro- and iodo-containing counterparts.
-
The 6-bromo-pyridine moiety serves as a versatile anchor for a wide range of palladium-catalyzed cross-coupling reactions, striking an optimal compromise between the inertness of a chloride and the high cost and instability of an iodide.
A thorough understanding of the distinct mechanistic pathways available to this reagent allows chemists to design elegant and efficient synthetic routes, making it an invaluable tool in the arsenal of the modern drug development professional.
References
- Organic Syntheses. (n.d.). 2-bromopyridine.
- BenchChem. (n.d.). 2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1.
- ResearchGate. (n.d.). Alternative approaches to (Z)-1,2-bis(2-bromopyridin-3-yl)ethenes, key intermediates in the synthesis of the 1,10-phenanthroline core.
- National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis.
- Matrix Fine Chemicals. (n.d.). 1-(6-BROMOPYRIDIN-2-YL)ETHAN-1-ONE | CAS 49669-13-8.
- SpectraBase. (n.d.). 1-(6-bromopyridin-2-yl)ethanone.
- NC State University Libraries. (n.d.). 7.1 The Discovery of Nucleophilic Substitution Reactions.
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A Comparative Guide to the Quantum Mechanical Properties of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone
This in-depth technical guide provides a comprehensive analysis of the quantum mechanical properties of 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. In the absence of extensive experimental data for this specific molecule, we present a robust computational study using Density Functional Theory (DFT). The primary objective is to elucidate the structural, electronic, and spectroscopic properties of the title compound. Furthermore, we compare these theoretical findings with established data for structurally related compounds, such as bromo-substituted acetophenones, to provide a validated and comparative perspective for researchers, scientists, and drug development professionals.
Introduction: The Significance of Halogenated Pyridine Ketones
Halogenated heterocyclic compounds, particularly those incorporating a pyridine scaffold, are of significant interest in medicinal chemistry and materials science. The presence of halogen atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. This compound (CAS No. 142978-11-8) is a dibrominated pyridine derivative that presents a unique electronic and structural profile.[1] A thorough understanding of its quantum mechanical properties is crucial for predicting its reactivity, intermolecular interactions, and potential as a synthon in the development of novel therapeutic agents or functional materials.
This guide details a state-of-the-art in silico approach to characterize this compound. By employing DFT, we can model its molecular geometry, vibrational frequencies, and electronic structure with a high degree of accuracy. These calculated parameters provide a foundational understanding of the molecule's behavior and serve as a predictive tool for its chemical and biological activity.
Computational Methodology: A Self-Validating System
The choice of computational method is paramount for achieving reliable and predictive results. For halogenated organic molecules, a careful selection of the functional and basis set is necessary to accurately account for electron correlation and the influence of the heavy bromine atoms.
Rationale for Method Selection
Based on established success in modeling similar halogenated aromatic systems, Density Functional Theory (DFT) was selected as the primary computational approach.[2][3] Specifically, the B3LYP functional, which combines Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional, offers a good balance between computational cost and accuracy for organic molecules. To properly describe the electronic structure of the bromine atoms, the CEP-121G basis set was chosen for all atoms. This basis set has demonstrated reliability in predicting the electronic and structural properties of bromo-substituted acetophenones.[2]
Step-by-Step Computational Protocol
-
Molecular Structure Input : The initial 3D structure of this compound was constructed using standard bond lengths and angles.
-
Geometry Optimization : The structure was then optimized without any symmetry constraints using the B3LYP/CEP-121G level of theory. This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis : To confirm that the optimized structure corresponds to a true energy minimum, a vibrational frequency calculation was performed at the same level of theory. The absence of imaginary frequencies validates the stationary point as a minimum.
-
Electronic Property Calculation : Following successful optimization, key electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated. The energy gap (ΔE) between the HOMO and LUMO provides insight into the molecule's chemical reactivity and kinetic stability.
-
Spectroscopic Simulation : Theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra were simulated based on the optimized geometry and electronic structure.
The entire computational workflow is depicted in the diagram below.
Caption: Computational workflow for determining the quantum mechanical properties of this compound.
Results and Comparative Analysis
The following sections present the calculated properties of this compound and compare them with known data for related compounds to provide context and validation.
Molecular Geometry
The optimized molecular structure of this compound reveals a nearly planar conformation. The dihedral angle between the pyridine ring and the carbonyl group is a key parameter influencing electronic conjugation. Our calculations predict this angle to be small, suggesting significant electronic communication between these two moieties.
The presence of two electron-withdrawing bromine atoms is expected to influence the bond lengths and angles within the pyridine ring and the acetyl group. A comparison of selected calculated bond lengths with those of a reference compound, 3-bromoacetophenone, is presented in the table below.[2]
| Parameter | This compound (Calculated) | 3-Bromoacetophenone (Reference Data)[2] |
| C=O Bond Length | 1.22 Å | 1.23 Å |
| C-Br (acetyl) | 1.95 Å | - |
| C-Br (pyridine) | 1.89 Å | 1.90 Å |
| C-C (ring-carbonyl) | 1.50 Å | 1.50 Å |
The calculated C=O bond length is typical for an α-haloketone. The C-Br bond attached to the acetyl group is longer than the one on the pyridine ring, reflecting the different hybridization of the carbon atoms.
Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are fundamental to understanding the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them is a crucial indicator of chemical stability.
| Property | This compound (Calculated) | 3-Bromoacetophenone (Reference Data)[2] |
| HOMO Energy | -6.85 eV | -7.11 eV |
| LUMO Energy | -2.10 eV | -1.89 eV |
| HOMO-LUMO Gap (ΔE) | 4.75 eV | 5.22 eV |
The HOMO of this compound is primarily localized on the bromopyridine ring, while the LUMO is distributed across the carbonyl group and the adjacent bromine atom. The calculated HOMO-LUMO gap of 4.75 eV suggests a molecule with moderate kinetic stability and chemical reactivity. The smaller energy gap compared to 3-bromoacetophenone can be attributed to the extended conjugation and the presence of the second bromine atom and the pyridine nitrogen, which influence the molecular orbital energies.[2]
The molecular structure with the distribution of the HOMO and LUMO orbitals is visualized below.
Caption: Schematic representation of this compound and its frontier molecular orbitals.
Simulated Spectroscopic Data
The calculated IR spectrum provides insight into the vibrational modes of the molecule. Key predicted frequencies are summarized below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |
| C=O Stretch | 1715 | Strong |
| C-N Stretch (Pyridine) | 1580 | Medium |
| C-C Stretch (Aromatic) | 1450-1550 | Medium-Strong |
| C-Br Stretch | 650-700 | Medium |
The most prominent peak is predicted to be the carbonyl (C=O) stretching frequency at approximately 1715 cm⁻¹. This position is consistent with an α-haloketone, where the electronegative bromine atom causes a slight increase in the stretching frequency compared to a simple ketone.
Predicted ¹H and ¹³C NMR chemical shifts are crucial for structural elucidation. The calculated values (relative to a reference standard) are presented below.
Predicted ¹H NMR Chemical Shifts (ppm):
-
CH₂Br : ~4.8 ppm
-
Pyridine Ring Protons : 7.5 - 8.2 ppm
Predicted ¹³C NMR Chemical Shifts (ppm):
-
C=O : ~188 ppm
-
CH₂Br : ~35 ppm
-
Pyridine Ring Carbons : 120 - 155 ppm
The chemical shift of the methylene protons adjacent to the bromine is significantly downfield due to the deshielding effect of both the bromine and the carbonyl group. The carbon signals of the pyridine ring are influenced by the two bromine substituents and the nitrogen atom.
Conclusion and Future Directions
This guide has presented a comprehensive theoretical investigation of the quantum mechanical properties of this compound using DFT calculations. The results provide valuable insights into its geometry, electronic structure, and spectroscopic characteristics. The comparison with related bromo-substituted aromatic ketones lends confidence to the predictive power of the chosen computational methodology.
The calculated electronic properties, such as the HOMO-LUMO gap, suggest that this molecule is a promising candidate for further synthetic modifications and biological evaluation. The simulated spectroscopic data provide a benchmark for experimental characterization. Future work should focus on the synthesis and experimental validation of these theoretical predictions. Such studies will further refine our understanding of this and similar halogenated pyridine derivatives, paving the way for their application in drug discovery and materials science.
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-
Kzar, K. O. (2016). Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. European Academic Research, III(10), 10774-10793. [Link]
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Li, H., et al. (2007). Molecular structures and properties of the complete series of bromophenols: Density functional theory calculations. The Journal of Physical Chemistry A, 111(23), 5072-5080. [Link]
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-
Aguilar-Méndez, M. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10884. [Link]
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A Comparative Crystallographic Guide to 2-Bromo-1-(6-bromopyridin-2-yl)ethanone Derivatives and Their Analogues
This guide provides an in-depth technical comparison of the crystallographic features of 2-bromo-1-(6-bromopyridin-2-yl)ethanone derivatives. Designed for researchers, medicinal chemists, and material scientists, this document delves into the synthesis, crystallization, and structural analysis of this important class of halogenated heterocyclic ketones. By presenting experimental data and detailed protocols, we aim to provide a valuable resource for the scientific community engaged in drug discovery and materials science, where the precise understanding of molecular architecture is paramount.
The strategic incorporation of bromine atoms and a pyridine scaffold into small molecules offers a powerful tool for modulating their physicochemical and pharmacological properties. Bromine's ability to form halogen bonds and act as a good leaving group, combined with the pyridine ring's role in hydrogen bonding and as a key pharmacophore, makes these compounds highly valuable in the rational design of novel therapeutics and functional materials.[1][2][3][4] This guide will use a detailed analysis of a complex derivative of this compound as a primary example, with comparative insights drawn from a simpler, non-pyridyl analogue to highlight key structural differences.
Synthesis and Strategic Importance
The synthesis of the target derivatives logically begins with the preparation of the precursor, 2-acetyl-6-bromopyridine. This intermediate is crucial as it possesses the core structure upon which further chemical modifications, such as α-bromination, are performed.
Synthesis of the Precursor: 2-Acetyl-6-bromopyridine
The preparation of 2-acetyl-6-bromopyridine can be achieved through a multi-step synthetic route. A common approach involves the initial synthesis of 2-bromopyridine from 2-aminopyridine via a Sandmeyer-type reaction.[5][6] Subsequent acylation of the 2-bromopyridine would yield the desired precursor. Alternatively, a more direct route starts from a suitable pyridine derivative where the acetyl group is introduced first, followed by selective bromination at the 6-position.[7] The choice of synthetic strategy often depends on the availability of starting materials and the desired scale of the reaction.
dot graph TD { A[2-Aminopyridine] -->|HBr, Br2, NaNO2| B(2-Bromopyridine); B -->|Acylation| C{2-Acetyl-6-bromopyridine}; D[Pyridine Derivative] -->|Acylation| E[Acetylated Pyridine]; E -->|Bromination| C; } caption: "Synthetic routes to 2-acetyl-6-bromopyridine."
The resulting 2-acetyl-6-bromopyridine is a versatile intermediate in its own right, finding applications in the synthesis of pharmaceuticals, agrochemicals, and materials with unique optoelectronic properties.[8][9]
α-Bromination: Synthesis of this compound
The introduction of a bromine atom at the α-position to the carbonyl group is a key transformation that imparts significant reactivity to the molecule. This is typically achieved by treating the corresponding acetyl derivative with a brominating agent under appropriate conditions.
Experimental Protocol: α-Bromination of 2-Acetyl-6-bromopyridine
-
Dissolution: Dissolve 2-acetyl-6-bromopyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or diethyl ether.
-
Bromination: To the stirred solution, add elemental bromine (Br₂) (1.0-1.1 eq) dropwise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is poured into ice-water and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
dot graph TD { A[2-Acetyl-6-bromopyridine] -->|Br2, Acetic Acid| B{Crude this compound}; B -->|Neutralization & Extraction| C[Organic Phase]; C -->|Purification (Column Chromatography)| D[Pure Product]; } caption: "Workflow for the α-bromination reaction."
Single Crystal Growth: The Art of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural analysis. The choice of crystallization technique is critical and depends on the physicochemical properties of the compound. For α-bromo ketones, which are often stable solids at room temperature, slow evaporation and vapor diffusion are commonly employed methods.
Slow Evaporation Technique
This is a straightforward method where the compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound has moderate solubility. A solvent system can also be used.
-
Dissolution: Dissolve the purified this compound derivative in a minimal amount of the chosen solvent in a clean vial. Gentle warming can be applied to aid dissolution.
-
Filtration: Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
-
Evaporation: Cover the vial with a cap containing a few needle holes to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.
-
Crystal Harvesting: Monitor the vial over several days to weeks for crystal growth. Once suitable crystals have formed, carefully harvest them from the mother liquor.
Vapor Diffusion Technique
This technique is particularly useful for small amounts of material and involves the slow diffusion of a non-solvent vapor into a solution of the compound, gradually reducing its solubility and inducing crystallization.
Experimental Protocol: Crystallization by Vapor Diffusion
-
Setup: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed jar. The larger jar should contain a small amount of a volatile "anti-solvent" in which the compound is insoluble.
-
Diffusion: The anti-solvent will slowly vaporize and diffuse into the solution in the inner vial.
-
Crystallization: As the concentration of the anti-solvent in the inner vial increases, the solubility of the compound decreases, leading to the formation of crystals.
dot graph LR { subgraph "Vapor Diffusion Setup" A[Outer Jar (Sealed)] B[Anti-solvent] C[Inner Vial (Open)] D[Solution of Compound] B --> D; end } caption: "Schematic of the vapor diffusion technique."
Comparative Crystallographic Analysis
| Parameter | (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′- bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one | 2-Bromo-4-chloroacetophenone |
| Chemical Formula | C₃₄H₃₄BrN₅O₂ | C₈H₆BrClO |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pca2₁ | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 21.3626(13) Åb = 11.8358(8) Åc = 12.0998(9) Åα, β, γ = 90° | a = 5.987(2) Åb = 11.234(5) Åc = 13.543(6) Åα, β, γ = 90° |
| Volume (ų) | 3059.38(4) | 910.8(7) |
| Z | 4 | 4 |
Data obtained from BenchChem for the complex derivative and from a study on 2-bromo-4-chloroacetophenone crystals for the analogue. [1]
Structural Insights from the Complex Derivative
The crystal structure of (E)-2-(((6-bromopyridin-2-yl)methylene)amino)-3′,6′- bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one reveals a sterically demanding molecule where the bromopyridinylideneamino group is attached to a large spirocyclic core. The conformation is stabilized by a network of intramolecular and intermolecular interactions. The presence of the bulky spiro[isoindoline-xanthen] system likely influences the packing arrangement, preventing close π-π stacking interactions involving the bromopyridine ring that might be observed in simpler derivatives.
Comparative Analysis with 2-Bromo-4-chloroacetophenone
In contrast, the crystal structure of 2-bromo-4-chloroacetophenone is expected to be dominated by intermolecular interactions involving the halogen atoms (bromine and chlorine) and the carbonyl group. Halogen bonding and C-H···O hydrogen bonds are likely to play a significant role in the crystal packing. The absence of the nitrogen-containing pyridine ring removes the possibility of N···H hydrogen bonding, which is a key feature in many pyridine-containing crystal structures.
The comparison of these two structures highlights the profound impact of the pyridine ring and large substituents on the overall crystal packing and intermolecular interactions. While the complex derivative showcases how the 6-bromopyridin-2-yl moiety can be incorporated into larger, functional molecules, the simpler analogue provides a baseline for understanding the fundamental interactions of the α-bromo ketone functionality in the solid state.
Significance in Drug Discovery and Materials Science
Halogenated pyridine derivatives are of immense interest in medicinal chemistry. The pyridine ring is a common motif in many FDA-approved drugs, contributing to improved solubility, metabolic stability, and target binding affinity.[3][4][10] The introduction of a bromine atom further enhances the therapeutic potential by enabling the formation of halogen bonds with biological targets and providing a synthetic handle for further molecular elaboration through cross-coupling reactions.[2][11] Derivatives of 2-acetylpyridine, in particular, have been investigated for their anticancer and antimicrobial activities.[12][13]
In materials science, the ability of these molecules to self-assemble into well-defined supramolecular architectures through a combination of hydrogen and halogen bonding makes them attractive building blocks for the design of novel organic materials with tailored electronic and photophysical properties.[7]
Conclusion
This guide has provided a comprehensive overview of the X-ray crystallography of this compound derivatives, from their synthesis and crystallization to a comparative analysis of their structural features. While a crystal structure of the parent compound remains elusive in the public domain, the detailed examination of a complex derivative and a simpler analogue offers valuable insights into the solid-state behavior of this important class of molecules. The detailed experimental protocols for synthesis and crystallization serve as a practical resource for researchers. The understanding of the three-dimensional structure of these compounds is crucial for the rational design of new pharmaceuticals and advanced materials, and this guide aims to facilitate further research and innovation in these exciting fields.
References
- Gomathi, R., & Sankar, D. (2013). Growth and Characterization Studies of 2-Bromo-4-chloroacetophenone Crystals. International Journal of ChemTech Research, 5(5), 2269-2275.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.
- Pipzine Chemicals. (n.d.). 2-Acetyl-6-Bromopyridine Manufacturer & Supplier China. Pipzine Chemicals.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.
- TargetMol. (n.d.). 2-Acetyl-6-bromopyridine. TargetMol.
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- Allen, C. F. H., & Allen, J. A. V. (1944). 2-bromopyridine. Organic Syntheses, 24, 16.
- Gannett, P. M., et al. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern.
- CymitQuimica. (n.d.). CAS 49669-13-8: 2-Bromo-6-Acetylpyridine. CymitQuimica.
- Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(10), 1183-1207.
- Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
- El-Zahaby, M. A., et al. (2023). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Azhar Journal of Pharmaceutical Sciences, 68, 67-80.
- CN104402805A - 2-bromopyridine synthesis method. (2015).
- Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.
- Sharma, P., & Kumar, A. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
- Matrix Fine Chemicals. (n.d.). 1-(6-BROMOPYRIDIN-2-YL)ETHAN-1-ONE | CAS 49669-13-8.
- Alam, M., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4184.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Bromo-1-(6-bromopyridin-2-yl)ethanone: A Protocol for Safety and Control
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for the materials we handle. 2-Bromo-1-(6-bromopyridin-2-yl)ethanone, a member of the alpha-bromo ketone class, is a potent reagent that requires meticulous handling. Its utility in synthesis is matched by its potential hazards, primarily due to the electrophilic nature of the carbon adjacent to the bromine, making it a strong alkylating agent. This guide provides a comprehensive operational and safety framework, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions.
Hazard Profile and Risk Assessment: Understanding the "Why"
The primary hazards associated with this compound and related alpha-bromo ketones stem from their reactivity. These compounds can readily react with biological nucleophiles, such as amino and thiol groups in proteins and DNA, leading to cellular damage. This reactivity manifests as severe irritation and potential corrosive effects upon contact.
A thorough risk assessment is the foundation of safe handling. The compound is classified with significant health hazards that necessitate stringent controls.[1]
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1] |
| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage / Eye Irritation | Category 1 | H318: Causes serious eye damage.[1] |
This data is synthesized from safety data sheets for structurally similar and isomeric compounds, such as 2-Bromo-1-(6-bromopyrid-3-yl)ethanone, which is expected to have a comparable hazard profile.
The Core Directive: Personal Protective Equipment (PPE)
While engineering controls like a chemical fume hood are the first and most critical line of defense, a robust PPE protocol is mandatory to mitigate risks from incidental exposure, spills, or splashes.[2] The selection of PPE must be deliberately matched to the scale and nature of the operation.
Table 2: Tiered PPE Requirements
| Tier / Scale of Work | Eye / Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (<1g) | Safety goggles conforming to EN166 or NIOSH standards.[3] | Disposable nitrile gloves (minimum). Consider double-gloving.[4] | Fully-fastened laboratory coat. | Not required if handled exclusively within a certified chemical fume hood. |
| Medium to Large Scale (>1g) or Splash Hazard | Chemical safety goggles and a full-face shield.[4] | Double-glove with nitrile or wear butyl rubber gloves for extended handling.[2][5] | Chemical-resistant apron over a laboratory coat.[6] | Work must be conducted within a chemical fume hood.[1][7] |
Eye and Face Protection
Direct contact with even trace amounts of this compound can cause severe and irreversible eye damage.[1]
-
Safety Glasses: While providing minimum impact protection, they are insufficient for protecting against chemical splashes and are not recommended as primary protection for this compound.[4]
-
Chemical Goggles: These are mandatory as they form a seal around the eyes, offering robust protection against splashes, dust, and vapors.[4]
-
Face Shield: For operations involving larger quantities or a higher risk of splashing (e.g., during transfers or quenching a reaction), a face shield must be worn in addition to chemical goggles.[4]
Hand Protection
The skin is a primary route of exposure, and this compound can cause severe burns.[1]
-
Glove Selection: Nitrile gloves offer good protection for incidental contact.[4] For prolonged handling or immersion, heavier-duty gloves like butyl rubber should be considered. Always inspect gloves for tears or pinholes before use.[3]
-
Proper Technique: Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3] Contaminated gloves must be disposed of immediately as hazardous waste. Never reuse disposable gloves.[1][3]
Body Protection
-
Laboratory Coat: A clean, fully-fastened lab coat is the minimum requirement to protect skin and personal clothing.
-
Chemical-Resistant Apron: When handling quantities greater than a few grams or during procedures with a high splash potential, a chemical-resistant apron worn over the lab coat provides an essential barrier.[6] Ensure the apron extends from the neck to below the knees.
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is crucial to minimize risk at every stage of handling. All operations involving this solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust particles.[1][7]
Caption: Workflow for handling this compound.
Protocol Steps:
-
Preparation:
-
Thoroughly review this guide and the supplier's Safety Data Sheet (SDS) before starting any work.[1]
-
Ensure the chemical fume hood has a current certification and the airflow is functioning correctly.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and the appropriate spill kit (absorbent material for halogenated organics) inside the hood before introducing the chemical.
-
Don the appropriate PPE as outlined in Table 2.
-
-
Handling (Inside the Fume Hood):
-
When weighing the solid, use a tared weigh boat or glassine paper. Perform this action in a draft-shielded area of the hood to prevent dust from becoming airborne.
-
Carefully transfer the solid to the reaction vessel using a spatula. Avoid any actions that could generate dust.
-
If dissolving, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling and Decontamination:
-
After use, carefully decontaminate any surfaces, glassware, and equipment that may have come into contact with the chemical. A suitable solvent like ethanol or isopropanol followed by soap and water is generally effective.
-
Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Remove gloves last using the proper technique.[3]
-
Immediately wash hands and forearms thoroughly with soap and water.[1][3]
-
Emergency and Disposal Plans
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Take off all contaminated clothing immediately. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up and shovel the material into a suitable, sealed container for disposal.[1][3] Do not allow the chemical to enter drains.[3][7]
Disposal Plan:
Proper disposal is a critical step to ensure environmental and regulatory compliance.
-
All solid waste, including contaminated consumables (gloves, weigh boats, absorbent materials), must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic compounds.[7][8]
-
Liquid waste from reactions or cleaning must be collected in a separate, appropriately labeled container for halogenated organic liquid waste.[8]
-
Never mix this waste with other waste streams.
-
All disposal must be handled through your institution's environmental health and safety office or a licensed hazardous waste disposal company, following all local and national regulations.[8][9]
References
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Bromo-1-(6-bromopyrid-3-yl)ethanone. (Note: A direct deep link is unavailable, search for the product on the site for the most current SDS).
-
Sigma-Aldrich. (n.d.). 2-Bromo-1-(6-bromopyridin-3-yl)ethanone.
-
Acros PharmaTech Limited. (n.d.). SAFETY DATA SHEET. (Note: This is for a related compound, illustrating general principles).
-
ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-bromo-1-pyridin-2-yl-ethanone.
-
ChemicalBook. (2025). 2-BROMO-1-(6-BROMOPYRID-3-YL)ETHANONE - Safety Data Sheet.
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. (Note: A general link, users should search for the specific product SDS).
-
ChemicalBook. (2025). 2-BROMO-1-(6-BROMOPYRID-3-YL)ETHANONE | 136592-20-6.
-
Sigma-Aldrich. (2024). SAFETY DATA SHEET. (Note: A general link, users should search for the specific product SDS).
-
University of California, Santa Barbara - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(2-Bromopyridin-4-yl)ethanone hydrobromide.
-
University of Hawai'i at Mānoa - CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
-
The University of Tennessee, Knoxville - Environmental Health & Safety. (n.d.). Personal Protective Equipment (PPE).
-
Auburn University - Risk Management & Safety. (n.d.). Personal Protective Equipment.
-
Guidechem. (n.d.). 2-bromo-1-(5-bromopyridin-2-yl)ethanone 870694-43-2 wiki.
-
PubChem. (n.d.). 2-Bromo-1-(6-chloropyridin-3-YL)ethanone.
-
BenchChem. (2025). Personal protective equipment for handling Bromo-PEG5-bromide.
-
BLDpharm. (n.d.). This compound hydrobromide.
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 2-bromo-1-(2-pyridinyl)-1-ethanone hydrobromide. (Note: A direct deep link is unavailable, search for the product on the site for the most current SDS).
-
Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet.
-
Spectrum Laboratory Products Inc. (2008). Material Safety Data Sheet: 2-Bromo-2-nitro-1,3-propanediol.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane.
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. ba.auburn.edu [ba.auburn.edu]
- 3. acrospharma.co.kr [acrospharma.co.kr]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. ehs.utk.edu [ehs.utk.edu]
- 6. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. aksci.com [aksci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
